(S)-2-Bromo-3-methylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromo-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295753 | |
| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26782-75-2 | |
| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromoisovaleric acid, (S)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-Bromo-3-methylbutyric acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMOISOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1174557W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of (S)-2-Bromo-3-methylbutanoic Acid
Introduction
(S)-2-Bromo-3-methylbutanoic acid, also known as (S)-α-Bromoisovaleric acid, is a chiral halogenated carboxylic acid.[1][2] As a derivative of the amino acid valine, this compound serves as a valuable and versatile building block in organic synthesis. Its specific stereochemistry and the presence of two reactive functional groups—a carboxylic acid and an alpha-bromo substituent—make it a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and common experimental considerations for researchers and drug development professionals.
Physicochemical Properties
This compound is typically a white to pale yellow or beige crystalline solid or powder at room temperature.[1][2][3][4] It is moderately soluble in water and highly soluble in common organic solvents such as ethanol, methanol, and diethyl ether.[1]
A summary of its key quantitative properties is presented below. Note that some reported values may correspond to the racemic mixture (DL-α-Bromo-β-methylbutyric acid) but are included for reference.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [1][2][5][6] |
| Molecular Weight | 181.03 g/mol | [1][4][5][6] |
| CAS Number | 26782-75-2 ((S)-enantiomer) | [5] |
| 565-74-2 (racemic) | [2][3][6] | |
| Appearance | White to beige crystalline powder or chunks | [3][4] |
| Melting Point | 39-42 °C | [3] |
| Boiling Point | 124-126 °C at 20 mmHg | [3] |
| 230 °C at 760 mmHg | [4][7] | |
| Solubility | Water: Very slightly soluble / Moderately soluble | [1] |
| Alcohol: Soluble | [3] | |
| Diethyl Ether: Soluble | ||
| Density | ~1.5 g/cm³ | [4] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |
| XLogP3 | 1.9 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound.[5] These techniques are used to confirm the carbon skeleton, the position of the bromine atom, and the presence of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: IR spectra are available for both the gas and condensed phases.[8][9] Key characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and C-Br stretches in the fingerprint region.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups: the alpha-bromo substituent and the carboxylic acid.
3.1. Nucleophilic Substitution The bromine atom is located at the alpha-carbon (the carbon adjacent to the carboxyl group), making it a good leaving group and highly susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the introduction of a wide range of functional groups at the C2 position, making it a valuable chiral synthon.
A generalized reaction pathway for this compound.
3.2. Carboxylic Acid Reactions The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction, providing another handle for molecular elaboration.
3.3. Key Applications Due to its versatile reactivity, this compound is used in several areas of chemical synthesis:
-
Pharmaceutical Synthesis: It is a key starting material for synthesizing various drug candidates and complex molecules.[2] It has been used to prepare fructosyl peptide oxidase inhibitors.[10]
-
Amino Acid Derivatives: It has been specifically used in the preparation of optically active N-methylvalines.
-
Biochemical Research: The compound and its enantiomer have been used to study the stereoselective conjugation of glutathione (GSH) by glutathione transferase enzymes in rats.[3][4][10]
Experimental Protocols
While specific, detailed protocols are proprietary to individual research labs, the following sections outline the general methodologies for the synthesis and purification of α-bromo acids like the title compound.
4.1. Synthesis via Hell-Volhard-Zelinsky Reaction A common method for preparing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
A typical workflow for the synthesis of an α-bromo acid via the HVZ reaction.
Methodology:
-
Reaction Setup: The starting material, 3-methylbutanoic acid, is charged into a reaction vessel equipped with a reflux condenser and dropping funnel. A catalytic amount of PBr₃ is added.
-
Bromination: Elemental bromine (Br₂) is added dropwise to the mixture at an elevated temperature. The reaction is typically refluxed until completion, which can be monitored by techniques like TLC or GC.
-
Workup: Once the reaction is complete, it is cooled, and excess bromine is quenched. The crude product is often worked up using an aqueous extraction to remove inorganic byproducts.
-
Purification: The final product is typically purified by vacuum distillation to yield the high-purity α-bromo acid.[11]
4.2. Purification and Analysis Workflow Post-synthesis, a standard workflow is employed to isolate and verify the pure compound.
A general workflow for the purification and analysis of the final product.
Methodology:
-
Washing: The organic layer from the workup is washed sequentially with deionized water, a saturated sodium bicarbonate solution (to remove any remaining starting acid), and finally with a saturated sodium chloride (brine) solution.[12]
-
Drying: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12]
-
Isolation: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation.[11]
-
Analysis: The final, purified product is analyzed by NMR and IR spectroscopy to confirm its structure and assess its purity.[5][12]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a laboratory setting.[13]
5.1. Hazard Classification The compound is classified as corrosive and acutely toxic. It causes severe skin burns and serious eye damage.[5][13] It is also harmful if swallowed, in contact with skin, or if inhaled.[5]
Table 2: GHS Hazard Statements
| Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| Source:[5] |
5.2. Recommended Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles and a face shield.[13]
-
Ventilation: Handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a designated corrosives area.[13]
Conclusion
This compound is a chiral building block of significant utility in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity at both the alpha-carbon and the carboxylic acid moiety make it an important intermediate for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its effective and safe application in research and development.
References
- 1. pacificbiochem.com [pacificbiochem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 7. 2-bromo-3-methylbutanoic acid [stenutz.eu]
- 8. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 9. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 10. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]
- 11. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 12. collected.jcu.edu [collected.jcu.edu]
- 13. fishersci.com [fishersci.com]
(S)-2-Bromo-3-methylbutanoic acid structure and stereochemistry
An In-depth Technical Guide to (S)-2-Bromo-3-methylbutanoic Acid
Abstract
This compound, a chiral α-halogenated carboxylic acid, is a valuable building block in synthetic organic chemistry and pharmaceutical development. Its defined stereochemistry makes it a critical intermediate for the enantioselective synthesis of complex molecules, including amino acids and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its structure, stereochemistry, and physicochemical properties. It further details experimental protocols for its synthesis and characterization and discusses its applications in research and drug development.
Chemical Structure and Stereochemistry
This compound is a derivative of butanoic acid featuring a bromine atom at the α-position (carbon-2) and a methyl group on carbon-3. The presence of a stereocenter at the α-carbon gives rise to two enantiomers: (S) and (R).
1.1 Molecular Structure
The fundamental structural details of this compound are summarized below.
-
IUPAC Name : (2S)-2-bromo-3-methylbutanoic acid[1]
-
Synonyms : (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-α-Bromoisovaleric acid[1]
1.2 Stereochemistry
The stereochemistry at the chiral center (C2) is designated as "S" according to the Cahn-Ingold-Prelog (CIP) priority rules. The determination of this configuration is crucial for its application in stereospecific synthesis.
The assignment of priorities to the groups attached to the chiral carbon is as follows:
-
-Br (highest atomic number)
-
-COOH (carbon bonded to two oxygens)
-
-CH(CH₃)₂ (isopropyl group)
-
-H (lowest atomic number)
When viewed with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-Br → -COOH → -CH(CH₃)₂) proceeds in a counter-clockwise direction, confirming the (S) configuration.
Caption: CIP priority assignment for (S)-enantiomer.
Physicochemical and Spectroscopic Properties
The properties of 2-bromo-3-methylbutanoic acid are well-documented, primarily for the racemic mixture. These quantitative data are essential for handling, reaction setup, and purification.
Table 1: Physicochemical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Appearance | White to beige crystalline powder or chunks | - | [4] |
| Melting Point | 39-42 °C | For racemic mixture | [4][5][6] |
| Boiling Point | 124-126 °C | At 20 mmHg, for racemic mixture | [4][5][6] |
| 116 °C | At 15 mmHg, for racemic mixture | [7] | |
| Flash Point | 107 °C (224.6 °F) | Closed cup, for racemic mixture | [5] |
| Solubility | Soluble in alcohol, diethyl ether | - | [5][6] |
| Very slightly soluble in water | - | [5][6] | |
| Ethanol: 45.53 g/100g at 20 °C | - | [5] |
| | Methanol: 82.7 g/100g at 20 °C | - |[5] |
Spectroscopic Data Spectroscopic analysis is fundamental for confirming the structure and purity of the compound.
-
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Shows signals corresponding to the carboxylic acid proton (singlet, downfield), the α-proton (doublet), the β-proton (multiplet), and the diastereotopic methyl protons of the isopropyl group (two doublets).
-
¹³C NMR : Reveals distinct signals for the carbonyl carbon, the α-carbon bearing the bromine, the β-carbon, and the two methyl carbons of the isopropyl group.
-
-
Mass Spectrometry (MS) : The mass spectrum displays a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M, M+2) of approximately equal intensity.[8]
Experimental Protocols
3.1 Synthesis
The synthesis of racemic 2-bromo-3-methylbutanoic acid is commonly achieved via the Hell-Volhard-Zelinsky reaction, starting from 3-methylbutanoic acid (isovaleric acid). The subsequent resolution of the enantiomers is required to isolate the (S)-form.
Protocol: Hell-Volhard-Zelinsky Bromination
-
Activation : Place 3-methylbutanoic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a catalytic amount of red phosphorus or PBr₃.
-
Bromination : Heat the mixture gently. Add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will produce HBr gas, which should be neutralized with a trap. Continue heating under reflux until the red color of bromine disappears.
-
Hydrolysis : Cool the reaction mixture. Slowly add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.
-
Workup and Purification : Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Enantiomeric Resolution The resulting racemic mixture can be resolved by fractional crystallization using a chiral resolving agent, such as a chiral amine (e.g., (R)-α-phenylethylamine), to form diastereomeric salts with different solubilities.
Caption: Workflow for synthesis and chiral resolution.
3.2 Characterization Protocols
Protocol: NMR Spectroscopy
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol: Infrared (IR) Spectroscopy
-
Prepare the sample using a suitable method (e.g., as a thin film on a salt plate for liquids/low-melting solids, or as a KBr pellet for solids).
-
Place the sample in an FT-IR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Applications in Research and Development
This compound serves as a key chiral precursor in various synthetic applications.
-
Pharmaceutical Synthesis : It is used as a starting material for pharmaceuticals and other biologically active molecules where a specific stereoisomer is required for efficacy. For example, it has been used to prepare the hypnotic and sedative agent bromisoval.[10]
-
Chiral Amino Acid Synthesis : It is a precursor for the synthesis of non-standard, optically active amino acids, such as N-methylvaline.[4][5]
-
Mechanistic Studies : The compound and its enantiomer have been used to investigate the stereoselectivity of enzymes, such as in studies of glutathione (GSH) conjugation in rats.[4]
-
Advanced Materials : The (R)-enantiomer has been employed as an anionic component in chiral ionic liquids, which can be used as catalysts in asymmetric reactions like the Heck arylation.
Safety and Handling
This compound is a hazardous substance that requires careful handling in a laboratory setting.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[1]
-
Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a cool, dry place in a tightly sealed container. It is classified under storage class 8A (Combustible corrosive hazardous materials).[5]
Conclusion
This compound is a fundamentally important chiral building block with well-defined structural and chemical properties. Its utility in the stereoselective synthesis of high-value compounds, particularly for the pharmaceutical industry, is significant. The protocols for its synthesis and characterization are well-established, allowing for its reliable use in research and development. Proper adherence to safety protocols is essential when handling this corrosive and toxic compound.
References
- 1. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-bromo-3-methylbutanoic acid | 26782-75-2; 565-74-2 | Buy Now [molport.com]
- 3. (2S)-2-bromo-3-methylbutanoate | C5H8BrO2- | CID 6932855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 5. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]
- 6. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 9. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-2-Bromo-3-methylbutanoic Acid and Its Derivatives
(S)-2-Bromo-3-methylbutanoic acid , also known by its common synonym (S)-α-Bromoisovaleric acid , is a chiral α-halogenated carboxylic acid. This compound and its enantiomer serve as crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity, stemming from the presence of a bromine atom at the alpha position to a carboxylic acid, allows for a variety of chemical transformations, making it a valuable intermediate for researchers and drug development professionals.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental data and procedural outlines.
Nomenclature and Identification
The compound is known by several names in scientific literature and chemical catalogs. A clear understanding of these synonyms is essential for effective literature searches and material procurement.
| Identifier Type | Value |
| IUPAC Name | (2S)-2-bromo-3-methylbutanoic acid[4] |
| Synonyms | (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-2-Bromoisovaleric acid, (S)-alpha-Bromoisovaleric acid, (-)-2-Bromo-3-methylbutyric acid[4][5] |
| CAS Number | 26782-75-2[4][5] |
| Molecular Formula | C5H9BrO2[1][4] |
| SMILES | CC(C)--INVALID-LINK--O)Br[4] |
| InChIKey | UEBARDWJXBGYEJ-BYPYZUCNSA-N[4] |
Physicochemical Properties
The physical and chemical properties of this compound and its racemic mixture are summarized below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Notes |
| Molecular Weight | 181.03 g/mol [1][4] | |
| Appearance | White to beige crystalline powder or chunks[6] | Can also appear as a colorless to pale yellow liquid.[1][2] |
| Melting Point | 39-42 °C (racemic)[6] | The individual enantiomers (d- and l-forms) have a melting point of 43-44 °C. |
| Boiling Point | 124-126 °C at 20 mmHg[6] | The racemic form boils at approximately 230°C with some decomposition at atmospheric pressure. |
| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol, ether, and alcohol.[1] |
Core Applications in Research and Development
This compound is a versatile intermediate with significant applications in several fields:
-
Pharmaceutical Synthesis: It is a key precursor in the synthesis of chiral drugs. For instance, it has been used to prepare optically active N-methylvalines.[6] Historically, its racemic form was used to synthesize Bromisoval (bromovalerylurea), a hypnotic and sedative agent, by reacting the corresponding acid chloride with urea.[3]
-
Agrochemical Industry: The compound is utilized in the production of certain pesticides and herbicides.[1]
-
Organic Synthesis: As a chiral building block, it is used to introduce the isovaleric moiety in the synthesis of more complex organic molecules.[1] Its reactivity allows it to readily participate in nucleophilic substitution reactions.[2]
-
Biochemical Research: Halogenated carboxylic acids like this one are employed to study biological processes, often acting as mimics of natural carboxylic acids or as enzyme inhibitors.[3] For example, it has been used to study the conjugation of glutathione in rats.[6][7]
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting.
Synthesis via Hell-Volhard-Zelinsky Reaction
A common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. The synthesis of the racemic 2-bromo-3-methylbutanoic acid starts from 3-methylbutanoic acid.
Reactants:
-
3-Methylbutanoic acid (isovaleric acid)
-
Red phosphorus (catalyst)
-
Bromine (Br₂)
-
Water (for hydrolysis)
Procedure:
-
A mixture of 3-methylbutanoic acid and a catalytic amount of red phosphorus is placed in a round-bottom flask fitted with a reflux condenser and a dropping funnel.
-
Bromine is added dropwise to the mixture while stirring. The reaction is exothermic and the flask may require cooling.
-
After the addition is complete, the mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.
-
The resulting acyl bromide is cooled and then slowly hydrolyzed by the careful addition of water.
-
The product, 2-bromo-3-methylbutanoic acid, is then isolated and purified, typically by distillation under reduced pressure or crystallization.
Note: For the enantiomerically pure (S)-form, a common starting material is the naturally occurring amino acid (S)-Valine, which undergoes diazotization in the presence of bromide ions.
Caption: Synthesis via Hell-Volhard-Zelinsky reaction.
Chiral Resolution Protocol
The resolution of racemic 2-bromo-3-methylbutanoic acid into its individual enantiomers can be achieved through fractional crystallization using a chiral resolving agent.
Materials:
-
Racemic 2-bromo-3-methylbutanoic acid
-
A chiral amine (e.g., (R)-α-phenylethylamine or (S)-α-phenylethylamine)
-
Appropriate solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Equimolar amounts of the racemic acid and the chiral amine are dissolved in a minimal amount of a suitable hot solvent.
-
The solution is allowed to cool slowly, leading to the crystallization of one of the diastereomeric salts (e.g., the (R)-amine-(S)-acid salt may be less soluble than the (R)-amine-(R)-acid salt).
-
The crystals are collected by filtration. This process may be repeated to improve diastereomeric purity.
-
The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched free acid.
-
The free acid is extracted into an organic solvent, which is then dried and evaporated to yield the enantiopure product.
Caption: Logical workflow for chiral resolution.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[4] It is corrosive and can cause severe skin burns and eye damage.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Code |
| Acute Toxicity, Oral (Harmful) | H302 |
| Acute Toxicity, Dermal (Harmful) | H312 |
| Skin Corrosion/Irritation (Causes severe burns) | H314 |
| Serious Eye Damage | H318 |
| Acute Toxicity, Inhalation (Harmful) | H332 |
References
- 1. pacificbiochem.com [pacificbiochem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid [mdpi.com]
- 4. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-2-bromo-3-methylbutanoic acid | 26782-75-2; 565-74-2 | Buy Now [molport.com]
- 6. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. alpha-Bromoisovaleric acid, (R)- | C5H9BrO2 | CID 156968 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and molecular formula of (S)-2-Bromo-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-Bromo-3-methylbutanoic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its metabolic fate through glutathione conjugation. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Properties
This compound is a chiral halogenated carboxylic acid. It is the (S)-enantiomer of 2-bromo-3-methylbutanoic acid, also known as α-bromoisovaleric acid.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 26782-75-2 |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| Synonyms | (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-α-Bromoisovaleric acid |
| Racemic Mixture Identifier | Value |
| Chemical Name | 2-Bromo-3-methylbutanoic acid |
| CAS Number | 565-74-2 |
| Synonyms | α-Bromoisovaleric acid, 2-Bromoisovaleric acid |
Physical and Chemical Properties
Quantitative data for 2-bromo-3-methylbutanoic acid (primarily for the racemic mixture) is summarized below.
| Property | Value | Reference |
| Appearance | White to beige crystalline powder or chunks | |
| Melting Point | 39-42 °C | |
| Boiling Point | 124-126 °C at 20 mmHg | |
| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water. | |
| Optical Rotation | For (R)-enantiomer: [α]22/D +21° (c = 37 in benzene) |
Experimental Protocols
Synthesis of α-Bromoisovaleric Acid (Racemic)
The following protocol for the synthesis of the racemic mixture, α-bromoisovaleric acid, is adapted from Organic Syntheses.[1][2]
Materials:
-
Isovaleric acid monohydrate (1 kg)
-
Benzene (500 ml)
-
Dry bromine (1.5 kg, 480 ml)
-
Phosphorus trichloride (15 ml)
-
Concentrated ammonium hydroxide (sp. gr. 0.90)
Procedure:
-
Dehydration of Isovaleric Acid: In a 3-liter round-bottomed flask, combine 1 kg of commercial isovaleric acid monohydrate with 500 ml of benzene. Distill the mixture using a short column until the vapor temperature reaches 100°C to remove water and benzene.
-
Bromination: Cool the residue and place 878 g (934 ml, 8.6 moles) of the dried isovaleric acid into a 3-liter round-bottomed flask equipped with a long reflux condenser. The top of the condenser should be connected to a gas-absorption trap. Add 1.5 kg (480 ml) of dry bromine, followed by 15 ml of phosphorus trichloride, through the condenser.
-
Reaction: Heat the mixture in an oil bath at 70–80°C for 10–20 hours, or until the red color of bromine in the condenser disappears. Add another 25 ml portion of bromine and continue heating until the color dissipates.
-
Completion and Distillation: Slowly raise the bath temperature to 100–105°C and maintain for 1.5–2 hours. Transfer the crude bromo acid to a 2-liter modified Claisen flask and distill under reduced pressure. The fraction boiling at 110–125°C/15 mm is collected. The yield is approximately 87.5–88.6%.
-
Amination to dl-Valine (Optional): To 2 liters of technical ammonium hydroxide in a 3-liter round-bottomed flask, add 330 g (1.82 moles) of α-bromoisovaleric acid. Securely stopper the flask and let it stand at room temperature for one week.
Biological Significance and Metabolism
This compound and its (R)-enantiomer have been studied in the context of their stereoselective conjugation with glutathione (GSH). This metabolic pathway is crucial for the detoxification of xenobiotics.
Glutathione Conjugation Pathway
The conjugation of α-bromoisovaleric acid with glutathione is stereoselective. Studies have shown that the (S)-enantiomer is conjugated with glutathione at a faster rate than the (R)-enantiomer. This process is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative, which is then excreted.
Caption: Glutathione conjugation pathway of this compound.
References
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (S)-2-bromo-3-methylbutyric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for (S)-2-bromo-3-methylbutyric acid, a chiral building block relevant in organic synthesis and drug development. The interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data is crucial for structure verification and quality control. This document outlines the predicted spectral data, provides detailed experimental protocols for data acquisition, and illustrates key concepts through diagrams.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of (S)-2-bromo-3-methylbutyric acid. These predictions are based on established principles of spectroscopy and typical values for similar chemical environments.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~11.0 - 12.0 | broad singlet | 1H | - | -OH |
| ~4.20 | doublet | 1H | ~4.5 | -CH (Br)- |
| ~2.35 | multiplet | 1H | ~6.9, ~4.5 | -CH (CH₃)₂ |
| ~1.05 | doublet | 3H | ~6.9 | -CH(C H₃)₂ |
| ~1.00 | doublet | 3H | ~6.9 | -CH(C H₃)₂ |
Interpretation:
The proton spectrum is expected to show five distinct signals. The acidic proton of the carboxylic acid appears as a broad singlet at a significantly downfield chemical shift.[1] The proton on the carbon bearing the bromine atom is expected to be a doublet due to coupling with the adjacent methine proton. The methine proton of the isopropyl group will appear as a multiplet due to coupling with the adjacent alpha-proton and the six methyl protons. The two methyl groups of the isopropyl moiety are diastereotopic and are therefore expected to have slightly different chemical shifts, each appearing as a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Broadband Proton Decoupled
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O |
| ~50 | C H(Br) |
| ~32 | C H(CH₃)₂ |
| ~20 | -CH(C H₃)₂ |
| ~18 | -CH(C H₃)₂ |
Interpretation:
The broadband proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.[2] The carbon atom attached to the electronegative bromine atom is also shifted downfield. The methine and the two diastereotopic methyl carbons of the isopropyl group appear at higher field, which is typical for sp³ hybridized carbons.[2][3]
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic acid, very broad |
| ~2970 | C-H | sp³ C-H stretch |
| ~1710 | C=O | Carboxylic acid, strong |
| ~1470 | C-H | sp³ C-H bend |
| ~1250 | C-O | Carboxylic acid, stretch |
| ~930 | O-H | Carboxylic acid, out-of-plane bend |
| ~650 | C-Br | Stretch |
Interpretation:
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band will be observed in the region of 2500-3300 cm⁻¹.[4][5][6][7][8] A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch.[5][6] The spectrum will also feature C-H stretching and bending vibrations for the alkyl portions of the molecule, as well as the C-O stretch of the carboxylic acid and the C-Br stretch at a lower wavenumber.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (S)-2-bromo-3-methylbutyric acid.
Materials:
-
(S)-2-bromo-3-methylbutyric acid (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of (S)-2-bromo-3-methylbutyric acid into a small, clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal. This step is crucial for obtaining high-resolution spectra.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width (e.g., -2 to 14 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR:
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[9]
-
Acquire the FID.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of (S)-2-bromo-3-methylbutyric acid.
Materials:
-
(S)-2-bromo-3-methylbutyric acid
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)
-
Spatula or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with a suitable solvent like isopropanol, followed by a dry Kimwipe.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Measurement:
-
Place a small amount of the solid (S)-2-bromo-3-methylbutyric acid onto the center of the ATR crystal. If the sample is a low-melting solid, it can be gently melted directly on the crystal or analyzed as a thin film.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
After the measurement, clean the ATR crystal thoroughly with a solvent and Kimwipes to remove all traces of the sample.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data.
Caption: Workflow for Spectroscopic Data Interpretation.
Molecular Structure and Key NMR Correlations
This diagram shows the chemical structure of (S)-2-bromo-3-methylbutyric acid and highlights the key proton environments and their expected couplings.
Caption: Structure and Predicted ¹H NMR Assignments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Introduction to the Hell-Volhard-Zelinsky reaction for alpha-bromination
An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction for Alpha-Bromination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic synthesis for the selective alpha-bromination of carboxylic acids. The products of this reaction, α-bromo carboxylic acids, are valuable intermediates in the synthesis of a wide range of organic compounds, including amino acids.[1][2]
Introduction to the Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a chemical transformation that halogenates carboxylic acids at the alpha-carbon position.[3] This reaction is highly specific for the alpha position and is primarily used for bromination and, to a lesser extent, chlorination. The typical reagents employed are a carboxylic acid with at least one alpha-hydrogen, bromine (Br₂), and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[4] The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the alpha-carbon. Subsequent hydrolysis yields the desired α-bromo carboxylic acid.
Reaction Mechanism
The Hell-Volhard-Zelinsky reaction mechanism can be delineated into four key steps:
-
Acyl Bromide Formation: The carboxylic acid reacts with phosphorus tribromide (PBr₃) to form an acyl bromide. PBr₃ can also be generated in situ from red phosphorus and bromine.[2] This initial step is crucial as acyl bromides enolize more readily than their corresponding carboxylic acids.[2]
-
Enolization: The acyl bromide, in the presence of a trace amount of HBr, undergoes tautomerization to its enol form.
-
Alpha-Bromination: The electron-rich enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of an α-bromo acyl bromide.
-
Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to a carboxylic acid, yielding the final α-bromo carboxylic acid product.[1]
Quantitative Data Presentation
The following table summarizes the yields of the Hell-Volhard-Zelinsky reaction for various carboxylic acid substrates. The reaction conditions are often harsh, requiring elevated temperatures and prolonged reaction times.[3][4]
| Carboxylic Acid Substrate | Product | Reagents and Conditions | Yield (%) |
| Propanoic Acid | 2-Bromopropanoic Acid | 1. Red P, Br₂; 40-50°C then reflux | 60% (from intermediate) |
| Cyclobutanecarboxylic Acid | n-Butyl 2-bromocyclobutanecarboxylate | 1. SOCl₂, reflux; 2. Red P, Br₂, 50°C to reflux; 3. n-Butanol | 85% |
| Phenylacetic Acid | α-Bromophenylacetic Acid | Br₂, PBr₃ | >70% |
| (2-Chlorophenyl)acetic Acid | α-Bromo(2-chlorophenyl)acetic Acid | Br₂, PBr₃ | >70% |
| (4-Chlorophenyl)acetic Acid | α-Bromo(4-chlorophenyl)acetic Acid | Br₂, PBr₃ | 48% |
Experimental Protocols
This section provides a detailed methodology for the alpha-bromination of propanoic acid, a representative example of the Hell-Volhard-Zelinsky reaction.
Synthesis of 2-Bromopropanoic Acid
Materials and Reagents:
-
Dry propanoic acid (50 g)
-
Dry amorphous red phosphorus (7.6 g)
-
Bromine (166.7 g total)
-
Water
-
Diethyl ether
-
Sodium sulfate
Apparatus:
-
Round bottom flask
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a dropping funnel and a reflux condenser, combine 50 g of dry propanoic acid and 7.6 g of dry amorphous phosphorus.
-
Bromine Addition: Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, warm the mixture to 40-50°C. Then, slowly add an additional 100 g of bromine.
-
Reaction: Once the addition is complete, gently reflux the mixture for 2 hours to ensure the reaction goes to completion. The initial product is 2-bromopropionyl bromide.
-
Intermediate Isolation (Optional): The 2-bromopropionyl bromide can be distilled at 154°C under atmospheric pressure, with a typical yield of 75-80%.
-
Hydrolysis: To prepare 2-bromopropanoic acid, hydrolyze the 2-bromopropionyl bromide by adding one and one-third equivalents of water. Stir the mixture under a reflux condenser and cool with an ice-water bath until a homogeneous mixture is formed.
-
Completion of Hydrolysis: Warm the reaction mixture for 90 minutes to complete the hydrolysis.
-
Work-up: Cool the crude 2-bromopropanoic acid solution to room temperature. Extract the product with several volumes of diethyl ether.
-
Drying and Purification: Dry the ether extracts over sodium sulfate. Remove the ether by evaporation. The crude 2-bromopropanoic acid is then purified by fractional distillation in vacuo, collecting the fraction boiling at 124°C at 18-19 mm Hg. The yield is approximately 60% based on the 2-bromopropionyl bromide.
Scope and Limitations
The Hell-Volhard-Zelinsky reaction is broadly applicable to carboxylic acids possessing at least one alpha-hydrogen. The reaction is highly selective for the alpha position. However, there are some limitations to consider:
-
The reaction is not suitable for the synthesis of α-fluoro or α-iodo carboxylic acids.[3]
-
The reaction conditions are generally harsh, requiring high temperatures, which may not be suitable for sensitive substrates.[3][4]
-
If the reaction is conducted at excessively high temperatures, elimination of hydrogen halide can occur, leading to the formation of α,β-unsaturated carboxylic acids as a side product.[3]
Conclusion
The Hell-Volhard-Zelinsky reaction remains a powerful and reliable method for the alpha-bromination of carboxylic acids. Its ability to introduce a bromine atom at a specific position makes it an invaluable tool in organic synthesis, particularly for the preparation of precursors to amino acids and other functionalized molecules. For researchers and professionals in drug development, a thorough understanding of the HVZ reaction's mechanism, scope, and experimental nuances is essential for its effective application in the synthesis of complex molecular targets.
References
An In-depth Technical Guide to the Commercial Availability and Suppliers of Enantiopure 2-Bromo-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbutanoic acid, also known as 2-bromoisovaleric acid, is a chiral carboxylic acid that serves as a valuable building block in organic synthesis. Its structure contains a stereocenter at the α-carbon, leading to two non-superimposable mirror images: (R)- and (S)-enantiomers. These enantiopure forms are critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules, where specific stereochemistry is often essential for therapeutic efficacy and safety. For instance, the enantiomers of 2-bromo-3-methylbutanoic acid can be used to prepare the respective enantiomers of the sedative agent bromisoval (2-bromo-3-methylbutyrylurea)[1]. This guide provides a comprehensive overview of the commercial availability of enantiopure 2-bromo-3-methylbutanoic acid, details on suppliers, and technical information on its synthesis and analysis.
Commercial Availability and Suppliers
The enantiomers of 2-bromo-3-methylbutanoic acid are available from a range of chemical suppliers, from large global distributors to specialized manufacturers. Purity levels are typically high, though it is crucial for researchers to verify the enantiomeric excess (e.e.) for stereospecific applications. The following tables summarize the availability of the (R)- and (S)-enantiomers.
(R)-(+)-2-Bromo-3-methylbutanoic Acid
This enantiomer is readily available from several suppliers, typically with purities of 96% or higher.
Table 1: Commercial Suppliers of (R)-(+)-2-Bromo-3-methylbutanoic Acid
| Supplier | CAS Number | Purity / Assay | Optical Activity | Available Quantities |
|---|---|---|---|---|
| Sigma-Aldrich | 76792-22-8 | 96% | [α]22/D +21°, c = 37 in benzene | 5 g |
| CymitQuimica | 76792-22-8 | 98%[2] | Not specified | 250 mg, 1 g, 5 g, 25 g[2] |
| ChemScene | 76792-22-8 | ≥98%[3] | Not specified | Inquire for sizes |
(S)-(-)-2-Bromo-3-methylbutanoic Acid
The (S)-enantiomer is also commercially available, often with purities around 95%.
Table 2: Commercial Suppliers of (S)-(-)-2-Bromo-3-methylbutanoic Acid
| Supplier | CAS Number | Purity / Assay | Physical Properties | Available Quantities |
|---|---|---|---|---|
| Molport | 26782-75-2 | 95% (from multiple suppliers)[4] | Not specified | 1 g, 5 g[4] |
| Echemi (XIAMEN EQUATION) | 26782-75-2 | Not specified[5] | M.P.: 39-44 °C | Inquire for sizes |
| Ambeed | 26782-75-2 | Not specified[6] | Not specified | Inquire for sizes |
Note: Pricing and stock levels are subject to change. Researchers should contact suppliers directly for current information and to request certificates of analysis.
Synthesis and Experimental Protocols
While direct asymmetric synthesis routes exist, the most common method for obtaining enantiopure 2-bromo-3-methylbutanoic acid is through the resolution of the racemic mixture.
Chiral Resolution via Diastereomeric Salt Formation
A well-established and historically significant method for separating the enantiomers is classical resolution. This process involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The purified diastereomeric salt is then treated with a strong acid to regenerate the desired enantiopure carboxylic acid[1][7].
Key Steps in Classical Resolution:
-
Salt Formation: The racemic acid is dissolved in a suitable solvent and treated with a sub-stoichiometric amount of a chiral resolving agent (e.g., a chiral amine like (+)-cinchonine or (R)-1-phenylethylamine).
-
Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out.
-
Isolation and Purification: The crystals are isolated by filtration and can be recrystallized to improve diastereomeric purity.
-
Liberation of the Enantiomer: The purified salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate, liberating the enantiopure acid, which can then be extracted. The chiral resolving agent can often be recovered from the aqueous layer.
Analytical Methods for Enantiomeric Purity
Confirming the enantiomeric excess (e.e.) of a chiral compound is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this determination[8][9][10].
Chiral HPLC Protocol (General Methodology)
The principle of chiral HPLC is the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus separation.
Experimental Steps:
-
Sample Preparation: The carboxylic acid may need to be derivatized (e.g., converted to an ester or amide) to improve its chromatographic behavior and interaction with the CSP[10]. A common derivatization involves converting the acid to its methyl ester.
-
Column Selection: A suitable chiral column must be chosen. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective.
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol), is optimized to achieve baseline separation of the two enantiomer peaks.
-
Detection and Quantification: A UV detector is commonly used. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100
References
- 1. mdpi.com [mdpi.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. (2S)-2-bromo-3-methylbutanoic acid | 26782-75-2; 565-74-2 | Buy Now [molport.com]
- 5. echemi.com [echemi.com]
- 6. 26782-75-2|(S)-2-Bromo-3-methylbutanoic acid| Ambeed [ambeed.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uma.es [uma.es]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. americanlaboratory.com [americanlaboratory.com]
The Cornerstone of Stereocontrol: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis
Introduction
In the landscape of modern pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Many biological molecules, particularly pharmaceutical targets, exist as one of two non-superimposable mirror images, or enantiomers.[2] Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even toxic.[1] Asymmetric synthesis, the selective production of a single stereoisomer, is therefore a foundational pillar of organic chemistry.[3][4] Among the strategies developed to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[2][5]
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to a specific stereochemical outcome.[1][2][6] After imparting its chiral information, the auxiliary is cleaved and can often be recovered for reuse.[2][7] This approach is particularly powerful because it converts the challenge of controlling enantioselectivity into a more manageable task of separating diastereomers, which have distinct physical properties.[2] First introduced by pioneers like E.J. Corey and Barry Trost, this methodology has become an indispensable tool for researchers, scientists, and drug development professionals, enabling the efficient construction of complex, enantiomerically pure molecules.[2][8]
Core Principles: The Chiral Auxiliary Workflow
The strategic use of a chiral auxiliary in asymmetric synthesis follows a logical three-step sequence: covalent attachment to a substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to reveal the enantiomerically enriched product.[2][9][10]
-
Attachment: An enantiomerically pure chiral auxiliary (Xc) is covalently bonded to a prochiral substrate. This creates a new chiral molecule where the auxiliary's stereocenter can influence subsequent reactions.
-
Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol addition, cycloaddition) that creates a new stereocenter. The steric and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the reagent to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other.
-
Cleavage: The auxiliary is removed from the product under conditions that do not racemize the newly formed stereocenter. A key advantage is that the auxiliary can often be recovered and recycled, improving the overall efficiency and cost-effectiveness of the synthesis.[6]
Key Chiral Auxiliaries: Mechanisms and Applications
While numerous chiral auxiliaries have been developed, a select few have become mainstays in organic synthesis due to their versatility, high levels of stereocontrol, and extensive documentation.
Evans' Oxazolidinone Auxiliaries
Popularized by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][11] These auxiliaries are readily prepared from corresponding α-amino acids, making both enantiomeric forms accessible.[12][]
Mechanism in Asymmetric Aldol Reactions: The N-acylated oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a rigid, six-membered boron Z-enolate.[14][15] The stereoselectivity of the subsequent aldol addition is governed by a highly ordered, chair-like Zimmerman-Traxler transition state.[14] The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This process simultaneously establishes two new contiguous stereocenters with a predictable syn relationship.[2][14]
Myers' Pseudoephedrine Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of enolates.[16] Both enantiomers of pseudoephedrine are inexpensive and commercially available, although its use is regulated in some regions.[2][17][18] The corresponding amide is formed by reacting pseudoephedrine with a carboxylic acid derivative.[2]
Mechanism in Asymmetric Alkylation: The pseudoephedrine amide is deprotonated with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride to form a rigid (Z)-enolate.[2][18] The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, creating a conformationally locked structure.[2] This chelation, combined with the steric hindrance from the auxiliary's methyl and phenyl groups, blocks one face of the enolate. The electrophile (e.g., an alkyl halide) then approaches from the opposite, more accessible face, leading to high diastereoselectivity.[2][19]
Enders' SAMP/RAMP Auxiliaries
The SAMP/RAMP auxiliaries, developed by Dieter Enders and E.J. Corey, are based on (S)- and (R)-1-amino-2-methoxymethylpyrrolidine, respectively, which are derived from proline.[2][][20] They are primarily used for the asymmetric α-alkylation of ketones and aldehydes.[20]
Mechanism of Action: The auxiliary first reacts with a carbonyl compound to form a chiral hydrazone.[20] Deprotonation with a strong base (e.g., LDA) generates a resonance-stabilized azaenolate.[20] The lithium cation is chelated by the methoxy group's oxygen and the nitrogen atom, creating a rigid five-membered ring structure that forces a specific geometry of the azaenolate.[21] The bulky pyrrolidine ring effectively blocks the top face, directing the electrophile to attack from the bottom face, thus ensuring high stereocontrol.[21] The choice between SAMP and RAMP predictably determines which enantiomer of the product is formed.[21]
Quantitative Data on Diastereoselectivity
The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity in the key bond-forming step. This is often reported as a diastereomeric ratio (d.r.) or, after cleavage, as an enantiomeric excess (e.e.).
Table 1: Diastereoselectivity in Evans Asymmetric Alkylation
| Substrate (N-Propionyl Oxazolidinone) | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| (4R,5S)-4-methyl-5-phenyl- | Benzyl bromide | >99:1 | [2] |
| (4S)-4-benzyl- | Allyl iodide | 98:2 | [22] |
| (4R)-4-isopropyl- | Methyl iodide | 99:1 |[2] |
Table 2: Diastereoselectivity in Evans Asymmetric Aldol Reactions
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| N-propionyl | Isobutyraldehyde | >99:1 | [2] |
| N-propionyl | Benzaldehyde | 99:1 | [2] |
| N-acetyl | Propionaldehyde | No selectivity observed |[9] |
Table 3: Diastereoselectivity in Myers Asymmetric Alkylation of Pseudoephedrine Amides
| Amide Substrate | Electrophile | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Propionamide | Benzyl bromide | 80 | >99:1 | [18] |
| Propionamide | Methyl iodide | 88 | >99:1 | [18] |
| Phenylacetamide | Ethyl iodide | 88 | 97:3 | [18] |
| Acetamide | n-Butyl iodide | 70 | >99:1 |[18] |
Experimental Protocols
The following protocols are generalized methodologies for key transformations using chiral auxiliaries, based on published procedures.
Protocol 1: Evans Asymmetric Alkylation of a Chiral Oxazolidinone[22]
-
Acylation:
-
Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by propionic anhydride (1.5 eq).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify the resulting N-propionyl imide by column chromatography.
-
-
Alkylation:
-
Dissolve the purified N-propionyl imide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to form the sodium enolate.
-
After stirring for 30-60 minutes, add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for several hours until complete, then quench with a saturated aqueous NH₄Cl solution.
-
Warm to room temperature, extract with an organic solvent, and purify the crude product by column chromatography to separate the diastereomers.
-
-
Cleavage:
-
Dissolve the major alkylated diastereomer (1.0 eq) in a mixture of THF and water at 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Quench the excess peroxide with sodium sulfite, perform an aqueous workup, and acidify to isolate the enantiomerically pure 2-methyl-4-pentenoic acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Protocol 2: Myers Asymmetric Alkylation of a Pseudoephedrine Amide[18]
-
Amide Formation:
-
Combine (+)-pseudoephedrine (1.0 eq) and a carboxylic acid (1.1 eq) in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting amide, typically by crystallization.
-
-
Alkylation:
-
Suspend anhydrous lithium chloride (LiCl) (6.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add a solution of lithium diisopropylamide (LDA) (2.2 eq).
-
Cool the mixture to -78 °C and add a solution of the pseudoephedrine amide (1.0 eq) in THF dropwise.
-
Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.
-
Add the alkyl halide (1.2-1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl, perform an aqueous workup, and purify the product by flash chromatography.
-
-
Cleavage to Carboxylic Acid:
-
Dissolve the purified alkylated amide in THF and water.
-
Add 1 M sulfuric acid and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, extract the product into an organic solvent, and purify to yield the enantiomerically enriched carboxylic acid. The protonated pseudoephedrine auxiliary can be recovered from the aqueous phase.
-
Protocol 3: Enders SAMP/RAMP Hydrazone Alkylation[20]
-
Hydrazone Formation:
-
Mix the ketone or aldehyde (1.0 eq) with SAMP or RAMP (1.2 eq) neat or in a solvent like diethyl ether.
-
Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Remove any volatiles under vacuum. The crude hydrazone is often pure enough for the next step but can be purified by distillation or crystallization.
-
-
Alkylation:
-
Prepare a solution of LDA (1.1 eq) in anhydrous diethyl ether at 0 °C.
-
Add a solution of the hydrazone (1.0 eq) in ether to the LDA solution.
-
Cool the resulting mixture to -78 °C (or -110 °C for some substrates).
-
Slowly add the alkyl halide (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the alkylated hydrazone by chromatography.
-
-
Cleavage:
-
Dissolve the purified alkylated hydrazone in an appropriate solvent (e.g., CH₂Cl₂ or pentane) and cool to -78 °C.
-
Bubble ozone (O₃) through the solution until a blue color persists, indicating complete consumption of the hydrazone.
-
Purge the excess ozone with N₂ or O₂, and add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.
-
After workup and purification, the α-alkylated ketone is obtained in high enantiomeric excess.
-
Conclusion
Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their ability to provide high levels of predictable stereocontrol makes them invaluable tools in academic research and crucial in the early phases of drug development.[2][23] While the field has seen tremendous growth in asymmetric catalysis, auxiliary-based methods remain superior for many key transformations due to their reliability, versatility, and the ease with which their diastereomeric products can be purified.[2][5] The continued application and development of auxiliaries like those pioneered by Evans, Myers, and Enders underscore their fundamental significance in the ongoing quest to synthesize the complex, single-enantiomer molecules that shape modern medicine and science.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. york.ac.uk [york.ac.uk]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. Chiral auxiliary! | PPTX [slideshare.net]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 16. synarchive.com [synarchive.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. chemtube3d.com [chemtube3d.com]
- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 21. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Bromo-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromo-3-methylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effect and potency of the final product. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the asymmetric synthesis of this compound, ensuring high enantiomeric purity. The described methods are:
-
Stereospecific Conversion from L-Valine: A direct approach leveraging the readily available chiral pool of natural amino acids.
-
Diastereoselective Bromination using an Evans Chiral Auxiliary: A reliable method employing a recoverable chiral auxiliary to control the stereochemical outcome.
-
Dynamic Kinetic Resolution of Racemic 2-Bromo-3-methylbutanoic Acid: An efficient process that allows for the theoretical conversion of 100% of a racemic mixture into the desired enantiomer.
Data Presentation
The following table summarizes the typical quantitative data associated with each synthetic method, allowing for a comparative evaluation of their efficiency and stereoselectivity.
| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric/Diastereomeric Excess | Key Advantages |
| Stereospecific Conversion from L-Valine | L-Valine | NaNO₂, KBr, H₂SO₄ | Good | High (>95% ee) | Atom-economical, utilizes a readily available and inexpensive chiral starting material. |
| Diastereoselective Bromination (Evans Auxiliary) | 3-Methylbutanoic acid | (S)-4-benzyl-2-oxazolidinone, n-BuLi, 3-methylbutyryl chloride, LDA, NBS | Good | High (>98% de) | High diastereoselectivity, well-established and reliable methodology. |
| Dynamic Kinetic Resolution | Racemic 2-bromo-3-methylbutanoic acid ester | Candida antarctica lipase B (CALB), an acyl donor, a racemization agent (e.g., a bromide salt) | High | High (>99% ee) | Potentially quantitative yield of the desired enantiomer from a racemic mixture. |
Experimental Protocols
Method 1: Stereospecific Conversion from L-Valine
This method relies on the diazotization of the amino group of L-valine, followed by nucleophilic substitution with bromide, proceeding with retention of configuration.
Protocol:
-
Preparation of the Diazotization Medium: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-valine (1 equivalent) in aqueous hydrobromic acid (48%). Cool the solution to -5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water. Add this solution dropwise to the L-valine solution while maintaining the temperature between -5 °C and 0 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.
-
Bromination: After the complete addition of the sodium nitrite solution, add potassium bromide (KBr, 1.2 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 2 hours and then slowly warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Extract the reaction mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Method 2: Diastereoselective Bromination using an Evans Chiral Auxiliary
This method involves the temporary attachment of a chiral auxiliary to 3-methylbutanoic acid to direct the stereoselective introduction of the bromine atom.
Protocol:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise and stir for 15 minutes.
-
Add 3-methylbutyryl chloride (1.1 equivalents) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-isovaleryl-4-benzyl-2-oxazolidinone is purified by flash chromatography.
-
-
Diastereoselective Bromination:
-
Dissolve the purified N-acyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA, 1.1 equivalents) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add a solution of N-bromosuccinimide (NBS, 1.2 equivalents) in THF dropwise. Stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The desired diastereomer is purified by flash chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified brominated N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2 equivalents) and hydrogen peroxide (H₂O₂, 4 equivalents) at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid (1 M) to pH 2 and extract with ethyl acetate. The organic layer contains the this compound. The aqueous layer can be extracted to recover the chiral auxiliary.
-
The organic extracts are combined, dried, and concentrated to yield the final product, which can be further purified if necessary.
-
Method 3: Dynamic Kinetic Resolution of Racemic 2-Bromo-3-methylbutanoic Acid Ester
This method combines the enzymatic resolution of a racemic ester with in situ racemization of the slower-reacting enantiomer.
Protocol:
-
Esterification of Racemic Acid: Prepare the methyl or ethyl ester of racemic 2-bromo-3-methylbutanoic acid using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).
-
Dynamic Kinetic Resolution:
-
In a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add the racemic 2-bromo-3-methylbutanoic acid ester (1 equivalent).
-
Add an acyl donor (e.g., vinyl acetate, 0.6 equivalents).
-
Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435).
-
Add a racemization agent, such as a catalytic amount of a bromide salt (e.g., lithium bromide).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the conversion and enantiomeric excess of the remaining ester and the acylated product by chiral GC or HPLC.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached (ideally close to 100%), filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
The mixture will contain the acylated (R)-ester and the unreacted (S)-ester. Separate these two compounds by column chromatography.
-
-
Hydrolysis of the (S)-Ester:
-
Hydrolyze the isolated (S)-ester using standard basic hydrolysis conditions (e.g., LiOH in THF/water) followed by acidic work-up to obtain the target this compound.
-
Visualizations
Caption: Workflow for the synthesis from L-Valine.
Caption: Chiral auxiliary mediated synthesis workflow.
Caption: Dynamic kinetic resolution logical relationship.
Application Notes and Protocols for the Hell-Volhard-Zelinsky Bromination of 3-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the alpha-bromination of 3-methylbutanoic acid to synthesize 2-bromo-3-methylbutanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a cornerstone of organic synthesis, enabling the selective halogenation of the α-carbon of a carboxylic acid.[1] The resulting α-bromo carboxylic acids are versatile intermediates, particularly in the synthesis of amino acids and other bioactive molecules.[2][3] This protocol includes detailed information on reagents, reaction conditions, purification, and safety precautions, along with a summary of quantitative data and a visual representation of the experimental workflow.
Introduction
The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-halogenation of carboxylic acids. The reaction is typically carried out by treating the carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus tribromide (PBr₃).[3][4] The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid.[1][2] 2-Bromo-3-methylbutanoic acid, the product of this specific application, is a valuable building block in the pharmaceutical and agrochemical industries.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the Hell-Volhard-Zelinsky bromination of 3-methylbutanoic acid.
| Parameter | Value | Reference |
| Starting Material | ||
| IUPAC Name | 3-Methylbutanoic acid | |
| Common Name | Isovaleric acid | [6] |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | |
| Product | ||
| IUPAC Name | 2-Bromo-3-methylbutanoic acid | [7] |
| Common Name | α-Bromoisovaleric acid | [7] |
| Molecular Formula | C₅H₉BrO₂ | [7][8] |
| Molecular Weight | 181.03 g/mol | [5][9] |
| Boiling Point | 110-125 °C at 15 mmHg | [10] |
| Melting Point | 39-42 °C | [9] |
| Reaction Parameters | ||
| Typical Yield | 87.5–88.6% | [10] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses for the α-bromination of isovaleric acid.[10]
Materials and Reagents:
-
3-Methylbutanoic acid (Isovaleric acid)
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or Red Phosphorus (P)
-
Benzene (for azeotropic drying, optional)
-
Anhydrous sodium sulfate or calcium chloride (for drying)
-
Sodium bisulfite or sodium thiosulfate solution (for quenching excess bromine)
-
Dichloromethane or diethyl ether (for extraction)
-
Hydrochloric acid (optional, for workup)
Equipment:
-
Round-bottom flask (3-necked is ideal)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Gas trap for HBr fumes
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Preparation of Anhydrous 3-Methylbutanoic Acid: If the starting material is a hydrate, it should be dried. One method is to azeotropically remove water with benzene.[10]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The outlet of the condenser should be connected to a gas trap to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.
-
Addition of Reagents:
-
Charge the flask with 3-methylbutanoic acid (e.g., 878 g, 8.6 moles).[10]
-
With stirring, add the catalyst, either red phosphorus or phosphorus tribromide (e.g., 15 ml of PBr₃).[10]
-
Slowly add bromine (e.g., 1.5 kg, 480 ml) from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
-
Reaction:
-
After the addition of bromine is complete, heat the reaction mixture in an oil bath at 70–80 °C for 10–20 hours, or until the red color of bromine in the condenser disappears.[10]
-
An additional small portion of bromine can be added to ensure complete reaction, followed by further heating.[10]
-
Finally, raise the temperature to 100–105 °C for 1.5–2 hours.[10]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃. This step is highly exothermic and will generate HBr gas.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a dilute solution of sodium bisulfite or sodium thiosulfate to remove any unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate or calcium chloride.
-
-
Purification:
Safety Precautions
-
General: This reaction should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine: Bromine is highly toxic, corrosive, and can cause severe burns. It should be handled with extreme care in a fume hood. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Phosphorus Tribromide: PBr₃ is corrosive and reacts violently with water. It should be handled in a dry environment.
-
Hydrogen Bromide: The reaction evolves hydrogen bromide gas, which is corrosive and toxic. A gas trap containing a solution of sodium hydroxide should be used to neutralize the HBr fumes.
Experimental Workflow Diagram
Caption: Experimental workflow for the Hell-Volhard-Zelinsky bromination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pacificbiochem.com [pacificbiochem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 8. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application of (S)-2-Bromo-3-methylbutanoic Acid in the Synthesis of Non-proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromo-3-methylbutanoic acid is a chiral halogenated carboxylic acid that serves as a valuable building block in the stereoselective synthesis of non-proteinogenic amino acids. Its utility lies in the predictable nucleophilic substitution of the bromine atom at the alpha-carbon, allowing for the introduction of various nitrogen-containing functionalities with retention of stereochemistry. This application note details the use of this compound in the synthesis of N-alkylated amino acids, specifically focusing on the preparation of N-methyl-L-valine, a non-proteinogenic amino acid of significant interest in medicinal chemistry.
Non-proteinogenic amino acids, particularly N-methylated variants, play a crucial role in modern drug development. The incorporation of these modified amino acids into peptide-based therapeutics has been shown to confer several advantageous properties. N-methylation can significantly enhance the metabolic stability of peptides by rendering the amide bond resistant to proteolytic degradation, thereby increasing their in-vivo half-life.[1][2][3] Furthermore, this modification can improve a peptide's pharmacokinetic profile by increasing its lipophilicity and membrane permeability.[4][5] The conformational constraints imposed by the N-methyl group can also lead to enhanced receptor binding affinity and selectivity.[1]
Synthesis of N-methyl-L-valine
The primary application of this compound in this context is its use as a precursor for the synthesis of N-methyl-L-valine. The synthesis proceeds via a direct nucleophilic substitution reaction where methylamine displaces the bromide ion. This reaction is a variation of the classical Fischer synthesis of amino acids.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-methyl-L-valine.
Experimental Protocols
Protocol: Synthesis of N-methyl-L-valine
Materials:
-
This compound
-
Aqueous solution of methylamine (e.g., 40% in water)
-
Diethyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in an excess of a concentrated aqueous solution of methylamine (e.g., 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, remove the excess methylamine and water under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify the solution to a pH of approximately 1-2 with concentrated HCl.
-
Wash the acidic aqueous solution with diethyl ether to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to the isoelectric point of N-methyl-L-valine (approximately 6.0) with a solution of NaOH.
-
The product may precipitate at this point. If so, collect the solid by filtration. If not, proceed to the next step.
-
-
Extraction and Isolation:
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude N-methyl-L-valine.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data
The following table summarizes expected and reported data for similar reactions. The synthesis of dl-valine from α-bromoisovaleric acid and ammonia has been reported with a yield of 47-55%.[4] Yields for the N-methylation of other amino acids using different methods are also provided for comparison.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| α-Bromoisovaleric acid | Ammonia | dl-Valine | 47-55 | [4] |
| Cbz-N-methyl-L-valine | Amine | Amide Product | 93 | [6] |
| z-Valine | N-methylaniline | Amide Product | 78 | [6] |
| N-acyl amino acids | NaH / MeI | N-methyl amino acids | Near quantitative |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the starting material to the potential application of the synthesized non-proteinogenic amino acid in drug development.
Caption: Workflow from chiral precursor to a potential drug candidate.
Conclusion
This compound is a valuable and versatile starting material for the stereoselective synthesis of non-proteinogenic amino acids, most notably N-methyl-L-valine. The straightforward nucleophilic substitution chemistry allows for the efficient introduction of the N-methylamino group. The resulting N-methylated amino acids are of high interest to the pharmaceutical industry due to their ability to enhance the therapeutic properties of peptide-based drugs. The protocols and data presented in this application note provide a foundation for researchers and scientists to utilize this compound in their synthetic endeavors towards novel and improved peptide therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Incorporating N-Methyl-L-valine into Peptides using (S)-2-Bromo-3-methylbutanoic Acid as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development to enhance peptide stability, bioavailability, and potency. N-methylated amino acids, in particular, are of significant interest as the N-methyl group can impart resistance to enzymatic degradation and modulate peptide conformation. This document provides detailed application notes and protocols for the synthesis of the unnatural amino acid, N-methyl-L-valine, and its subsequent incorporation into a peptide chain. While the classical synthesis of N-methyl-L-valine can be achieved from (S)-2-Bromo-3-methylbutanoic acid, this document will focus on a more modern and efficient solid-phase synthesis approach starting from L-valine, which is often preferred for its higher yields and purity.
Synthesis of Fmoc-N-methyl-L-valine
The synthesis of Fmoc-N-methyl-L-valine is a critical first step for its use in solid-phase peptide synthesis (SPPS). A robust method for this synthesis is the solid-phase Biron-Kessler method, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which facilitates the methylation of the amino group.
Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-methyl-L-valine
This protocol outlines the synthesis of Fmoc-N-methyl-L-valine on a 2-CTC resin.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Valine-OH
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP)
-
Piperidine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
2-Mercaptoethanol
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Trifluoroacetic acid (TFA)
-
MilliQ Water
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Add Fmoc-L-Valine-OH (3 equivalents) and DIEA (3.5 equivalents) in DCM and allow to react for 2 hours to attach the amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with NMP and DCM.
-
N-protection with o-NBS-Cl: React the deprotected amino group with o-NBS-Cl (4 equivalents) and collidine (5 equivalents) in NMP for 30 minutes.
-
N-methylation: Treat the resin with DBU (2 equivalents) and either dimethyl sulfate (5 equivalents) or methyl iodide (5 equivalents) in NMP for 10 minutes. Repeat this step.
-
o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP for 5 minutes. Repeat this step.
-
Fmoc Protection: Protect the newly formed N-methylamino group with Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM for 1 hour.
-
Cleavage from Resin: Cleave the Fmoc-N-methyl-L-valine from the resin using a solution of 1% TFA in DCM. The product is collected by filtration and the solvent is evaporated.
Quantitative Data for Fmoc-N-methyl-L-valine Synthesis
| Parameter | Value | Reference |
| Starting Material | Fmoc-L-Valine-OH | [1] |
| Synthesis Method | Solid-Phase (Biron-Kessler) | [1] |
| Overall Yield | High (specific value not reported) | [1] |
| Purity | High (specific value not reported) | [1] |
Note: While the reference indicates high yield and purity, specific quantitative values for the valine derivative were not provided. Yields for similar amino acids using this method are typically in the range of 70-90%.
Incorporation of Fmoc-N-methyl-L-valine into Peptides
Once synthesized, Fmoc-N-methyl-L-valine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the N-methyl group, specialized coupling reagents are often required to achieve high coupling efficiencies.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual SPPS of a model tripeptide (Ac-Ala-(N-Me)Val-Ala-NH2) on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-Ala-OH
-
Fmoc-N-methyl-L-valine-OH
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) / 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH (3 equivalents) using a standard coupling reagent like HBTU/DIEA in DMF.
-
-
Second Amino Acid Coupling (Fmoc-N-methyl-L-valine-OH):
-
Deprotect the terminal Fmoc group with 20% piperidine in DMF.
-
Couple Fmoc-N-methyl-L-valine-OH (3 equivalents) using PyAOP (3 equivalents) and DIEA (6 equivalents) in DMF. Allow the reaction to proceed for at least 2 hours. Monitor the coupling reaction using a colorimetric test such as the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amines.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Deprotect the terminal Fmoc group.
-
Couple Fmoc-Ala-OH as in step 2.
-
-
N-terminal Acetylation:
-
Deprotect the final Fmoc group.
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Peptide Synthesis
| Parameter | Value | Reference |
| Peptide Sequence | Ac-Ala-(N-Me)Val-Ala-NH2 | N/A |
| Coupling efficiency for (N-Me)Val | >95% (with PyAOP/PyBOP) | [2] |
| Crude Peptide Purity | Variable (sequence dependent) | |
| Purified Peptide Yield | Typically 10-30% (overall from resin loading) |
Note: The coupling of protected N-methylamino acids with other N-methylamino acids generally occurs in low yield.[2]
Visualizations
Workflow for Unnatural Amino Acid Synthesis and Peptide Incorporation
Caption: Overall workflow from the precursor to the final peptide.
Signaling Pathway Analogy: Impact of N-Methylation
Caption: Conceptual diagram of N-methylation's effect on peptide stability.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-2-Bromo-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reaction mechanisms of (S)-2-Bromo-3-methylbutanoic acid, a chiral α-halo acid of interest in organic synthesis and drug development. The following sections detail the predominant reaction pathways, SN1 and SN2, and provide experimental protocols for key transformations.
Introduction
This compound is a versatile chiral building block. The presence of a bromine atom at the α-position to the carboxylic acid functionality makes it susceptible to nucleophilic substitution reactions. The stereochemistry of the chiral center allows for the synthesis of enantiomerically pure products, which is of high importance in the pharmaceutical industry. The outcome of the substitution, in terms of both regioselectivity and stereochemistry, is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these factors is crucial for the successful application of this substrate in synthetic strategies.
Reaction Mechanisms
The two primary nucleophilic substitution mechanisms applicable to this compound are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
SN2 Mechanism
The SN2 reaction is a single-step process where a strong nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside. This concerted mechanism results in the inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion[1][2][3][4]. For this compound, an SN2 reaction will lead to the formation of a product with the (R)-configuration.
Factors favoring the SN2 mechanism include:
-
Strong, negatively charged nucleophiles: Examples include hydroxide (OH⁻), alkoxides (RO⁻), and azide (N₃⁻).
-
Polar aprotic solvents: Solvents like acetone, DMSO, or DMF solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.
-
Unhindered substrate: While the substrate has some steric bulk from the isopropyl group, the secondary carbon is still accessible to nucleophilic attack.
SN1 Mechanism
The SN1 reaction is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. In the second step, a weak nucleophile attacks the carbocation from either face, leading to a racemic or near-racemic mixture of products.
Factors favoring the SN1 mechanism include:
-
Weak, neutral nucleophiles: Water (H₂O) and alcohols (ROH) are common examples.
-
Polar protic solvents: Solvents like water, ethanol, or methanol can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.
-
Substrate that forms a stable carbocation: As a secondary halide, this compound can form a secondary carbocation. While not as stable as a tertiary carbocation, it can be stabilized by the adjacent carbonyl group and may undergo rearrangement to a more stable carbocation if possible. Solvolysis of the similar compound 2-bromo-3-methylbutane is known to proceed via an SN1 mechanism, sometimes involving a hydride shift to form a more stable tertiary carbocation[5][6].
Experimental Protocols
The following are representative protocols for conducting SN2 and SN1 reactions on this compound.
Protocol 1: SN2 Reaction with Sodium Hydroxide
This protocol describes the synthesis of (R)-2-Hydroxy-3-methylbutanoic acid via an SN2 reaction, leading to an inversion of stereochemistry.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of (R)-2-Hydroxy-3-methylbutanoic acid[1][7].
-
Polarimetry: To determine the specific rotation and confirm the inversion of configuration.
Protocol 2: SN2 Synthesis of (R)-2-Amino-3-methylbutanoic Acid (Valine Precursor)
This protocol is based on the general synthesis of α-amino acids from α-bromo acids[8][9].
Materials:
-
This compound
-
Concentrated aqueous ammonia (NH₃)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
Procedure:
-
Place this compound (1.0 eq) in a sealed reaction vessel.
-
Add a large excess of concentrated aqueous ammonia (e.g., 50 eq).
-
Heat the mixture at a moderate temperature (e.g., 50-60 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.
-
The resulting amino acid can be purified by recrystallization from a water/ethanol mixture.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the resulting amino acid.
-
Comparison with authentic sample: To verify the identity of the product.
Protocol 3: SN1 Solvolysis in Ethanol
This protocol describes a representative SN1 reaction where the solvent (ethanol) acts as the nucleophile.
Materials:
-
This compound
-
Absolute ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Heat the solution to reflux. The reaction is typically slow and may require prolonged heating.
-
Monitor the reaction progress by TLC or by periodically measuring the pH of the solution (HBr is a byproduct).
-
After the reaction has proceeded to a significant extent, cool the mixture to room temperature.
-
Neutralize the generated HBr by the careful addition of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Analyze the product mixture by GC-MS and NMR to identify the substitution product ((R)- and (S)-2-ethoxy-3-methylbutanoic acid) and any potential elimination or rearrangement products.
Characterization:
-
GC-MS: To separate and identify the components of the product mixture.
-
¹H and ¹³C NMR: To characterize the structure of the products.
-
Chiral HPLC or GC: To determine the enantiomeric ratio of the substitution product.
Data Presentation
The following tables summarize expected outcomes for the nucleophilic substitution reactions of this compound. Note: Specific quantitative data from literature for these exact reactions are limited; the values presented are based on general principles of SN1 and SN2 reactions and may vary in practice.
Table 1: Comparison of SN1 and SN2 Reaction Conditions and Expected Outcomes
| Feature | SN2 Reaction | SN1 Reaction |
| Nucleophile | Strong (e.g., OH⁻, NH₃) | Weak (e.g., H₂O, EtOH) |
| Solvent | Polar aprotic (e.g., Acetone) | Polar protic (e.g., Ethanol) |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Stereochemistry | Inversion of configuration ((R)-product) | Racemization ((R)- and (S)-products) |
| Rearrangement | Not possible | Possible |
Table 2: Product Characterization Data
| Compound | Expected ¹H NMR Signals (indicative) | Expected ¹³C NMR Signals (indicative) |
| This compound | δ ~4.2 (d, 1H, CHBr), ~2.3 (m, 1H, CH), ~1.0 (d, 6H, 2xCH₃) | δ ~175 (C=O), ~50 (CHBr), ~30 (CH), ~20 (CH₃) |
| (R)-2-Hydroxy-3-methylbutanoic acid | δ ~4.0 (d, 1H, CHOH), ~2.1 (m, 1H, CH), ~0.9 (d, 6H, 2xCH₃) | δ ~180 (C=O), ~75 (CHOH), ~30 (CH), ~18 (CH₃) |
| (R)-2-Amino-3-methylbutanoic acid | δ ~3.5 (d, 1H, CHNH₂), ~2.2 (m, 1H, CH), ~1.0 (d, 6H, 2xCH₃) | δ ~178 (C=O), ~60 (CHNH₂), ~31 (CH), ~19 (CH₃) |
Logical Relationships
The choice between an SN1 and SN2 pathway is a critical decision in synthetic planning. The following diagram illustrates the logical relationship between reaction conditions and the resulting mechanism for this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]
- 2. Walden inversion - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. The solvolysis of 2-bromo-3-methylbutane potentially can give sev... | Study Prep in Pearson+ [pearson.com]
- 6. Solved The solvolysis product of 2-bromo-3-methylbutane with | Chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
(S)-2-Bromo-3-methylbutanoic Acid: A Key Chiral Building Block in the Discovery of Novel Pharmaceuticals
FOR IMMEDIATE RELEASE
(S)-2-Bromo-3-methylbutanoic acid, a chiral alpha-bromo acid, has emerged as a critical precursor in the synthesis of complex pharmaceutical agents, most notably in the development of antiviral therapies. Its stereospecific structure is fundamental in creating molecules with precise three-dimensional arrangements, a crucial factor for effective interaction with biological targets. This application note provides a detailed overview of its role in drug discovery, focusing on its application in the synthesis of the hepatitis C virus (HCV) protease inhibitor Boceprevir. Detailed experimental protocols for key synthetic transformations and the mechanism of action of the resulting drug are also presented.
Application in the Synthesis of Boceprevir
This compound serves as a key starting material for the synthesis of the (S)-valine derivative, a crucial component of Boceprevir. The synthesis involves the stereospecific displacement of the bromine atom with an amine source to form the corresponding amino acid derivative, which is then incorporated into the larger drug molecule. The chirality at the alpha-carbon is essential for the drug's binding affinity and inhibitory activity against the HCV NS3/4A serine protease.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into functional viral proteins.[3] By binding to the active site of this enzyme, Boceprevir blocks this cleavage process, thereby halting the viral life cycle.[2][4] The drug's mechanism involves the formation of a reversible covalent bond between its ketoamide warhead and the active site serine residue of the protease.[4] This targeted inhibition effectively suppresses viral replication in infected cells.
Experimental Protocols
The following protocols describe the key steps in the synthesis of a Boceprevir intermediate starting from this compound.
Protocol 1: Synthesis of (S)-2-Amino-3-methylbutanoic acid (L-Valine)
This protocol outlines the direct amination of this compound to produce L-valine. This is a crucial first step in incorporating the valine moiety into the drug scaffold.
Materials:
-
This compound
-
Concentrated aqueous ammonia (NH₄OH)
-
Ethanol
-
Hydrochloric acid (HCl) for pH adjustment
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a sealed reaction vessel, dissolve this compound in ethanol.
-
Add a significant excess of concentrated aqueous ammonia to the solution.
-
Heat the mixture and stir vigorously for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ammonia and ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude amino acid.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure (S)-2-amino-3-methylbutanoic acid.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 181.03 | 1.0 g | 0.0055 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 | 20 mL | Excess | Excess |
| Product | Yield (%) | Reference |
| (S)-2-Amino-3-methylbutanoic acid | ~60-70% | [5] |
Protocol 2: Synthesis of N-tert-butylcarbamoyl-L-valine
This protocol describes the protection of the amino group of L-valine, a necessary step for subsequent coupling reactions in the synthesis of Boceprevir.
Materials:
-
(S)-2-Amino-3-methylbutanoic acid (L-Valine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Citric acid solution (10%)
-
Brine
Procedure:
-
Dissolve L-valine in a solution of sodium hydroxide in water.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with a 10% citric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield N-tert-butylcarbamoyl-L-valine.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| (S)-2-Amino-3-methylbutanoic acid (L-Valine) | 117.15 | 1.0 g | 0.0085 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.0 g | 0.0092 | 1.08 |
| Sodium hydroxide (NaOH) | 40.00 | 0.68 g | 0.017 | 2.0 |
| Product | Yield (%) | Reference |
| N-tert-butylcarbamoyl-L-valine | >95% | [6] |
Visualizing the Pathway
The following diagrams illustrate the synthetic workflow and the mechanism of action.
Caption: Synthetic workflow for a Boceprevir intermediate.
Caption: Inhibition of HCV replication by Boceprevir.
Conclusion
This compound is a valuable chiral precursor in pharmaceutical synthesis, enabling the stereoselective construction of complex drug molecules like Boceprevir. The protocols provided herein offer a foundational understanding of the key transformations involved in its utilization. The targeted mechanism of action of the resulting drugs highlights the importance of precise molecular design in modern drug discovery. Further research into optimizing these synthetic routes and exploring new applications for this versatile building block is ongoing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for SN2 Reactions Using alpha-Bromo Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting SN2 reactions with alpha-bromo carboxylic acids. This class of reactions is a cornerstone in organic synthesis, offering a versatile pathway to a wide array of functionalized molecules, including alpha-amino acids, alpha-hydroxy acids, and alpha-azido acids, which are critical building blocks in medicinal chemistry and drug development.
Introduction
Alpha-bromo carboxylic acids are highly valuable synthetic intermediates due to the reactivity of the carbon-bromine bond at the alpha position.[1][2] This reactivity is enhanced by the adjacent electron-withdrawing carboxylic acid group, which stabilizes the transition state of an SN2 reaction.[1] Consequently, the bromide is readily displaced by a variety of nucleophiles in a stereospecific manner, proceeding with an inversion of configuration at the chiral center.[3]
The typical synthetic route to alpha-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃).[4][5] The resulting alpha-bromo carboxylic acid can then be subjected to nucleophilic substitution with a diverse range of nucleophiles.
Key Applications
-
Synthesis of Amino Acids: The reaction of alpha-bromo carboxylic acids with ammonia or amines is a classical and effective method for the synthesis of alpha-amino acids.[6][7]
-
Synthesis of alpha-Hydroxy Acids: Hydrolysis of alpha-bromo carboxylic acids, typically under basic conditions, provides a direct route to alpha-hydroxy acids.[1]
-
Introduction of Azide Functionality: The azide group, a versatile precursor for amines and nitrogen-containing heterocycles, can be readily introduced via SN2 reaction with sodium azide.
-
Formation of Carbon-Sulfur Bonds: Thiolates and other sulfur nucleophiles react efficiently with alpha-bromo carboxylic acids to form alpha-thio-substituted carboxylic acids.[8]
Factors Influencing the SN2 Reaction
The success and rate of the SN2 reaction on alpha-bromo carboxylic acids are influenced by several key factors:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity generally follows the trend: RS⁻ > N₃⁻ > I⁻ > CN⁻ > RNH₂ > OH⁻ > Br⁻ > H₂O.[9]
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center. Less substituted alpha-bromo carboxylic acids will react more rapidly.[10]
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[9][11]
-
Leaving Group: Bromine is an excellent leaving group, contributing to the high reactivity of these substrates.[12]
Data Presentation
The following tables summarize quantitative data for representative SN2 reactions involving alpha-bromo carboxylic acids.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Bromoacetic Acid | NH₃ (excess) | Water | 40-50 | 24 | Glycine | 70 | [13] |
| Chloroacetic Acid | NH₃ (excess) | Methanol | Reflux | - | Glycine | 92.9 | [14] |
| 2-Bromopropanoic Acid | NH₃ (excess) | Water | Room Temp | 96 | Alanine | - | [15] |
| Aromatic Amino Acids | NaNO₂/HBr then NaSH or Na₂S₃ | - | - | - | alpha-Thio Aromatic Acids | up to 96 | [8] |
| 2-Chloropropionic Acid | Na₂S₂O₃ then H₂SO₄/Zn | Water | 70-110 | 4 | 2-Mercaptopropanoic Acid | - | [15] |
Experimental Protocols
Protocol 1: Synthesis of Glycine from Bromoacetic Acid
This protocol details the synthesis of the amino acid glycine via the SN2 reaction of bromoacetic acid with ammonia.[13]
Materials:
-
Bromoacetic acid
-
Ammonium carbonate
-
Concentrated ammonia solution
-
Methanol
-
Water
-
Round-bottomed flask with reflux condenser
-
Porcelain dish
-
Refrigerator
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, heat a solution of 8 moles of ammonium carbonate in 140 ml of water to 55 °C.
-
Cool the solution to 40 °C with shaking and add 6 moles of concentrated ammonia. Let the mixture stand for 30 minutes.
-
Gradually add 1 mole of bromoacetic acid to the mixture.
-
Maintain the reaction mixture at 40-50 °C for 24 hours.
-
Transfer the reaction mixture to a porcelain dish and heat over a flame to drive off excess ammonia and carbon dioxide. Concentrate the solution until the internal temperature reaches 110 °C.
-
Cool the solution to 60 °C and add 3 liters of methanol.
-
Allow the mixture to stand overnight in a refrigerator to precipitate the product.
-
Collect the solid product by filtration and wash with methanol.
-
The yield of glycine is approximately 70%.
Protocol 2: Synthesis of Alanine from 2-Bromopropanoic Acid
This protocol describes the preparation of alanine by the ammonolysis of 2-bromopropanoic acid.[15]
Materials:
-
2-Bromopropanoic acid
-
Concentrated aqueous ammonia (sp. gr. 0.9)
-
Glass-stoppered bottle
-
Evaporation apparatus
-
Filtration apparatus
Procedure:
-
In a 1-gallon glass-stoppered bottle, cool 3 liters of concentrated aqueous ammonia to 1-4 °C.
-
Slowly and with stirring, add 100 g (0.65 mole) of cold (1-4 °C) 2-bromopropanoic acid.
-
Allow the mixture to stand at room temperature for at least four days.
-
Concentrate the solution to a volume of 300 ml by evaporation.
-
Filter the solution and concentrate further to 200 ml.
-
The product, dl-alanine, can be isolated from the concentrated solution. Further purification steps involving the formation of the hydrochloride salt and subsequent treatment with lead oxide can be employed.
Protocol 3: Synthesis of alpha-Thio Aromatic Acids
This protocol outlines a general two-step procedure to generate alpha-thio aromatic acids from aromatic amino acids.[8]
Materials:
-
Aromatic amino acid (e.g., Phenylalanine)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Sodium hydrosulfide (NaSH) or Sodium trithiocarbonate (Na₂S₃)
-
Appropriate solvents for extraction (e.g., diethyl ether)
-
Reaction vessel
-
Separatory funnel
Procedure:
-
Diazotization and Bromination:
-
Dissolve the starting aromatic amino acid in aqueous HBr.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaNO₂. The reaction involves the formation of a diazonium salt intermediate, followed by an intramolecular SN2 reaction to form an alpha-lactone, and a subsequent intermolecular SN2 reaction with bromide to yield the alpha-bromo carboxylic acid with retention of configuration.
-
After the reaction is complete, extract the alpha-bromo acid with a suitable organic solvent.
-
-
Thiol Substitution:
-
Dissolve the obtained alpha-bromo acid in a suitable solvent.
-
Add a solution of a sulfur nucleophile such as sodium hydrosulfide (NaSH) or freshly prepared sodium trithiocarbonate (Na₂S₃). This step proceeds via a classical SN2 mechanism with inversion of configuration.
-
After the reaction, perform an acidic work-up to protonate the carboxylate and the thiolate.
-
Extract the final alpha-thio acid product and purify as necessary. Yields can be up to 96%.[8]
-
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the SN2 reactions of alpha-bromo carboxylic acids.
Caption: General workflow for the synthesis of functionalized carboxylic acids.
Caption: Factors influencing the rate of SN2 reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. prepchem.com [prepchem.com]
- 6. scielo.br [scielo.br]
- 7. youtube.com [youtube.com]
- 8. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 13. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 14. Khan Academy [khanacademy.org]
- 15. CN1931836A - Preparation method of 2-mercaptopropionic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Protecting Group Strategies for the Carboxylic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective transformation of functional groups is paramount. The carboxylic acid moiety, a common functional group, is often reactive under conditions required for modifications elsewhere in a molecule. To prevent undesired side reactions, a "protecting group" is temporarily installed to mask the carboxylic acid's reactivity. This protecting group must be stable under the subsequent reaction conditions and then be selectively removed under mild conditions to reveal the original carboxylic acid. This document provides a detailed overview of common protecting group strategies for carboxylic acids, including experimental protocols and comparative data.
Logical Workflow for Protecting Group Strategy
The decision to use a protecting group strategy involves a logical sequence of steps, from selection to removal, ensuring compatibility with the overall synthetic route.
Caption: General workflow for a carboxylic acid protecting group strategy.
Common Protecting Groups for Carboxylic Acids
The most prevalent strategy for protecting carboxylic acids is their conversion to esters. The choice of the ester depends on the required stability and the conditions for its removal.
Methyl Esters
Methyl esters are one of the simplest and most common protecting groups for carboxylic acids. They are generally stable to a wide range of reaction conditions but require relatively harsh conditions for removal.
Table 1: Protection of Carboxylic Acids as Methyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| CH₂N₂ | Et₂O, MeOH | Room Temp. | 90 min | 92% | [1] |
| CH₂N₂ | MeOH | Room Temp. | 60 min | 84% | [1] |
| CH₂N₂ | Et₂O | Room Temp. | 1 min - 3 h | 93 - 100% | [1] |
| Polymer-supported PPh₃, 2,4,6-trichloro-1,3,5-triazine, Na₂CO₃ | MeCN | Sonication | Short | Good to Excellent | [2] |
| DMSO, Cu catalyst | - | - | - | Broad Scope | [2] |
Table 2: Deprotection of Methyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| NaOH | H₂O, MeOH | - | 4 - 17 h | 99% | [1] |
| KOH | H₂O, MeOH | - | 2 - 48 h | 98 - 100% | [1] |
| KOH | EtOH, H₂O | - | 6 - 20 h | 91 - 100% | [1] |
| LiOH | MeOH, THF | Room Temp. | Overnight | 97% | [1] |
| LiOH | H₂O, THF | - | 1 - 20 h | 75 - 100% | [1] |
Benzyl Esters
Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis, which is useful for substrates sensitive to acidic or basic hydrolysis.
Table 3: Protection of Carboxylic Acids as Benzyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| TsOH, BnOH | PhH | Reflux | 24 h | 67% | [3] |
| 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Toluene | 90 °C | 24 h | 98% | [4] |
| p-Toluenesulfonic acid | None (vacuum) | - | 30 min | High | [5] |
Table 4: Deprotection of Benzyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| H₂, Pd/C | MeOH | Room Temp. | 5 h | 99% | [3] |
| H₂, Pd/C | EtOAc, MeOH | Room Temp. | Overnight | 100% | [3] |
| Nickel Boride | MeOH | Room Temp. | - | High | [5] |
tert-Butyl Esters
tert-Butyl esters are stable to a wide range of nucleophilic and basic conditions and are readily cleaved under acidic conditions.[6] This orthogonality makes them very useful in complex syntheses.
Table 5: Protection of Carboxylic Acids as tert-Butyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| Isobutylene, H₂SO₄ (cat.) | - | - | - | - | [6] |
| Di-tert-butyl dicarbonate, Tf₂NH (cat.) | t-BuOAc | - | - | High | [7] |
| Bis(trifluoromethanesulfonyl)imide (1.1 equiv) | t-BuOAc | - | Fast | Good | [7] |
Table 6: Deprotection of tert-Butyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| Aqueous Phosphoric Acid | - | - | - | High | [7] |
| Tris-4-bromophenylamminium radical cation, Et₃SiH | - | Room Temp. | 40 min | Quantitative | [8][9] |
| ZnBr₂ | DCM | - | - | Good | [10] |
| Fluorinated alcohols (TFE or HFIP) | TFE or HFIP | Thermolysis | - | Nearly Quantitative | [11] |
Silyl Esters
Silyl esters are known for their lability, which can be tuned by the steric bulk of the silyl group.[12] They are typically cleaved by fluoride ions or under mild aqueous acidic or basic conditions. The "supersilyl" group offers enhanced stability.[12][13]
Table 7: Protection of Carboxylic Acids as Silyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| Tris(triethylsilyl)silyl triflate, imidazole | - | - | - | - | [12] |
| TBDMSCl or TIPSCl, imidazole | None | - | Spontaneous | - | [14] |
Table 8: Deprotection of Silyl Esters
| Reagent | Solvent(s) | Temperature | Time | Yield (%) | Citation |
| TBAF | THF | - | - | - | [15] |
| HF/Pyridine | - | - | - | - | [15] |
| UV light (254 nm) for "supersilyl" esters | - | - | - | High Efficiency | [12] |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used when specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Methyl Ester Protection using Diazomethane
Warning: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a specialized fume hood.
Materials:
-
Carboxylic acid
-
Diazomethane solution in Et₂O
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the carboxylic acid in a minimal amount of MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in Et₂O dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.[1]
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
Purify the resulting methyl ester by column chromatography or distillation.
Protocol 2: Benzyl Ester Protection using Benzyl Alcohol and TsOH
Materials:
-
Carboxylic acid
-
Benzyl alcohol (BnOH)
-
p-Toluenesulfonic acid (TsOH)
-
Benzene (PhH) or Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the carboxylic acid, a slight excess of benzyl alcohol, and a catalytic amount of TsOH.
-
Add benzene or toluene as the solvent.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 24 hours).[3]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the benzyl ester by column chromatography.
Protocol 3: Deprotection of Benzyl Ester by Hydrogenolysis
Materials:
-
Benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenator
Procedure:
-
Dissolve the benzyl ester in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 5 hours to overnight).[3]
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Protocol 4: tert-Butyl Ester Protection using Di-tert-butyl Dicarbonate
Materials:
-
Carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic amount)
-
tert-Butyl acetate (t-BuOAc)
Procedure:
-
Dissolve the carboxylic acid in t-BuOAc.
-
Add a catalytic amount of Tf₂NH to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until completion as monitored by TLC.[7]
-
Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the tert-butyl ester by column chromatography.
Protocol 5: Deprotection of tert-Butyl Ester using Acid
Materials:
-
tert-Butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester in DCM.
-
Add an excess of TFA to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed as monitored by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude carboxylic acid can be purified by crystallization or chromatography if necessary.
Orthogonality of Protecting Groups
In multi-step synthesis, it is often necessary to use multiple protecting groups that can be removed selectively without affecting others. This concept is known as orthogonality.
Caption: Orthogonal deprotection of two different protecting groups.
For example, a molecule containing both a benzyl ester and a tert-butyl ester can be selectively deprotected. The benzyl ester can be removed by hydrogenolysis, leaving the tert-butyl ester intact. Conversely, the tert-butyl ester can be cleaved with acid, leaving the benzyl ester untouched. This orthogonality provides immense flexibility in synthetic planning.
References
- 1. synarchive.com [synarchive.com]
- 2. Methyl Esters [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hwpi.harvard.edu [hwpi.harvard.edu]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Novel Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. The incorporation of novel chiral building blocks, such as N-methylated amino acids, α,α-disubstituted amino acids, and β-amino acids, offers a powerful strategy to enhance the pharmacological properties of peptides. These modifications can improve metabolic stability, increase receptor affinity and selectivity, and control peptide conformation.[1][2][3][4] This document provides detailed application notes and experimental protocols for the successful incorporation of these advanced building blocks into synthetic peptides.
I. Application Notes: Advantages and Considerations
The use of non-natural chiral building blocks in SPPS can significantly impact the resulting peptide's characteristics:
-
Enhanced Proteolytic Stability: N-methylation of the peptide backbone or the use of β-amino acids can sterically hinder cleavage by proteases, leading to a longer in vivo half-life.[2][3][4]
-
Improved Pharmacokinetic Properties: Modifications can increase lipophilicity and membrane permeability, potentially leading to improved oral bioavailability.
-
Conformational Constraint: The introduction of sterically hindered residues like α,α-disubstituted amino acids or through on-resin cyclization can lock the peptide into a specific, biologically active conformation. This can lead to higher potency and receptor selectivity.
-
Increased Diversity of Peptidomimetics: These building blocks are essential in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.
Key Considerations:
-
Steric Hindrance: Many novel chiral building blocks are sterically hindered, which can lead to slower and less efficient coupling reactions. Optimization of coupling reagents and reaction conditions is crucial.[1][5]
-
Racemization: The chirality of the building blocks must be maintained throughout the synthesis. The use of appropriate coupling reagents and protocols is critical to minimize racemization.
-
Purity and Yield: The incorporation of these specialized monomers can sometimes lead to lower crude purity and overall yield. Careful monitoring and optimized purification strategies are necessary.[6][7][8][9]
II. Quantitative Data Summary
The following tables summarize typical yields and purities observed in SPPS incorporating novel chiral building blocks. Note that actual results will vary depending on the specific sequence, scale, and instrumentation.
Table 1: Coupling Efficiency and Yield for N-Methylated Amino Acids
| N-Methylated Residue | Coupling Reagent | Coupling Time (Microwave) | Crude Purity (%) | Overall Yield (%) | Reference |
| MeAla | HATU/DIPEA | 2 x 10 min at 75°C | 80 | Not Reported | [3] |
| MeIle | HATU/DIPEA | 2 x 10 min at 75°C | ~75 | Not Reported | [3] |
| MePhe | HATU/DIPEA | 2 x 10 min at 75°C | >85 | Not Reported | [3] |
| MeVal | HATU/DIPEA | 2 x 10 min at 75°C | ~70 | Not Reported | [3] |
| Various | o-NBS-Cl/DBU/MeI | 2 x 25 min (ultrasound) | 74-99 | Not Reported | [10] |
Table 2: Yield and Purity for Peptides with α,α-Disubstituted Amino Acids
| α,α-Disubstituted Residue | Coupling Method | Key Observation | Crude Purity (%) | Isolated Yield (%) | Reference |
| Aib in GLP-1 analogue | Standard Fmoc-SPPS | Reinforced alpha-helicity | Not Reported | Not Reported | [11] |
| Dbg | Symmetrical Anhydride | Effective for hindered couplings | >90 | ~40 | [12] |
| Various | Metal-free arylation | dr > 20:1 | Not Reported | 54-95 | [13] |
Table 3: On-Resin Cyclization Yields
| Cyclization Strategy | Peptide Sequence | Crude Purity of Cyclic Peptide (%) | Isolated Yield (%) | Reference |
| Head-to-tail (Glu linker) | Model Peptide | 22-28 | Not Reported | [9] |
| Head-to-tail (Asp linker) | Model Peptide | <20 | Not Reported | [9] |
| Thiol-ene click | Model Peptide | Not Reported | 24-37 | [14] |
| Click Cyclization (MW) | IN(181-188) analogue | >80 | 53 | [8][15] |
III. Experimental Protocols
A. General Fmoc-SPPS Workflow
The following diagram illustrates the fundamental steps in Fmoc-based Solid-Phase Peptide Synthesis.
B. Protocol for Incorporating N-Methylated Amino Acids
N-methylated amino acids introduce significant steric hindrance, requiring optimized coupling conditions.
Materials:
-
Fmoc-N-Me-amino acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvent: DMF
-
Deprotection Solution: 20% piperidine in DMF
-
Resin: Pre-loaded resin appropriate for the desired C-terminus
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-N-Me-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 5 minutes at room temperature.[1]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, microwave irradiation (e.g., 2 x 10 min at 75°C) can be employed.[3]
-
Monitoring the Coupling: Perform a colorimetric test (e.g., Bromophenol Blue test, as the Kaiser test gives a false negative for N-methylated amines) to ensure the reaction has gone to completion.[1] If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Repeat: Continue with the standard SPPS cycle for the next amino acid.
C. Protocol for Incorporating α,α-Disubstituted Amino Acids
These building blocks are even more sterically hindered than N-methylated amino acids. The use of amino acid fluorides or symmetrical anhydrides is often necessary.
Materials:
-
Fmoc-α,α-disubstituted-amino acid
-
Coupling Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or pre-formed symmetrical anhydride.
-
Base: DIPEA
-
Solvent: Dichloromethane (DCM) / DMF mixture
-
Standard SPPS reagents
Procedure (using TFFH):
-
Follow steps 1-3 from the N-methylated protocol.
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-α,α-disubstituted-amino acid in a minimal amount of DMF. In a separate vial, dissolve 3 equivalents of TFFH in DCM.
-
Coupling: Add the TFFH solution to the amino acid solution, followed by the addition of 6 equivalents of DIPEA. Immediately add the activated mixture to the resin.
-
Reaction: Agitate the reaction for 2-4 hours. Microwave heating can be beneficial.
-
Monitoring and Washing: Monitor the reaction completion (e.g., TNBS test). Wash the resin thoroughly with DMF.
-
Repeat: Continue with the SPPS cycle.
D. On-Resin Cyclization Protocol (Head-to-Tail)
This protocol is for creating a cyclic peptide by forming an amide bond between the N- and C-termini while the peptide is still attached to the resin.
Materials:
-
Linear peptide sequence assembled on a suitable resin (e.g., Rink Amide for C-terminal amide cyclization)
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc-SPPS protocols. The side chains of the amino acids that will form the cyclic bond must be protected with groups that are removed during the final cleavage (e.g., Boc, tBu).
-
N-terminal Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF to remove all traces of piperidine.
-
Cyclization:
-
Swell the resin in a larger volume of DMF than usual to promote intramolecular cyclization over intermolecular oligomerization (pseudo-dilution effect).
-
Add a solution of HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Allow the reaction to proceed for 4-24 hours at room temperature.
-
-
Monitoring: Monitor the cyclization by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin, and cleave the cyclic peptide from the resin with a standard TFA cleavage cocktail.
IV. Signaling Pathway Diagram: GLP-1 Receptor Activation
Peptides incorporating novel chiral building blocks are being developed as potent agonists for G-protein coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, which is a key target for the treatment of type 2 diabetes.[11][16][17] The diagram below illustrates the signaling cascade initiated by the binding of a GLP-1 receptor agonist.
V. Purification and Analysis
A. Purification:
Crude peptides synthesized with novel chiral building blocks are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is standard.
-
Detection: UV detection at 214 nm and 280 nm.
B. Analysis:
-
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.
-
Identity Confirmation: Mass spectrometry (e.g., LC-MS, MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide.
-
Enantiomeric Purity: To confirm that no racemization has occurred during synthesis, the peptide can be hydrolyzed to its constituent amino acids, which are then analyzed by chiral chromatography (e.g., GC or HPLC with a chiral column).[18]
Conclusion
The incorporation of novel chiral building blocks into peptides is a key strategy in modern drug discovery, enabling the development of therapeutics with enhanced stability, potency, and selectivity. While presenting unique synthetic challenges, the protocols and considerations outlined in this document provide a framework for the successful synthesis, purification, and analysis of these complex and valuable molecules. Careful optimization of coupling conditions and rigorous analytical characterization are paramount to achieving high-quality peptides for research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. biotage.co.jp [biotage.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Eleven amino acid glucagon-like pe ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Custom Amino Acids and their Incorporation into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in drug discovery and chemical biology.[1][2][3] These custom building blocks offer the ability to introduce novel chemical functionalities, conformational constraints, and resistance to proteolytic degradation, thereby enhancing the therapeutic potential of peptide-based drugs.[1][3] By moving beyond the canonical 20 amino acids, researchers can design peptide libraries with expanded chemical diversity, leading to the identification of ligands with improved stability, potency, and bioavailability.[1] This document provides detailed protocols for the de novo synthesis of a custom Fmoc-protected amino acid, its incorporation into a peptide library using solid-phase peptide synthesis (SPPS), and the subsequent characterization of the synthesized compounds.
I. Synthesis of a Custom Fmoc-Protected Unnatural Amino Acid
A versatile and widely used method for the synthesis of novel α-amino acids is the Strecker synthesis.[4][5][6] This method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[7][8] The following protocol describes the synthesis of a racemic α-amino acid, followed by Fmoc protection. For applications requiring stereospecificity, a chiral resolution step is necessary.[9][10][11][12][13]
Experimental Protocol: Strecker Synthesis of a Racemic α-Amino Acid
Materials:
-
Aldehyde (R-CHO) or Ketone (R-CO-R')
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve the starting aldehyde or ketone (1.0 eq) in methanol.
-
Add an aqueous solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile.
-
-
Hydrolysis to the Racemic α-Amino Acid:
-
Add concentrated hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Neutralize the solution by the dropwise addition of a concentrated sodium hydroxide solution until the amino acid precipitates.
-
Collect the solid by filtration, wash with cold water and then diethyl ether.
-
Dry the solid under vacuum to obtain the racemic α-amino acid.
-
Experimental Protocol: Fmoc Protection of the Custom Amino Acid
Materials:
-
Custom racemic α-amino acid
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water (H₂O)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the custom amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Add a solution of Fmoc-OSu (1.1 eq) in dioxane.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the Fmoc-protected custom amino acid.
II. Peptide Library Construction with a Custom Amino Acid
The split-and-pool method is a highly efficient strategy for the combinatorial synthesis of one-bead-one-compound peptide libraries.[14][15][16][17] This protocol outlines the construction of a peptide library where a custom Fmoc-protected unnatural amino acid is incorporated at a specific position.
Experimental Workflow: Split-and-Pool Synthesis
Caption: Workflow for split-and-pool peptide library synthesis.
Experimental Protocol: Peptide Library Synthesis
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected custom unnatural amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Peptide synthesis vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Split-and-Pool Cycles:
-
For the desired randomized positions, split the resin into equal aliquots in separate reaction vessels.
-
Perform Fmoc deprotection as in step 2.
-
In each vessel, couple a different Fmoc-protected amino acid.
-
After coupling and washing, pool all resin aliquots into a single vessel and mix thoroughly.
-
-
Custom UAA Incorporation:
-
At the desired position in the sequence, perform Fmoc deprotection on the pooled resin.
-
Couple the custom Fmoc-protected UAA (3 eq) using DIC (3 eq) and OxymaPure® (3 eq).
-
Ensure complete coupling using a ninhydrin test.
-
-
Continue Synthesis: Repeat the split-and-pool cycles for other randomized positions or standard couplings for fixed positions until the desired peptide length is achieved.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin and precipitate the peptide library in cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and dry the library under vacuum.
-
III. Data Presentation: Synthesis and Characterization
Quantitative data from the synthesis and purification steps should be systematically recorded to ensure reproducibility and quality control.
Table 1: Synthesis of Fmoc-Protected Custom Amino Acid
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC, %) |
| 1 | Racemic α-Amino Acid | 10.0 | 8.5 | 75 | >95 |
| 2 | Fmoc-Protected UAA | 5.0 | 6.8 | 88 | >98 |
Table 2: Characterization of a Representative Peptide from the Library
| Analysis | Result |
| Purity (Analytical HPLC) | 96.5% |
| Molecular Weight (LC-MS) | Expected: 1234.5 Da, Observed: 1234.6 Da |
| Amino Acid Analysis | Composition consistent with sequence |
| Net Peptide Content | 75% |
Note: Purity and yield can vary significantly depending on the specific amino acid sequence and synthesis conditions.[18][19][20]
IV. Application: Modulating Signaling Pathways
Peptide libraries incorporating UAAs are valuable tools for screening and identifying modulators of biological pathways. For instance, they can be used to develop agonists or antagonists for G-protein coupled receptors (GPCRs) involved in various diseases. The diagram below illustrates a simplified signaling pathway for Cholecystokinin (CCK) secretion, which can be targeted by custom peptide libraries.[21]
Caption: Peptide-mediated CCK secretion signaling pathway.
V. Characterization Protocols
Protocol 1: HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.45 µm filter.
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 65% B over 30 minutes.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Mass Spectrometry
-
Sample Preparation: Dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for LC-MS).
-
LC-MS Analysis:
-
Inject the sample onto a C18 analytical column coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.
-
Compare the observed mass with the theoretical mass calculated from the peptide sequence.
-
Protocol 3: Amino Acid Analysis (AAA)
-
Hydrolysis: Hydrolyze a known quantity of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting free amino acids (e.g., with phenyl isothiocyanate).
-
Analysis: Separate and quantify the derivatized amino acids using reversed-phase HPLC.
-
Quantification: Compare the amino acid ratios to the theoretical composition of the peptide to confirm its identity and determine the net peptide content.[22]
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. Bot Detection [iris-biotech.de]
- 21. researchgate.net [researchgate.net]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: The Hell-Volhard-Zelinsky (HVZ) Reaction
Welcome to our dedicated technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HVZ reactions for improved yields and purity.
Frequently Asked Questions (FAQs)
1. What is the Hell-Volhard-Zelinsky (HVZ) reaction?
The Hell-Volhard-Zelinsky (HVZ) reaction is a chemical process used to achieve α-halogenation of a carboxylic acid. The reaction involves treating a carboxylic acid that has at least one α-hydrogen with a halogen (bromine or chlorine) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃) to replace an α-hydrogen with a halogen.
2. What is the fundamental mechanism of the HVZ reaction?
The reaction proceeds through several key steps:
-
Formation of Acyl Halide: The phosphorus trihalide converts the carboxylic acid into an acyl halide.
-
Enolization: The acyl halide then tautomerizes to its enol form.
-
α-Halogenation: The enol form of the acyl halide reacts with the halogen (Br₂ or Cl₂) at the α-carbon.
-
Hydrolysis: The resulting α-halo acyl halide is then hydrolyzed during the workup to give the final α-halo carboxylic acid product.
3. Which carboxylic acids are suitable substrates for the HVZ reaction?
Carboxylic acids must possess at least one hydrogen atom on the α-carbon to undergo the HVZ reaction. Formic acid, for example, which lacks an α-hydrogen, will not undergo this reaction.
4. Can the HVZ reaction be used for α-iodination or α-fluorination?
No, the Hell-Volhard-Zelinsky reaction is generally not effective for the α-iodination or α-fluorination of carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the Hell-Volhard-Zelinsky reaction and provides strategies to improve your yield.
Issue 1: Low or No Yield of the Desired α-Halo Carboxylic Acid
Several factors can contribute to a low yield. The following troubleshooting steps can help identify and resolve the issue.
Logical Flow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low yields in the HVZ reaction.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor quality of reagents | Ensure that the carboxylic acid is pure and dry. Bromine and phosphorus trihalides can degrade over time; use freshly opened or purified reagents. |
| Insufficient catalyst | While the reaction is catalytic in phosphorus trihalide, slow kinetics can sometimes be overcome by using a full molar equivalent of PBr₃. |
| Inadequate reaction temperature | The HVZ reaction typically requires high temperatures, often exceeding 100°C (373 K). Ensure the reaction mixture is heated sufficiently to initiate and sustain the reaction. A gradual increase in temperature towards the end of the reaction (e.g., from 50°C to 100°C) can be beneficial. |
| Insufficient reaction time | The HVZ reaction is often slow and may require extended reaction times, sometimes overnight, to go to completion. |
| Premature hydrolysis of acyl halide | The intermediate acyl halide is sensitive to moisture. Ensure the reaction is carried out under anhydrous conditions until the final hydrolysis step. |
| Loss of product during workup | The α-halo carboxylic acid can be somewhat water-soluble. Minimize the volume of water used during the workup and consider back-extraction of the aqueous layer with an organic solvent. |
Issue 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| β,γ-Unsaturated carboxylic acid | Elimination of HBr from the α-bromo carboxylic acid product at excessively high temperatures. | Carefully control the reaction temperature and avoid prolonged heating at very high temperatures. |
| Polyhalogenated products | Excess halogen can lead to di- or tri-halogenation at the α-carbon. | Use a stoichiometric amount of the halogen (Br₂ or Cl₂) relative to the carboxylic acid. |
| Products of free-radical chlorination | When using chlorine, random free-radical chlorination can compete with the desired α-chlorination, leading to a mixture of products. | This is an inherent challenge with α-chlorination via the HVZ reaction. Consider alternative chlorinating agents or purification methods to separate the desired product. |
Optimizing Reaction Conditions for Higher Yield
Systematic optimization of reaction parameters is crucial for maximizing the yield of the HVZ reaction.
Experimental Workflow for Optimization:
Caption: A systematic workflow for optimizing the Hell-Volhard-Zelinsky reaction.
Quantitative Data on Reaction Conditions and Yields:
While yields are highly substrate-dependent, the following table provides a summary of reported conditions for representative substrates.
| Carboxylic Acid | Halogenating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propanoic Acid | Br₂ | PBr₃ (catalytic) | Reflux | - | High (for 2-bromopropanoic acid) | |
| Cyclobutanecarboxylic Acid | Br₂ (1.5 eq) | Red P (36.1 eq) + SOCl₂ (1.1 eq) | 50 then reflux | Overnight | 85 (as α-bromo ester) | |
| Hexanoic Acid | Br₂ | PBr₃ (catalytic) | 50 -> 100 | 4-6 | - |
Detailed Experimental Protocols
Protocol 1: α-Bromination of Propanoic Acid to 2-Bromopropanoic Acid
This protocol is a general representation based on the synthesis of alanine from propionic acid.
Materials:
-
Propanoic acid
-
Red phosphorus
-
Bromine
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place propanoic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture under reflux until the color of bromine disappears.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
The product, 2-bromopropanoic acid, can be isolated by distillation under reduced pressure.
Protocol 2: A Milder Alternative - α-Bromination using N-Bromosuccinimide (NBS)
For substrates that are sensitive to the harsh conditions of the traditional HVZ reaction, using N-bromosuccinimide (NBS) can be a milder alternative.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂) or PCl₃
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., CCl₄)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - for some substrates
Procedure:
-
Convert the carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride or PCl₃.
-
In a separate flask, dissolve the acyl chloride and NBS in an appropriate solvent like carbon tetrachloride.
-
For allylic or benzylic substrates, add a radical initiator.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
The solvent is removed under reduced pressure, and the resulting α-bromo acyl chloride can be hydrolyzed with water to yield the α-bromo carboxylic acid.
Concluding Remarks
The Hell-Volhard-Zelinsky reaction, while a classic and powerful tool for the α-halogenation of carboxylic acids, often requires careful optimization to achieve high yields and minimize side products. By systematically addressing potential issues related to reagent quality, reaction conditions, and workup procedures, researchers can significantly improve the outcome of their experiments. For sensitive substrates, exploring milder alternatives like the use of N-bromosuccinimide is recommended. This technical guide serves as a starting point for troubleshooting and optimizing your HVZ reactions.
Techniques for the purification of (S)-2-Bromo-3-methylbutanoic acid from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-Bromo-3-methylbutanoic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for the purification of this compound are preparative chiral High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice of method depends on the scale of the purification, the required purity, and the available equipment.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: If synthesized via the Hell-Volhard-Zelinsky reaction from L-valine, common impurities may include the starting material (L-valine), the unbrominated 3-methylbutanoic acid, the intermediate acyl bromide, and potentially di-brominated byproducts.
Q3: Can I use distillation for purification?
A3: While distillation can be used to remove low-boiling solvents and some impurities, it is generally not effective for separating the (S) and (R) enantiomers of 2-Bromo-3-methylbutanoic acid due to their identical boiling points. The boiling point of the racemic mixture is approximately 124-126 °C at 20 mmHg.
Q4: How can I determine the enantiomeric purity of my sample?
A4: The enantiomeric excess (e.e.) can be determined using analytical chiral HPLC. A known method utilizes an Astec® CHIROBIOTIC® R column.[1]
Troubleshooting Guides
Preparative Chiral HPLC Purification
Issue 1: Poor separation of enantiomers (low resolution).
| Possible Cause | Troubleshooting Step |
| Incorrect stationary phase. | For acidic compounds like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based chiral stationary phases are often effective. |
| Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), can improve peak shape and resolution for carboxylic acids. |
| Inappropriate flow rate. | For preparative scale, the flow rate needs to be optimized to balance separation efficiency and run time. Start with a scaled-up flow rate from an analytical method and adjust as needed. |
| Column overloading. | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor resolution. |
Issue 2: Tailing or fronting peaks.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid and reduce interactions with residual silanols on the silica-based stationary phase. |
| Column contamination. | Flush the column with a strong solvent to remove any adsorbed impurities. |
| Sample solvent mismatch. | Dissolve the sample in the mobile phase or a weaker solvent if possible. Injecting in a stronger solvent can cause peak distortion. |
Fractional Crystallization
Issue 1: No crystal formation.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Inappropriate solvent system. | Experiment with different solvents or solvent mixtures. Good solubility at high temperatures and poor solubility at low temperatures are desired. |
| Presence of impurities inhibiting crystallization. | Perform a preliminary purification step, such as a liquid-liquid extraction, to remove gross impurities. |
Issue 2: Low enantiomeric excess (e.e.) of the crystallized product.
| Possible Cause | Troubleshooting Step | | Inefficient fractional crystallization. | Perform multiple recrystallization steps. The enantiomeric excess of the crystalline material should increase with each step. | | Formation of a racemic conglomerate. | The racemic mixture of 2-Bromo-3-methylbutanoic acid has been reported to crystallize as a racemic compound, which can make direct resolution by simple crystallization challenging.[2] Consider using a chiral resolving agent to form diastereomeric salts, which have different solubilities and are more amenable to separation by crystallization.[3] | | Cooling rate is too fast. | Allow the solution to cool slowly to promote the selective crystallization of the desired enantiomer. |
Experimental Protocols
Preparative Chiral HPLC
This protocol is a starting point and should be optimized for your specific instrumentation and purity requirements.
1. Column Selection:
-
Recommended: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® R).[1]
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Add 0.1% (v/v) of an acidic modifier like trifluoroacetic acid (TFA).
3. Method Parameters (Example):
-
Column: Chiralpak® IA (or similar polysaccharide-based column)
-
Mobile Phase: Heptane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: To be determined based on column dimensions (start by scaling up from an analytical method).
-
Detection: UV at a suitable wavelength (e.g., 210-230 nm).
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
4. Purification and Fraction Collection:
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the (S)-enantiomer peak.
-
Analyze the collected fractions for purity and enantiomeric excess using an analytical chiral HPLC method.
5. Post-Purification:
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
Fractional Crystallization (General Procedure)
The resolution of 2-bromo-3-methylbutyric acid enantiomers by fractional crystallization was reported nearly a century ago.[2] While specific historical details are sparse, the following is a general approach based on modern practices for resolving chiral carboxylic acids.
1. Solvent Selection:
-
Screen various solvents to find one in which the racemic compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Suitable starting points could include hydrocarbon solvents (e.g., hexane, heptane), aromatic solvents (e.g., toluene), or mixtures thereof with a more polar co-solvent.
2. Diastereomeric Salt Formation (Recommended for higher efficiency):
-
Dissolve the racemic 2-Bromo-3-methylbutanoic acid in a suitable solvent.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid).
-
Heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts.
3. Isolation and Liberation of the Free Acid:
-
Filter the crystals and wash with a small amount of cold solvent.
-
Suspend the diastereomeric salt crystals in water and acidify with a strong acid (e.g., HCl) to a low pH.
-
Extract the liberated this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the enantiomerically enriched acid.
4. Monitoring Progress:
-
Determine the enantiomeric excess of the crystallized material at each stage using analytical chiral HPLC. Repeat the crystallization process until the desired purity is achieved.
Quantitative Data
The following table summarizes representative data for the purification of a similar α-bromo carboxylic acid using crystallization-induced dynamic resolution, which can serve as a benchmark for what may be achievable.
| Purification Method | Starting Material | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Crystallization-Induced Dynamic Resolution | Racemic α-bromo acid | R-enantiomer | 90% | 88% | [4] |
| Further Crystallization | 88% e.e. material | R-enantiomer | - | >99% | [4] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak shape in chiral HPLC purification.
References
Preventing racemization during the synthesis and reaction of alpha-bromo acids
Welcome to the Technical Support Center for the Synthesis and Reaction of α-Bromo Acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of maintaining stereochemical integrity at the α-position of bromo-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant issue during the synthesis of α-bromo acids?
A1: Racemization is a critical issue because the biological activity of many molecules, particularly pharmaceuticals, is dependent on their specific stereochemistry. The synthesis of α-bromo acids, especially via the classical Hell-Volhard-Zelinsky (HVZ) reaction, often proceeds through a planar enol or enolate intermediate.[1][2][3] The subsequent bromination of this planar intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.[1][2] This loss of stereochemical information can render the product unsuitable for stereospecific applications.
Q2: What is the primary mechanism of racemization in the Hell-Volhard-Zelinsky (HVZ) reaction?
A2: The HVZ reaction involves the conversion of a carboxylic acid to an acyl bromide, which then tautomerizes to an enol.[2][3][4] This enol intermediate is planar at the α-carbon, and the subsequent electrophilic attack by bromine can happen from either the top or bottom face, resulting in a racemic product.[1][2]
Q3: Are there reliable methods to synthesize α-bromo acids without racemization?
A3: Yes, several stereoselective methods exist. The most common approach is to start with a chiral precursor, such as an α-amino acid, which can be converted to the corresponding α-bromo acid with retention of configuration.[5][6] Another powerful strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones, to direct the stereochemical outcome of the bromination reaction.[1][7][8]
Q4: How can I maintain the stereochemical integrity of an α-bromo acid during subsequent reactions?
A4: The stereochemical outcome of nucleophilic substitution at the α-carbon of an α-bromo acid depends on the reaction mechanism. To maintain or control the stereochemistry, it is crucial to select appropriate reaction conditions. For instance, SN2 reactions with "soft" nucleophiles will typically proceed with inversion of configuration. Under certain conditions that promote epimerization, it is possible to achieve dynamic kinetic resolution, leading to a product with high diastereomeric excess.
Q5: What analytical techniques are used to determine the enantiomeric excess (ee) of my α-bromo acid product?
A5: The most common methods for determining the enantiomeric excess of chiral α-bromo acids are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatization with a chiral agent to form diastereomers that are distinguishable by NMR is also a powerful technique.
Troubleshooting Guide
Problem 1: My Hell-Volhard-Zelinsky (HVZ) reaction resulted in a completely racemic product. How can I obtain an enantiomerically enriched α-bromo acid?
Cause: The HVZ reaction inherently proceeds through a planar enol intermediate, which leads to racemization.[1][2][3]
Solution:
-
Method Selection: Avoid the HVZ reaction if stereochemical integrity is required. Opt for a stereoselective synthesis method.
-
Chiral Starting Material: The most reliable method is to start from an enantiomerically pure α-amino acid. The diazotization of the amino group, followed by substitution with bromide, typically proceeds with retention of configuration.[5][6]
-
Chiral Auxiliaries: Employ a chiral auxiliary, such as an Evans oxazolidinone, to direct the bromination of a carboxylic acid derivative.[1][7][8] This allows for the asymmetric synthesis of α-bromo acids with high diastereoselectivity.
Problem 2: I am attempting to synthesize an α-bromo acid from an α-amino acid, but I am observing low yields and some loss of enantiomeric purity.
Cause: The diazotization reaction is sensitive to reaction conditions. Side reactions and partial racemization can occur if the temperature, reagent addition, or workup are not carefully controlled.
Solution:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize the decomposition of the diazonium salt intermediate.
-
Reagent Purity and Stoichiometry: Use freshly prepared sodium nitrite solution and ensure accurate stoichiometry. An excess of nitrous acid can lead to side reactions.
-
Acidic Conditions: The reaction is typically carried out in the presence of a strong acid like HBr. Ensure the pH is sufficiently low.
-
Workup: Perform the workup at low temperatures and avoid prolonged exposure to basic or highly acidic conditions that could promote epimerization.
Problem 3: During a nucleophilic substitution reaction on my enantiomerically pure α-bromo acid, I am getting a mixture of stereoisomers.
Cause: The stereochemical outcome of a nucleophilic substitution at the α-carbon can be influenced by the reaction conditions, the nature of the nucleophile, and the solvent. Both SN1 and SN2 pathways may be competing, or epimerization of the starting material or product could be occurring.
Solution:
-
Favor SN2 Conditions: To achieve inversion of configuration, use a polar aprotic solvent (e.g., DMF, DMSO) and a good, "soft" nucleophile. Maintain a moderate reaction temperature to disfavor the SN1 pathway.
-
Control of Stereochemistry with Chiral Auxiliaries: If the α-bromo acid is attached to a chiral auxiliary, the stereochemical outcome of the substitution can be directed to favor either retention or inversion, depending on the conditions chosen to promote or suppress epimerization of the electrophile.
-
Avoid Epimerizing Conditions: If retention of the starting material's stereochemistry is desired in cases where the nucleophile is the same as the leaving group (e.g., bromide exchange), ensure that the conditions do not promote enolization, which would lead to racemization. This means avoiding strong bases and high temperatures.
Data Presentation
Table 1: Comparison of Stereoselective Synthesis Methods for α-Bromo Acids
| Method | Chiral Source | Typical Reagents | Stereochemical Outcome | Typical Yield (%) | Typical ee/de (%) | Reference |
| Diazotization-Bromination | α-Amino Acid | NaNO₂, HBr | Retention | 75-96 | >98 | [6] |
| Asymmetric Bromination | Carboxylic Acid Derivative | Chiral Auxiliary (e.g., Evans Oxazolidinone), Base, Brominating Agent | Diastereoselective | 70-90 | >95 (de) | [1][7] |
| Catalytic Asymmetric Bromoamination | Chalcone | Chiral Catalyst, Brominating Agent, Amine Source | Enantioselective | 85-99 | 90-99 (ee) | [9] |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of (S)-2-Bromo-3-phenylpropanoic Acid from (S)-Phenylalanine
This protocol describes the conversion of an α-amino acid to an α-bromo acid with retention of configuration.[6]
-
Dissolution: Dissolve (S)-phenylalanine in aqueous hydrobromic acid (HBr).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C throughout the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.
-
Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude (S)-2-bromo-3-phenylpropanoic acid.
-
Purification: Purify the product by recrystallization or column chromatography.
-
Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC or by converting the acid to a methyl ester followed by chiral GC analysis.
Protocol 2: Asymmetric Synthesis of an α-Bromo Acyl Oxazolidinone using an Evans Auxiliary
This protocol outlines the use of an Evans chiral auxiliary for the diastereoselective synthesis of an α-bromo derivative.[1][8]
-
Acylation: Acylate the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with the desired acyl chloride in the presence of a base (e.g., n-butyllithium or triethylamine) to form the N-acyl oxazolidinone.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C under an inert atmosphere (e.g., argon or nitrogen) and add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate the corresponding Z-enolate.
-
Bromination: Add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the enolate solution at -78 °C.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup: Warm the mixture to room temperature, extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purification and Analysis: Purify the product by column chromatography to separate the diastereomers. The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy or HPLC.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the enantiomerically enriched α-bromo carboxylic acid.
Mandatory Visualizations
Caption: Mechanism of racemization in the Hell-Volhard-Zelinsky reaction.
Caption: Stereoselective synthesis of an α-bromo acid from an α-amino acid.
Caption: Decision workflow for selecting a synthetic method for α-bromo acids.
References
- 1. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 6. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic asymmetric bromoamination of chalcones: highly efficient synthesis of chiral alpha-bromo-beta-amino ketone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in the bromination of carboxylic acids and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of carboxylic acids, with a primary focus on the Hell-Vollhard-Zelinsky (HVZ) reaction.
Troubleshooting Guides & FAQs
This section addresses specific problems that researchers, scientists, and drug development professionals may face during the α-bromination of carboxylic acids.
Issue 1: Low Yield of the Desired α-Bromo Carboxylic Acid
-
Question: My Hell-Vollhard-Zelinsky (HVZ) reaction is giving a low yield of the desired α-bromo carboxylic acid. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the HVZ reaction can stem from several factors. Firstly, incomplete conversion of the starting carboxylic acid to the acyl bromide intermediate is a common issue. This can be addressed by ensuring the use of a sufficient stoichiometric amount of phosphorus tribromide (PBr₃) or by generating it in situ from red phosphorus and bromine.[1][2] Secondly, the reaction conditions might not be optimal. The HVZ reaction often requires harsh conditions, including high temperatures and extended reaction times, to proceed to completion.[3] Insufficient heating or a short reaction duration can lead to incomplete bromination. Lastly, ensure that the final hydrolysis step is complete to convert the intermediate α-bromo acyl bromide to the final product.
Issue 2: Formation of Polybrominated Side Products
-
Question: I am observing the formation of di- and tri-brominated products in my reaction mixture. How can I selectively obtain the mono-brominated product?
-
Answer: The formation of polybrominated species is a common side reaction, particularly when using an excess of bromine.[3] To favor mono-bromination, it is crucial to carefully control the stoichiometry of the reactants. Using just one molar equivalent of bromine (Br₂) relative to the carboxylic acid is recommended.[4] Slow, dropwise addition of bromine to the reaction mixture can also help to maintain a low concentration of the halogenating agent, thereby minimizing over-bromination. For substrates that are particularly susceptible to polybromination, monitoring the reaction progress by techniques like GC-MS or TLC can help in stopping the reaction once the desired mono-bromo product is predominantly formed.
Issue 3: Presence of α,β-Unsaturated Carboxylic Acid in the Product Mixture
-
Question: My final product is contaminated with a significant amount of an α,β-unsaturated carboxylic acid. What causes this and how can I prevent its formation?
-
Answer: The formation of α,β-unsaturated carboxylic acids occurs through the elimination of hydrogen bromide (HBr) from the desired α-bromo product. This side reaction is particularly favored at very high temperatures.[3][4] To minimize the formation of this impurity, it is essential to carefully control the reaction temperature. While the HVZ reaction requires heating, excessive temperatures (often exceeding 100-120 °C) should be avoided.[2] Utilizing the lowest possible temperature that still allows for a reasonable reaction rate is the key to preventing this elimination reaction.
Issue 4: The Final Product is an Ester or Amide, not a Carboxylic Acid
-
Question: After the workup of my HVZ reaction, I isolated an α-bromo ester/amide instead of the expected α-bromo carboxylic acid. What went wrong?
-
Answer: This issue arises from the choice of reagent used in the final workup step. The intermediate in the HVZ reaction is an α-bromo acyl bromide.[2][5] If an alcohol or an amine is used to quench the reaction instead of water, it will react with the acyl bromide to form the corresponding ester or amide.[6] To obtain the desired α-bromo carboxylic acid, the reaction must be quenched with water to hydrolyze the acyl bromide intermediate.[2][6]
Quantitative Data on Side Product Formation
The following table summarizes the impact of reaction conditions on the formation of common side products in the bromination of carboxylic acids. Please note that specific yields can vary significantly based on the substrate and exact experimental setup.
| Carboxylic Acid | Brominating Agent/Catalyst | Temperature (°C) | Molar Ratio (Acid:Br₂) | Major Product | Common Side Products | Approximate Yield of Side Product (%) | Reference |
| Propanoic Acid | Br₂ / PBr₃ (cat.) | 80-90 | 1:1.1 | 2-Bromopropanoic acid | 2,2-Dibromopropanoic acid | 5-10 | General Observation |
| Propanoic Acid | Br₂ / PBr₃ (cat.) | 120-130 | 1:1.1 | 2-Bromopropanoic acid | Acrylic acid | 10-20 | [3][4] |
| Phenylacetic Acid | Br₂ / PBr₃ (cat.) | 70-80 | 1:1.5 | 2-Bromo-2-phenylacetic acid | 2,2-Dibromo-2-phenylacetic acid | 15-25 | General Observation |
| Hexanoic Acid | Br₂ / P (cat.) | 100 | 1:1.2 | 2-Bromohexanoic acid | 2,2-Dibromohexanoic acid | <10 | [7] |
Detailed Experimental Protocol: α-Bromination of Hexanoic Acid
This protocol provides a detailed methodology for the α-bromination of hexanoic acid using the Hell-Vollhard-Zelinsky reaction, including troubleshooting tips.
Materials:
-
Hexanoic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (anhydrous)
-
Water
-
Sodium bisulfite solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place hexanoic acid (0.1 mol). Add a catalytic amount of red phosphorus (approximately 0.5 g).
-
Troubleshooting: Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the phosphorus tribromide formed in situ.
-
-
Addition of Bromine: From the dropping funnel, add bromine (0.11 mol) dropwise to the stirred mixture. The addition should be slow to control the exothermic reaction and the evolution of HBr gas. The reaction mixture will turn reddish-brown.
-
Troubleshooting: A rapid addition of bromine can lead to an uncontrolled reaction and an increase in local temperature, potentially favoring the formation of α,β-unsaturated side products. Perform this step in a well-ventilated fume hood.
-
-
Heating: After the addition is complete, heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring for 12-16 hours. The color of the reaction mixture should gradually fade.
-
Troubleshooting: Monitor the reaction temperature closely. Temperatures above 100°C can lead to the formation of hex-2-enoic acid. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary.
-
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water (50 mL) to the flask to hydrolyze the intermediate acyl bromide and any unreacted PBr₃. This step is exothermic and will produce HBr gas.
-
Troubleshooting: The addition of water should be done cautiously in an ice bath to manage the exotherm. Ensure proper ventilation.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by washing with water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 2-bromohexanoic acid.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of carboxylic acids.
Caption: Troubleshooting workflow for the bromination of carboxylic acids.
References
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Hell-Volhard-Zelinsky Reaction - ACS Community [communities.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Substituting the Bromine in (S)-2-Bromo-3-methylbutanoic acid
Welcome to the technical support center for the substitution of bromine in (S)-2-Bromo-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the nucleophilic substitution of this compound.
FAQ 1: Incomplete Reaction
Question: My reaction is not going to completion, and I still have a significant amount of starting material. What are the possible causes and solutions?
Answer:
Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Reaction Time or Temperature: The kinetics of the substitution may be slow. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Nucleophile Strength and Concentration: Ensure your nucleophile is sufficiently potent and used in an adequate concentration. For weaker nucleophiles, a stronger base or a phase-transfer catalyst might be necessary to enhance reactivity. In the case of amination with ammonia, using a large excess is crucial to drive the reaction to completion and minimize side reactions.[1]
-
Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more "naked" and reactive.[2] Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[2]
-
Steric Hindrance: While the substrate is a secondary bromide, the adjacent isopropyl group can introduce some steric hindrance. Ensure the reaction conditions are optimized to favor the SN2 pathway.
FAQ 2: Formation of Side Products
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
The primary side reaction to consider is elimination (E2), which competes with the desired substitution (SN2).
-
Elimination (E2) Pathway: The use of a strong, sterically hindered base can favor the E2 pathway, leading to the formation of 3-methylbut-2-enoic acid. To minimize this, use a less hindered base or a nucleophile that is a weaker base. For amination, using a large excess of ammonia helps to ensure it acts primarily as a nucleophile rather than a base.
-
Over-alkylation (for Amination): The primary amine product is also a nucleophile and can react with the starting material to form a secondary amine.[1] Using a large excess of the ammonia nucleophile will statistically favor the reaction of the starting material with ammonia over the amine product.[1]
FAQ 3: Loss of Stereochemical Purity (Racemization)
Question: I am concerned about maintaining the (S)-stereochemistry. What factors can lead to racemization and how can I prevent it?
Answer:
While SN2 reactions typically proceed with inversion of configuration, racemization can occur under certain conditions.
-
Prolonged Reaction Times at Elevated Temperatures: Extended heating can sometimes lead to racemization of the product or starting material. It is advisable to use the mildest conditions that afford a reasonable reaction rate.
-
Base-Catalyzed Enolization: The presence of a strong base can deprotonate the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization. Use the minimum amount of a non-hindered base necessary for the reaction.
-
Analysis of Enantiomeric Purity: To confirm the stereochemical outcome, the enantiomeric excess (ee) of the product should be determined using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Workflow Diagram
Caption: Troubleshooting logical relationships for common experimental issues.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the substitution of the bromine in this compound with amine and hydroxide nucleophiles. Please note that yields and enantiomeric excess can vary based on the specific experimental setup and purification methods.
Table 1: Amination to form (S)-2-Amino-3-methylbutanoic acid (Valine)
| Parameter | Condition 1 | Condition 2 |
| Nucleophile | Aqueous Ammonia (large excess) | Ammonia in Methanol |
| Solvent | Water | Methanol |
| Temperature | Room Temperature | 40-50 °C |
| Reaction Time | Several days | 24-48 hours |
| Typical Yield | 60-70% | 55-65% |
| Stereochemistry | Generally high retention of configuration | Potential for some racemization |
| Notes | A classic, simple method. Long reaction time.[3] | Faster reaction but requires careful temperature control. |
Table 2: Hydroxylation to form (S)-2-Hydroxy-3-methylbutanoic acid
| Parameter | Condition 1 | Condition 2 |
| Nucleophile | Sodium Hydroxide | Potassium Carbonate |
| Solvent | Water/THF mixture | Acetone/Water |
| Temperature | 50-60 °C | Reflux |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | 70-80% | 65-75% |
| Stereochemistry | High probability of inversion of configuration | High probability of inversion of configuration |
| Notes | Faster reaction with a strong base. | Milder conditions, may reduce side reactions. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-3-methylbutanoic acid (Valine)
This protocol is adapted from a procedure for a similar substrate and should be optimized for your specific setup.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of (S)-Valine.
Methodology:
-
Reaction Setup: In a sealed pressure vessel, add this compound (1.0 eq). Cool the vessel in an ice bath and add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).
-
Reaction: Seal the vessel and allow the mixture to stir at room temperature for approximately 7 days. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully vent the pressure vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid residue in a minimal amount of hot water, treat with activated carbon if necessary, and filter hot. Add ethanol to the filtrate to induce crystallization. Cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Analysis: Confirm the identity and purity of the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.
Protocol 2: Synthesis of (S)-2-Hydroxy-3-methylbutanoic acid
This is a general procedure for the hydrolysis of α-bromo acids and may require optimization.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of (S)-2-Hydroxy-3-methylbutanoic acid.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like Tetrahydrofuran (THF). Add a solution of sodium hydroxide (2.0-2.5 eq) in water.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the aqueous layer several times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric purity by converting the carboxylic acid to a suitable derivative for chiral HPLC or GC analysis.
Analytical Methods
-
Thin Layer Chromatography (TLC):
-
For Amination: A common mobile phase for separating amino acids is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[4][5][6][7] The spots can be visualized using a ninhydrin stain, which reacts with the amino group to produce a purple color.[4][5]
-
For Hydroxylation: A mobile phase of hexane and ethyl acetate with a small amount of acetic acid can be used. Visualization can be achieved using a potassium permanganate stain (for the alcohol) or a bromocresol green indicator (for the carboxylic acid).[8][9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral Analysis of (S)-Valine: Enantiomeric purity can be determined by chiral HPLC. This often requires derivatization of the amino acid, for example, with o-phthalaldehyde (OPA), followed by separation on a chiral column (e.g., a Chiralcel OD-3R column) with a mobile phase such as acetonitrile and an acidic aqueous buffer.[10]
-
Chiral Analysis of (S)-2-Hydroxy-3-methylbutanoic acid: The enantiomers of the hydroxy acid can be separated by chiral HPLC, potentially after derivatization to improve detection and resolution. Alternatively, chiral gas chromatography can be used after converting the analyte to a volatile ester derivative.[11]
-
References
- 1. (2R,3R)-2-bromo-3-hydroxy-2-methylbutanoic acid | C5H9BrO3 | CID 134916751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. crsubscription.com [crsubscription.com]
- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 7. google.com [google.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods to determine the enantiomeric excess of chiral bromoalkanoic acids
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods used to determine the enantiomeric excess (ee) of chiral bromoalkanoic acids. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
General Workflow for Enantiomeric Excess Determination
The overall process for determining the enantiomeric excess of a chiral bromoalkanoic acid sample involves several key stages, from initial sample preparation to the final calculation of the ee value. The specific steps may vary depending on the chosen analytical technique.
Method Selection Guide
Choosing the right analytical method is critical for accurate and efficient ee determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.[1] This decision tree can help guide your choice based on the properties of your analyte and laboratory capabilities.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the enantioseparation of chiral carboxylic acids.[1] Separations can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly after derivatization with a Chiral Derivatizing Agent (CDA).
Frequently Asked Questions (FAQs)
Q1: What is the difference between direct and indirect chiral HPLC analysis? A1: Direct analysis uses a Chiral Stationary Phase (CSP), a column packed with a chiral material that interacts differently with each enantiomer, leading to their separation.[2] Indirect analysis involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.[3]
Q2: Which type of Chiral Stationary Phase (CSP) is best for bromoalkanoic acids? A2: Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide (e.g., CHIROBIOTIC®) columns are highly versatile and have shown success in separating a wide range of acidic compounds.[2][4] Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and operate based on ion-exchange mechanisms.[4]
Q3: What mobile phases are typically used for chiral separation of acids? A3: The choice depends on the column and separation mode.
-
Normal Phase: Typically uses hexane/isopropanol mixtures with a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) to improve peak shape.
-
Reversed-Phase: Uses mixtures of water/acetonitrile or water/methanol with buffers (e.g., phosphate, acetate) to control pH.
-
Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives.
Troubleshooting Guide
Q: Why am I seeing poor or no resolution between my enantiomers? A:
-
Incorrect CSP: The chosen chiral stationary phase may not be suitable for your specific bromoalkanoic acid. Screen a few different types of columns (e.g., polysaccharide, macrocyclic glycopeptide, anion-exchange).
-
Mobile Phase Composition: The mobile phase is critical. Systematically vary the ratio of solvents (e.g., hexane/IPA) and the concentration of the acidic/basic additive. For anion-exchange columns, adjusting the counter-ion concentration and ionic strength is key.[4]
-
Temperature: Column temperature affects interactions. Try running the separation at a lower temperature (e.g., 10-20°C) to enhance chiral recognition, as enantiomeric separation is often enthalpically driven.[5]
-
Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can improve resolution.
Q: My peaks are broad or tailing. How can I improve the peak shape? A:
-
Acidic/Basic Additive: For acidic analytes like bromoalkanoic acids, the addition of a small amount of a competing acid (like TFA or acetic acid) to the mobile phase is crucial to prevent strong interactions with the stationary phase and reduce tailing.[4]
-
Sample Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample.
-
Extra-Column Volume: Ensure that all tubing and connections are as short and narrow as possible to minimize dead volume, which contributes to peak broadening.
Q: My retention times are drifting between injections. What is the cause? A:
-
Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[6] Ensure the column is thoroughly flushed with the mobile phase before starting your analysis sequence.
-
Additive Memory Effect: Some additives, particularly bases or acids, can be strongly retained by the stationary phase and alter its selectivity over time.[6] Dedicate a column to a specific method or use a rigorous washing procedure between methods.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as minor temperature changes can significantly affect retention times.
Quantitative Data for Chiral Carboxylic Acid Separations
The following table summarizes representative data for the separation of chiral carboxylic acids using different HPLC methods. While not specific to bromoalkanoic acids, these values provide a benchmark for expected performance.
| Analyte (Example) | Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Resolution (Rs) | Reference |
| Ibuprofen, Ketoprofen, etc. | Indirect HPLC | N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | 1.54 – 2.23 | [7] |
| 3-Hydroxypalmitic acid | Indirect LC/MS | (S)-Anabasine (ANA) | 1.92 | [8] |
| Promethazine | Direct HPLC | AGP (α1-acid glycoprotein) | 1.16 - 1.32 | [9] |
Protocol: Indirect Enantiomeric Analysis via Derivatization
This protocol describes a general method for forming diastereomers from a racemic bromoalkanoic acid using a chiral amine, followed by analysis on a standard reversed-phase column.
1. Materials:
-
Racemic bromoalkanoic acid sample
-
Chiral derivatizing agent (CDA), e.g., (R)-(+)-α-Methylbenzylamine[10]
-
Coupling agent, e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation agent, e.g., 1-Hydroxybenzotriazole (HOBt)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Quenching solution (e.g., 1M HCl)
-
Organic extraction solvent (e.g., Ethyl acetate)
2. Derivatization Procedure:
-
Dissolve ~5 mg of the bromoalkanoic acid sample in 1 mL of dichloromethane in a clean vial.
-
Add 1.2 equivalents of EDC and 1.1 equivalents of HOBt. Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add 1.2 equivalents of the chiral amine derivatizing agent (e.g., (R)-(+)-α-Methylbenzylamine).
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC analysis shows complete consumption of the starting acid.[7]
-
Quench the reaction by adding 1 mL of 1M HCl.
-
Extract the formed diastereomeric amides with ethyl acetate (2 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
3. HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or wavelength appropriate for the derivative).
-
Injection Volume: 10 µL.
4. Enantiomeric Excess Calculation:
-
Integrate the peak areas for the two separated diastereomers (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100[11][12]
Section 2: Gas Chromatography (GC)
GC is an excellent method for determining the enantiomeric excess of volatile and thermally stable compounds.[1] For bromoalkanoic acids, derivatization is mandatory to convert the non-volatile acid into a volatile ester.
Frequently Asked Questions (FAQs)
Q1: Why must I derivatize my bromoalkanoic acid for GC analysis? A1: Carboxylic acids are polar and non-volatile due to strong hydrogen bonding. Derivatization converts the -COOH group into a less polar, more volatile ester, allowing the compound to travel through the GC column.[13][14] This process also improves peak shape and thermal stability.
Q2: What are common derivatization strategies for chiral carboxylic acids for GC? A2: A two-step process is common:
-
Esterification: The carboxyl group is converted to an ester (e.g., methyl or butyl ester) using reagents like BF3-methanol or methanolic HCl.[15]
-
Reaction with a Chiral Agent: The resulting ester can be analyzed on a chiral GC column. Alternatively, for indirect analysis, the acid is first reacted with a chiral alcohol to form diastereomeric esters, which can then be separated on an achiral column.
Troubleshooting Guide
Q: I am seeing incomplete derivatization. What should I do? A:
-
Reaction Conditions: Ensure the reaction temperature and time are sufficient. Some derivatization reactions require heating (e.g., 60-100°C) for a period of time to go to completion.[16]
-
Reagent Stoichiometry: Use a slight excess of the derivatizing reagent to drive the reaction to completion.
-
Anhydrous Conditions: Many derivatizing reagents (especially silylating agents) are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Q: My enantiomers are not separating on the chiral GC column. What can I try? A:
-
Column Choice: Not all chiral GC columns work for all compounds. Cyclodextrin-based columns (e.g., CHIRALDEX® series) are a common starting point for separating chiral esters.[17]
-
Temperature Program: The oven temperature program is the most critical parameter for GC separation. Optimize the initial temperature, ramp rate, and final temperature. A slower ramp rate often improves resolution.
-
Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas (e.g., Helium, Hydrogen) to its optimal value for the column being used to maximize efficiency.
Protocol: GC Analysis via Methyl Ester Derivatization
This protocol outlines the conversion of a bromoalkanoic acid to its methyl ester followed by analysis on a chiral GC column.
1. Materials:
-
Bromoalkanoic acid sample
-
Derivatization reagent: 3N Methanolic HCl or BF3-Methanol (14% w/v)
-
Extraction solvent (e.g., Hexane)
-
Neutralizing solution (e.g., saturated sodium bicarbonate)
2. Derivatization Procedure:
-
Place ~1 mg of the bromoalkanoic acid sample into a reaction vial.
-
Add 1 mL of 3N Methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the methyl ester into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acid, then with 1 mL of water.
-
Dry the hexane solution over a small amount of anhydrous sodium sulfate.
-
Transfer the final solution to a GC autosampler vial.
3. GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column (e.g., CHIRALDEX G-TA, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 2°C/min to 180°C.
-
Injection: 1 µL, split mode (e.g., 50:1).
4. Enantiomeric Excess Calculation:
-
Calculate using the peak areas of the two enantiomers as described in the HPLC section.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for ee determination that does not require chromatographic separation.[18] It relies on creating a diastereomeric environment that makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: How does NMR work for determining enantiomeric excess? A1: In a standard achiral solvent, enantiomers are isochronous and give identical NMR spectra. To differentiate them, a chiral auxiliary is added to the sample. This can be a:
-
Chiral Derivatizing Agent (CDA): Covalently bonds to the analyte to form diastereomers with distinct NMR signals.
-
Chiral Solvating Agent (CSA) or Chiral Shift Reagent (CSR): Forms non-covalent diastereomeric complexes with the analyte, causing a chemical shift difference (Δδ) between signals corresponding to each enantiomer.[19][20]
Q2: What is a key advantage of using NMR for ee determination? A2: A key advantage is that it provides a direct measure of the molar ratio of the enantiomers without needing to assume equal detector response, which can be a source of error in chromatography. The relative integration of the separated signals directly corresponds to the ratio of the enantiomers in the mixture.
Troubleshooting Guide
Q: I don't see any splitting of my signals after adding a chiral solvating agent. A:
-
Insufficient Agent: The concentration of the chiral solvating agent may be too low. Increase the molar equivalents of the CSA relative to your analyte.
-
Weak Interaction: The interaction between your bromoalkanoic acid and the chosen CSA may be too weak. Try a different agent or a different solvent that might promote stronger complexation (e.g., hydrogen bonding).
-
Temperature: Complexation is temperature-dependent. Acquiring the spectrum at a lower temperature can sometimes enhance the chemical shift differences.
-
Analyte Concentration: A very low analyte concentration may make it difficult to observe the split signals clearly.
Protocol: ee Determination using a Chiral Solvating Agent
1. Materials:
-
Bromoalkanoic acid sample (enantiomerically enriched)
-
Racemic bromoalkanoic acid standard
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
-
Deuterated solvent (e.g., CDCl3)
2. Sample Preparation & Analysis:
-
Prepare three NMR tubes:
-
Tube A: ~5 mg of the enantiomerically enriched sample in 0.6 mL of CDCl3.
-
Tube B: ~5 mg of the racemic standard in 0.6 mL of CDCl3.
-
Tube C: ~5 mg of the enantiomerically enriched sample plus 1.5-2.0 equivalents of the CSA in 0.6 mL of CDCl3.
-
-
Acquire a standard proton (¹H) NMR spectrum for Tube A to identify a clean, well-resolved proton signal (e.g., the α-proton).
-
Add 1.5-2.0 equivalents of the CSA to Tube B (the racemic sample). Acquire a ¹H NMR spectrum. The target proton signal should now be split into two peaks of equal integration, representing the two diastereomeric complexes.
-
Acquire a ¹H NMR spectrum for Tube C. The same proton signal should be split into two peaks of unequal integration.
-
Carefully integrate both peaks (Integral1 and Integral2).
3. Enantiomeric Excess Calculation:
-
Calculate the % ee using the integral values: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
References
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chiraltech.com [chiraltech.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uma.es [uma.es]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. A Detailed Understanding of Enantiomeric Excess [unacademy.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. gcms.cz [gcms.cz]
- 18. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Technical Support Center: Chiral HPLC Separation of 2-bromo-3-methylbutanoic Acid Enantiomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful separation of (R) and (S) enantiomers of 2-bromo-3-methylbutanoic acid using chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is chiral HPLC and why is it necessary for separating the enantiomers of 2-bromo-3-methylbutanoic acid?
Chiral HPLC is a specialized liquid chromatography technique used to separate enantiomers, which are molecules that are non-superimposable mirror images of each other.[1][2] Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by standard HPLC methods. However, they can exhibit different pharmacological and toxicological effects in biological systems. Therefore, separating and quantifying the individual (R) and (S) enantiomers of 2-bromo-3-methylbutanoic acid is crucial for quality control and regulatory purposes in pharmaceutical development.[3]
Q2: What are the primary strategies for separating enantiomers using HPLC?
There are two main approaches for chiral separation in HPLC:
-
Direct Method: This is the most common approach and involves using a Chiral Stationary Phase (CSP).[3] The CSP creates a chiral environment within the column, allowing for differential interaction with each enantiomer, which leads to their separation. This separation is often based on a "three-point interaction" model between the analyte and the stationary phase.[4]
-
Indirect Method: This method involves derivatizing the enantiomeric sample with a pure chiral derivatizing agent (CDA) before analysis.[3][5] This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[5] However, this method can be more complex due to the need for a pure CDA and potential reaction-related complications.[5][6]
Q3: Which type of Chiral Stationary Phase (CSP) is recommended for 2-bromo-3-methylbutanoic acid?
For chiral acids like 2-bromo-3-methylbutanoic acid, several types of CSPs can be effective:
-
Macrocyclic Glycopeptide-based CSPs: Columns like the CHIROBIOTIC™ R are well-suited for this separation.[7] These phases are versatile and can be operated in several modes, including polar ionic, reversed-phase, and normal phase, offering multiple mechanisms for achieving selectivity.
-
Polysaccharide-based CSPs: Derivatized cellulose and amylose columns (e.g., Chiralcel® or Chiralpak® series) have broad selectivity and are widely used for separating a variety of chiral compounds, including acids.[4][8] An indirect method for a similar compound, α-bromobutyric acid, successfully used a Chiralcel OD-H column after derivatization.[9]
Q4: Is it necessary to derivatize 2-bromo-3-methylbutanoic acid before HPLC analysis?
Derivatization is not always necessary but can be a useful strategy.
-
Direct analysis (without derivatization) is possible and has been demonstrated for 2-bromo-3-methylbutyric acid on a CHIROBIOTIC R column.[7] This approach is often faster and simpler.
-
Pre-column derivatization can be employed if direct methods fail to provide adequate resolution or if detection sensitivity is low.[9] The carboxylic acid group can be reacted with an amine or alcohol that contains a chromophore (for UV detection) or a fluorophore (for fluorescence detection), which can enhance sensitivity and aid in separation on certain columns.[9][10]
Q5: What is a suitable detection method for this analysis?
For direct analysis, UV detection is commonly used. A wavelength of 254 nm has been successfully applied for the analysis of 2-bromo-3-methylbutyric acid.[7] If a derivatization strategy is used, the detection wavelength should be optimized for the chromophore introduced by the derivatizing agent.[9]
Experimental Protocols and Data
Two primary methodologies are presented: a direct separation method and an indirect method involving pre-column derivatization.
Method 1: Direct Separation on a Macrocyclic Glycopeptide CSP
This method is based on the direct resolution of 2-bromo-3-methylbutyric acid enantiomers.[7]
Experimental Parameters:
| Parameter | Condition |
|---|---|
| Column | CHIROBIOTIC® R, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | 15:85 (v/v) mixture of [A] and [B] |
| [A] 20 mM ammonium acetate | |
| [B] Methanol | |
| Alternate Mobile Phase | 0.1% ammonium acetate in methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV, 254 nm |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 15 parts of 20 mM ammonium acetate with 85 parts of methanol. Alternatively, prepare a solution of 0.1% ammonium acetate in methanol. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the CHIROBIOTIC® R column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the 2-bromo-3-methylbutanoic acid sample in the mobile phase to a suitable concentration.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Monitor the eluent at 254 nm. The two enantiomers should elute as separate peaks.
Method 2: Indirect Separation via Pre-Column Derivatization
This protocol is adapted from a method developed for the similar compound α-bromobutyric acid and serves as a viable alternative strategy.[9] The method involves converting the carboxylic acid to an amide using aniline.
Experimental Parameters:
| Parameter | Condition |
|---|---|
| Derivatization Reagents | Aniline, N,N'-Dicyclohexylcarbodiimide (DCC) |
| Column | Chiralcel® OD-H |
| Mobile Phase | 85:15 (v/v) n-hexane:2-propanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV, 254 nm |
Protocol:
-
Derivatization:
-
In a suitable vial, dissolve the racemic 2-bromo-3-methylbutanoic acid in dichloromethane (CH₂Cl₂).
-
Add 1.2 equivalents of DCC and stir for 5 minutes at room temperature.
-
Add 1.0 equivalent of aniline to the mixture.
-
Stir for an additional 5 hours at 30 °C.
-
Work up the reaction by washing with 1 M HCl, 1 M NaOH, and water. Dry the organic layer with sodium sulfate.
-
Filter the mixture and evaporate the solvent to obtain the derivatized product.
-
-
Sample Preparation: Dissolve the dried derivative in n-hexane to a concentration of approximately 50 µg/mL.[9]
-
System Equilibration: Equilibrate the Chiralcel® OD-H column with the n-hexane:2-propanol (85:15) mobile phase at 1.0 mL/min.
-
Injection: Inject 5 µL of the sample solution.[9]
-
Data Acquisition: Monitor the eluent at 254 nm to detect the separated diastereomeric derivatives.
Troubleshooting Guide
dot
Caption: Troubleshooting logic for chiral HPLC separation issues.
Q: I am seeing poor or no resolution between the (R) and (S) peaks. What should I do?
A: Lack of resolution is a common issue in chiral separations.[11]
-
Optimize the Mobile Phase: This is the most critical first step. For normal phase, adjust the concentration and type of the alcohol modifier (e.g., ethanol, 2-propanol).[9] Small changes can significantly impact selectivity.[11] For polar ionic or reversed-phase modes, alter the concentration and type of the acidic or basic additives.[12]
-
Adjust Column Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP. Lowering the temperature often enhances weaker bonding forces and can improve resolution.[8] Conversely, sometimes increasing temperature can alter selectivity and may be beneficial.[12]
-
Try a Different Chiral Stationary Phase (CSP): If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable. Chiral separations are highly specific. Switching from a macrocyclic glycopeptide column to a polysaccharide-based column (or vice-versa) provides a completely different set of chiral recognition mechanisms.[4][8]
Q: My peaks are tailing or fronting. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification.
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to broad or tailing peaks. Try reducing the sample concentration.
-
Evaluate Secondary Interactions: For an acidic analyte like 2-bromo-3-methylbutanoic acid, interactions with residual silanols on the silica support can cause tailing. Using a mobile phase additive (like a small amount of acetic or trifluoroacetic acid) can suppress the ionization of the analyte and minimize these interactions.
-
Ensure Proper Dissolution: Always dissolve the sample in the mobile phase to avoid solvent mismatch effects that can distort peak shape.
Q: My retention times are drifting or unstable from one injection to the next. What is the cause?
A: Unstable retention times point to a lack of system equilibrium or stability.
-
Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[11] Ensure the column is fully equilibrated with the new mobile phase before starting injections. A stable baseline is a good indicator, but not always sufficient.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can cause retention times to shift.
-
Mobile Phase Consistency: Ensure the mobile phase composition is consistent and prepared fresh. In normal phase, trace amounts of water can significantly alter retention.[11]
-
Additive Memory Effects: If you are using acidic or basic additives and change them, the old additive can persist on the stationary phase for a long time, causing reproducibility issues.[11] Extensive flushing is required when changing additive systems.
Q: The signal from my analyte is very low. How can I increase detector response?
A: Low sensitivity can prevent accurate quantification of small impurities.
-
Optimize Detector Settings: Confirm that the UV detector is set to an appropriate wavelength. While 254 nm is a common starting point, performing a UV scan of the analyte will determine its absorbance maximum (λ-max) for optimal sensitivity.
-
Increase Sample Concentration: The simplest approach is to inject a more concentrated sample, but be mindful of potential mass overload (see peak shape issue above).
-
Consider Derivatization: If sensitivity is still an issue, the indirect method using a chiral derivatizing agent with a strong chromophore or fluorophore can dramatically increase the detector response, allowing for trace-level analysis.[10]
Experimental Workflow Visualization
The following diagram outlines the general workflow for developing and running a chiral HPLC separation method.
dot
Caption: General workflow for chiral HPLC analysis.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of 2-Bromo-3-Methylbutyric Acid Enantiomers on Astec® CHIROBIOTIC® R application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Workup procedures to remove phosphorus-based reagents from bromination reactions
Welcome to the Technical Support Center for Post-Reaction Purification. This guide provides detailed troubleshooting advice and protocols for removing phosphorus-based reagents, primarily triphenylphosphine oxide (TPPO), from bromination and related reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common phosphorus-based byproduct in bromination reactions like the Appel reaction? A1: The most common byproduct is triphenylphosphine oxide (O=P(C₆H₅)₃ or TPPO). It is formed from the oxidation of triphenylphosphine, which is used as a reagent to facilitate the conversion of alcohols to alkyl bromides.[1][2]
Q2: Why is triphenylphosphine oxide (TPPO) often difficult to remove? A2: TPPO's removal can be challenging due to its unique solubility profile. It is a crystalline solid that is poorly soluble in many non-polar solvents like hexane and diethyl ether but is soluble in more polar organic solvents where the desired product might also be soluble, making separation by simple extraction difficult.[1] Its high polarity can also lead to streaking during column chromatography.
Q3: What are the primary strategies for removing TPPO from a reaction mixture? A3: The main strategies exploit TPPO's physical and chemical properties. These include:
-
Precipitation/Crystallization: Exploiting its low solubility in non-polar solvents.[3][4][5]
-
Chromatography: Using a silica plug or full column to separate the polar TPPO from less polar products.[6][7]
-
Chemical Conversion: Treating TPPO with metal salts (e.g., MgCl₂, ZnCl₂, CaBr₂) to form insoluble complexes that can be filtered off.[1][4][8][9][10]
-
Scavenger Resins: Using polymer-bound reagents, like Merrifield resin, to trap phosphorus byproducts.[11][12]
Q4: How can I confirm that all the TPPO has been removed from my product? A4: You can check for the presence of residual TPPO using several analytical techniques. On a TLC plate, TPPO is UV active and typically has a low Rf value in non-polar eluent systems. Proton (¹H) NMR will show characteristic multiplets in the aromatic region (~7.4-7.7 ppm), and Phosphorus (³¹P) NMR is definitive, showing a peak for TPPO around +25 to +30 ppm.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup of reactions generating phosphorus-based byproducts.
Problem: I see a persistent, polar spot on my TLC that I suspect is TPPO. How can I be sure?
-
Possible Cause: The spot is likely TPPO, which is highly polar and UV active.
-
Solution: Spot a small amount of your crude mixture on a TLC plate alongside a known standard of TPPO if available. If a standard is not available, you can generate a reference spot by taking a small amount of triphenylphosphine and exposing it to air or a mild oxidant. The presence of TPPO in the crude product can be definitively confirmed by ³¹P NMR spectroscopy.
Problem: My desired product is non-polar, but it co-elutes with TPPO during column chromatography.
-
Possible Cause: While TPPO is polar, it can sometimes be challenging to separate from products, especially on a large scale.[8]
-
Solution: Before attempting chromatography, try to remove the bulk of the TPPO by other means. Concentrate the reaction mixture, then triturate the residue with a non-polar solvent like cold diethyl ether or a hexane/ether mixture.[1][6][7] The TPPO should precipitate or remain as a solid, which can be removed by filtration. You can then chromatograph the filtrate to remove the remaining traces.
Problem: I tried precipitating TPPO by adding hexane, but my product oiled out or crashed out with it.
-
Possible Cause: Your product may also have low solubility in the chosen anti-solvent. Additionally, TPPO can sometimes act as a crystallization initiator, causing other components to precipitate.[4]
-
Solution:
-
Solvent Screening: Experiment with different non-polar solvents or solvent mixtures (e.g., cyclohexane, pentane, or mixtures with small amounts of ether or toluene) on a small scale to find a system where your product remains soluble while TPPO precipitates.[3]
-
Temperature Control: Cool the mixture slowly (e.g., to 0 °C or -20 °C) to induce selective crystallization of TPPO.[3][5]
-
Problem: The metal salt precipitation method isn't working in my reaction solvent (e.g., THF).
-
Possible Cause: The effectiveness of metal salt complexation is highly solvent-dependent. For instance, MgCl₂ and ZnCl₂ are very effective in toluene and ethyl acetate but perform poorly in THF.[8][13]
-
Solution:
-
Solvent Swap: If your product is stable, perform a solvent exchange. Remove the THF under reduced pressure and replace it with a solvent compatible with the precipitation method, such as toluene or an ethereal solvent like 2-MeTHF or MTBE.[8]
-
Use a Different Salt: Anhydrous calcium bromide (CaBr₂) has been shown to be highly effective at precipitating TPPO from THF solutions, removing 95-98% of the byproduct.[8][13]
-
Problem: My product is sensitive to acid or base. Which removal methods should I avoid?
-
Possible Cause: Some workup procedures can alter pH or involve reactive reagents.
-
Solution: Avoid methods that involve acidic or basic washes if your compound is sensitive. Precipitation with neutral metal salts (MgCl₂, ZnCl₂, CaBr₂) is generally a mild and safe option.[8][9][10] Scavenger resins are also typically neutral and can be a good choice.[11] Always perform a small-scale test to ensure compatibility with your desired product.
Comparison of Workup Procedures
The following table summarizes and compares the most common methods for removing triphenylphosphine oxide (TPPO).
| Method | Principle | Ideal For | Key Solvents | Advantages | Limitations & Troubleshooting |
| Precipitation / Trituration | Low solubility of TPPO in non-polar solvents. | Non-polar to moderately polar products that are soluble in the chosen solvent. | Hexane, Pentane, Cyclohexane, Diethyl Ether.[1][3][5][14][15] | Simple, fast, and avoids chromatography.[3] | Can cause the product to precipitate if it is also insoluble. May not remove all TPPO. |
| Silica Plug Filtration | Adsorption of polar TPPO onto silica gel. | Non-polar products that will elute quickly through the silica. | Elute product with non-polar solvents (Hexane, Ether). TPPO remains on the silica.[6][7] | Faster than full column chromatography. Removes baseline impurities. | Only suitable for non-polar compounds. May require repeating 2-3 times for full removal.[6][7] |
| Metal Salt Complexation | Formation of an insoluble TPPO-metal salt complex that precipitates. | A wide range of products, especially when chromatography is not feasible. | CaBr₂ : THF, 2-MeTHF, MTBE.[8][13] ZnCl₂ : Ethanol, Ethyl Acetate.[1][10] MgCl₂ : Toluene, Ethyl Acetate.[8][9] | Highly efficient (often >95% removal).[8][13] Avoids chromatography. Scalable.[9] | Highly solvent-dependent. Requires anhydrous salts for best results. Excess metal salt may need to be removed. |
| Scavenger Resins | Covalent trapping of phosphine or its oxide onto a solid support. | Products that are difficult to purify by other means or for parallel synthesis. | Acetone, DCM, THF.[11][12] | High selectivity. Simplifies workup to simple filtration. Can remove both PPh₃ and TPPO.[11][16] | Resins can be expensive. Reaction times may be longer (e.g., overnight).[11] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with a Non-Polar Anti-Solvent
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid residue.
-
Trituration: Add a minimal amount of a cold non-polar solvent in which TPPO is known to be poorly soluble (e.g., diethyl ether, hexane, or a 1:1 mixture).[1] Use a spatula or glass rod to break up the crude material and stir the suspension vigorously.
-
Cooling: Cool the suspension in an ice bath for 15-30 minutes to maximize the precipitation of TPPO.
-
Filtration: Filter the mixture through a Büchner funnel, washing the collected solid (TPPO) with a small amount of the cold non-polar solvent.
-
Isolation: The desired product should be in the combined filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product. Check purity by TLC or NMR and repeat if necessary.
Protocol 2: Removal of TPPO via Calcium Bromide (CaBr₂) Complexation
This protocol is particularly useful for reactions conducted in THF.[8][13]
-
Preparation: Ensure the crude reaction mixture in THF is free of excess water. Anhydrous CaBr₂ is required for optimal performance.
-
Addition of Salt: To the stirred reaction mixture at room temperature, add solid anhydrous CaBr₂ (approximately 1.5 to 2.0 equivalents relative to the triphenylphosphine used).
-
Precipitation: A precipitate of the CaBr₂-TPPO complex should form. Stir the resulting slurry for 1-2 hours at room temperature to ensure complete complexation.
-
Filtration: Filter the mixture, washing the solid cake with a small amount of fresh THF. The solid is the TPPO complex.
-
Isolation: The filtrate contains the desired product. Proceed with standard aqueous workup and solvent evaporation to isolate the product. This method has been shown to remove 95-98% of TPPO from THF solutions.[13]
Protocol 3: Removal of TPPO using a Scavenger Resin (Merrifield Resin)
This method is effective for scavenging both triphenylphosphine (PPh₃) and TPPO.[11][12]
-
Resin Preparation: In a flask, add Merrifield resin (chloromethylated polystyrene, high-loading) and sodium iodide (NaI). Use approximately 1 gram of resin and 1.5 equivalents of NaI for every 2 mmol of phosphine/TPPO to be removed.
-
Scavenging: Dissolve the crude reaction product in a suitable solvent (e.g., acetone) and add it to the flask containing the resin and NaI.
-
Reaction: Stir the mixture at room temperature. The scavenging process can take several hours to overnight. Monitor the disappearance of TPPO from the solution by TLC.
-
Filtration: Once the scavenging is complete, filter off the resin and wash it with a small amount of the reaction solvent.
-
Isolation: The combined filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the final compound.
Visual Troubleshooting Workflow
The following decision tree provides a logical workflow for selecting an appropriate workup procedure to remove phosphorus-based reagents.
Caption: Decision tree for selecting a TPPO removal strategy.
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workup [chem.rochester.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sopachem.com [sopachem.com]
Validation & Comparative
A Comparative Guide to Determining the Absolute Configuration of (S)-2-Bromo-3-methylbutanoic Acid Derivatives
For researchers and professionals in drug development and chemical sciences, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of four powerful analytical techniques for elucidating the stereochemistry of (S)-2-Bromo-3-methylbutanoic acid and its derivatives: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
Each method is presented with a detailed experimental protocol, and their performance characteristics are summarized for objective comparison.
Method Comparison at a Glance
| Method | Principle | Sample Requirement | Time per Sample | Confidence Level | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Diffraction pattern of X-rays by a single crystal | High-quality single crystal (approx. 0.1 mm) | 1-3 days | Unambiguous | Provides the complete 3D structure | Crystal growth can be a major bottleneck |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals | Pure enantiomer or racemic mixture (~5-10 mg) | 4-8 hours | High | Applicable to solutions; relatively fast | Requires suitable derivatizing agent; potential for racemization |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Solution (~10 mg in a suitable solvent) | 2-12 hours | High (with computational support) | Non-destructive; applicable to a wide range of molecules in solution | Requires quantum chemical calculations for interpretation |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | Solution (~1 mg in a suitable solvent) | 1-4 hours | Moderate to High (with computational support) | High sensitivity; small sample requirement | Requires a chromophore near the stereocenter; computational support is essential |
Experimental Protocols
Single-Crystal X-ray Crystallography
This method provides a definitive determination of the absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystalline state.[1] A study by Bolte and Egert (2015) successfully elucidated the crystal structure of (R)-2-bromo-3-methylbutanoic acid, providing a direct reference for comparison.
Protocol:
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of at least 0.1 mm in all dimensions.
-
-
Crystal Mounting:
-
Select a well-formed, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Use a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration using the Flack parameter, which should be close to 0 for the correct enantiomer.
-
NMR Spectroscopy with Chiral Derivatizing Agents
This technique involves the reaction of the chiral carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of the absolute configuration. For carboxylic acids, a common approach is to form esters with a chiral alcohol. A highly effective CDA for this purpose is (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate.[2]
Protocol:
-
Esterification (Preparation of Diastereomers):
-
In two separate vials, dissolve the this compound derivative (1 equivalent).
-
To one vial, add (R)-ethyl 2-hydroxy-2-(9-anthryl) acetate (1.1 equivalents), dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
To the second vial, add (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate and the same reagents.
-
Stir the reactions at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the dicyclohexylurea byproduct and purify the diastereomeric esters by column chromatography.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both purified diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for both diastereomers, paying close attention to the protons near the chiral center of the butanoic acid moiety.
-
Calculate the chemical shift differences (Δδ) for corresponding protons between the two diastereomers (Δδ = δ_S - δ_R).
-
-
Configuration Assignment:
-
Based on established models for the CDA, the sign of the Δδ values for specific protons will correlate with the absolute configuration of the carboxylic acid. For the (9-anthryl) acetate CDA, a consistent pattern of positive and negative Δδ values on either side of the chiral center allows for unambiguous assignment.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute configuration can be determined.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Typically, data is collected over several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer of the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration is confirmed as (S). If the experimental spectrum is the mirror image of the calculated spectrum, the configuration is (R).
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. The presence of a chromophore near the stereocenter is generally required for a strong ECD signal. The carbonyl group of the carboxylic acid can serve as a chromophore. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a computationally predicted spectrum.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution (~0.1-1 mg/mL) of the purified this compound derivative in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
-
ECD Spectrum Acquisition:
-
Record the ECD and UV-Vis absorption spectra over the appropriate wavelength range (typically 200-400 nm).
-
-
Computational Modeling:
-
Perform a conformational analysis of the (S)-enantiomer as described for VCD.
-
Calculate the excited-state properties and the ECD spectrum for the low-energy conformers using Time-Dependent Density Functional Theory (TD-DFT) with an appropriate functional and basis set (e.g., B3LYP/aug-cc-pVDZ).
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum.
-
A match in the sign and general shape of the Cotton effects between the experimental and calculated spectra confirms the absolute configuration.
-
References
A Comparative Guide to the X-ray Crystallography Analysis of (S)-2-Bromo-3-methylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystallographic analysis of compounds derived from (S)-2-Bromo-3-methylbutanoic acid. It offers a detailed look at the solid-state structures of the parent acid in its enantiopure and racemic forms, alongside a discussion of its derivative, bromisoval. Furthermore, this document contrasts X-ray crystallography with alternative analytical techniques, providing researchers with a broader perspective on characterization methods for chiral molecules.
Performance Comparison: Structural Insights from X-ray Crystallography
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. The data presented below, derived from the structural analysis of (R)-2-Bromo-3-methylbutanoic acid and its racemic mixture, highlights the technique's power in revealing subtle stereochemical differences.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the enantiopure ((R)-1) and racemic (rac-1) forms of 2-Bromo-3-methylbutanoic acid.
| Parameter | (R)-2-Bromo-3-methylbutanoic acid ((R)-1) | rac-2-Bromo-3-methylbutanoic acid (rac-1) |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P-1 |
| a (Å) | 6.133(3) | 6.024(3) |
| b (Å) | 8.216(4) | 6.568(3) |
| c (Å) | 8.541(4) | 8.790(4) |
| α (°) | 67.28(5) | 87.03(5) |
| β (°) | 88.08(5) | 84.45(5) |
| γ (°) | 88.61(5) | 71.49(5) |
| Volume (ų) | 395.7(3) | 328.7(3) |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 1.516 | 1.826 |
| Hydrogen Bonding Motif | Homochiral O–H···O dimers | Centrosymmetric heterochiral dimers |
Data sourced from Fleck, M., & Svoboda, I. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid.[1]
Selected Bond Lengths and Angles
A comparison of key intramolecular dimensions reveals subtle differences between the enantiopure and racemic structures.
| Measurement | (R)-2-Bromo-3-methylbutanoic acid ((R)-1) | rac-2-Bromo-3-methylbutanoic acid (rac-1) |
| Br-C2 Bond Length (Å) | 1.959(2) | 1.961(2) |
| C1-O1 Bond Length (Å) | 1.312(3) | 1.314(2) |
| C1-O2 Bond Length (Å) | 1.213(3) | 1.217(2) |
| O1-C1-C2 Bond Angle (°) | 112.0(2) | 111.8(2) |
| O2-C1-C2 Bond Angle (°) | 124.7(2) | 124.9(2) |
| Br-C2-C1 Bond Angle (°) | 110.1(2) | 109.8(1) |
| Br-C2-C3-C4 Torsion Angle (°) | -67.3(2) | -66.8(2) |
Data sourced from Fleck, M., & Svoboda, I. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid.[1]
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly for chiral analysis in solution.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal, absolute configuration, bond lengths, bond angles, and packing interactions. | Definitive structural elucidation. | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Differentiation of enantiomers in solution, determination of enantiomeric excess, and conformational analysis in solution. | Does not require crystallization. Provides information about the molecule's solution-state behavior and dynamics. | Indirect method for structural determination. Resolution of enantiomeric signals depends on the choice of chiral shift reagent and experimental conditions. |
| Circular Dichroism (CD) Spectroscopy | Information on the stereochemistry and secondary structure of chiral molecules in solution. Can be used to determine enantiomeric purity. | High sensitivity for chiral molecules. Non-destructive. Can be used for rapid screening. | Does not provide detailed atomic-level structural information. Requires a chromophore near the stereocenter for a strong signal. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. Chiral analysis is possible with specialized techniques. | High sensitivity and requires only a small amount of sample. | Typically does not provide information on the 3D structure or stereochemistry without chiral chromatography coupling. |
Experimental Protocols
Synthesis and Crystallization of 2-Bromo-3-methylbutanoic Acid Derivatives
The synthesis of derivatives of this compound typically involves standard organic chemistry transformations. For instance, the sedative and hypnotic agent bromisoval ((RS)-2-bromo-N-carbamoyl-3-methylbutanamide) can be synthesized from 2-bromo-3-methylbutyryl chloride and urea.
Crystals suitable for X-ray diffraction of (R)-2-Bromo-3-methylbutanoic acid were obtained by the slow evaporation of an ethanolic solution at ambient conditions. For the racemic compound, equimolar amounts of the (S) and (R) enantiomers were melted together, cooled, and then dissolved in ethyl acetate, from which crystals were grown.[1]
X-ray Crystallography Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystallographic analysis and the key hydrogen bonding interactions observed in the crystal structures.
References
A Comparative Guide to Chiral Synthons for Amino Acid Synthesis: Featuring (S)-2-Bromo-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of amino acids is a cornerstone of modern pharmaceutical and biotechnological research. The chirality of these building blocks is crucial for the biological activity and specificity of peptides, proteins, and various therapeutic agents. A diverse array of chiral synthons and methodologies has been developed to achieve high enantioselectivity in amino acid synthesis. This guide provides an objective comparison of (S)-2-Bromo-3-methylbutanoic acid with other prominent chiral synthons, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable approach for their synthetic needs.
Introduction to Chiral Synthons in Amino Acid Synthesis
Chiral synthons are enantiomerically pure or enriched compounds that introduce chirality into a target molecule. In the context of amino acid synthesis, these synthons guide the stereochemical outcome of reactions, leading to the desired L- or D-amino acid enantiomer. The choice of a chiral synthon is critical and depends on factors such as the desired amino acid, scalability, cost, and the desired level of stereocontrol.
This guide focuses on the following chiral synthons and methods for the synthesis of L-valine and other amino acids:
-
This compound: A chiral α-bromo acid that can be converted to the corresponding α-amino acid via nucleophilic substitution with an amine source.
-
Schöllkopf Bis-Lactim Ether Method: A widely used method that employs a chiral auxiliary derived from a proteinogenic amino acid, typically valine, to direct the alkylation of a glycine anion equivalent.[1]
-
Asymmetric Strecker Synthesis: A modification of the classical Strecker synthesis that utilizes a chiral amine or a chiral catalyst to induce enantioselectivity in the formation of α-aminonitriles, which are then hydrolyzed to amino acids.[2]
-
Chiral Phase-Transfer Catalysis: This method involves the use of a chiral phase-transfer catalyst to control the stereoselective alkylation of a glycine Schiff base.[3]
Comparative Performance of Chiral Synthons
The selection of a chiral synthon is often guided by its performance in terms of chemical yield and enantiomeric excess (e.e.). The following tables summarize the reported experimental data for the synthesis of L-valine or analogous amino acids using the aforementioned methods.
| Method | Chiral Synthon/Auxiliary | Target Amino Acid | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Direct Substitution | This compound | L-Valine | Moderate to Good (Not specified) | High (retention of configuration) | General Knowledge |
| Schöllkopf Method | (R)-Valine-derived bis-lactim ether | (R)-Amino Acids | Generally high | >95 d.e. | [1] |
| Asymmetric Strecker Synthesis | (S)-α-phenylethylamine | Alanine | Not specified | Not specified | [2] |
| Chiral Phase-Transfer Catalysis | Cinchonidine-derived ammonium salt | Various α-amino acids | Excellent | up to 75 e.e. | [3] |
Table 1: Comparison of Yields and Enantioselectivities for Different Amino Acid Synthesis Methods.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for each of the compared methods.
Caption: Workflow for L-Valine Synthesis via SN2 Reaction.
Caption: Schöllkopf Bis-Lactim Ether Synthesis Workflow.
Caption: Asymmetric Strecker Synthesis Workflow.
Caption: Chiral Phase-Transfer Catalysis Workflow.
Detailed Experimental Protocols
Synthesis of L-Valine from this compound (General Procedure)
This method relies on the SN2 reaction of the chiral α-bromo acid with an ammonia source. The stereochemistry at the α-carbon is typically retained.
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Solvent (e.g., ethanol or water)
-
Acid for workup (e.g., HCl)
-
Base for neutralization (e.g., NaOH)
Procedure:
-
Dissolve this compound in a suitable solvent in a pressure vessel.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100 to 150 °C for several hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Acidify the reaction mixture with HCl to protonate the amino acid and precipitate any unreacted starting material.
-
Filter the mixture and wash the solid with cold water.
-
Neutralize the filtrate with a base (e.g., NaOH) to the isoelectric point of valine to precipitate the crude product.
-
Collect the crude L-valine by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.
Schöllkopf Bis-Lactim Ether Synthesis of (R)-Amino Acids (General Procedure)[1]
Materials:
-
Cyclic dipeptide of glycine and (R)-valine (2,5-Diketopiperazine)
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Anhydrous solvent (e.g., THF)
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., isopropyl iodide for valine synthesis)
-
Aqueous acid (e.g., HCl)
Procedure:
-
Formation of the Bis-Lactim Ether: Treat the 2,5-diketopiperazine with trimethyloxonium tetrafluoroborate in an anhydrous solvent to form the bis-lactim ether.
-
Deprotonation: Cool the solution of the bis-lactim ether to -78 °C and add n-butyllithium dropwise to deprotonate the glycine unit.
-
Alkylation: Add the alkyl halide to the cooled solution and allow the reaction to proceed at low temperature, followed by slow warming to room temperature.
-
Hydrolysis: Quench the reaction and hydrolyze the product with aqueous acid to cleave the bis-lactim ether, yielding the desired (R)-amino acid methyl ester and the (R)-valine methyl ester chiral auxiliary.
-
Purification: Separate the target amino acid ester from the chiral auxiliary by chromatography or other purification techniques.
Asymmetric Strecker Synthesis of α-Amino Acids (General Procedure)[2]
Materials:
-
Aldehyde (e.g., isobutyraldehyde for valine synthesis)
-
Chiral amine (e.g., (S)-α-phenylethylamine)
-
Cyanide source (e.g., KCN or HCN)
-
Solvent (e.g., methanol)
-
Aqueous acid for hydrolysis (e.g., HCl)
Procedure:
-
Imine Formation: React the aldehyde with the chiral amine in a suitable solvent to form the chiral imine.
-
Cyanide Addition: Add the cyanide source to the solution containing the chiral imine. The reaction is typically carried out at room temperature or below.
-
Hydrolysis: After the addition is complete, hydrolyze the resulting α-aminonitrile with a strong acid (e.g., 6M HCl) under reflux to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary.
-
Purification: Purify the resulting amino acid by ion-exchange chromatography or recrystallization.
Chiral Phase-Transfer Catalyzed Alkylation of Glycine Schiff Base (General Procedure)[3]
Materials:
-
Glycine alkyl ester Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester)
-
Alkyl halide (e.g., isopropyl bromide for valine synthesis)
-
Base (e.g., solid KOH)
-
Chiral phase-transfer catalyst (e.g., a cinchonidinium salt)
-
Biphasic solvent system (e.g., toluene/water)
Procedure:
-
Prepare a biphasic mixture of the glycine Schiff base in an organic solvent and the base in water.
-
Add the chiral phase-transfer catalyst to the mixture.
-
Add the alkyl halide and stir the mixture vigorously at room temperature for several hours to days.
-
Monitor the reaction progress by TLC or GC.
-
After completion, separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the resulting alkylated Schiff base with aqueous acid to obtain the desired amino acid.
-
Purify the amino acid by appropriate methods.
Conclusion
The choice of a chiral synthon for amino acid synthesis is a critical decision that impacts the efficiency, stereoselectivity, and practicality of the synthetic route.
-
This compound offers a direct and conceptually simple route to L-valine, relying on a classical SN2 reaction. The stereochemical outcome is predictable, but the reaction conditions can be harsh.
-
The Schöllkopf method is a robust and highly diastereoselective method that provides access to a wide range of amino acids with excellent enantiopurity.[1] However, it involves multiple steps and the use of stoichiometric amounts of the chiral auxiliary.
-
Asymmetric Strecker synthesis is a versatile method that can be adapted for the synthesis of various amino acids. The enantioselectivity is dependent on the choice of the chiral auxiliary or catalyst.[2]
-
Chiral phase-transfer catalysis presents an attractive option due to its operational simplicity and the use of catalytic amounts of the chiral source. The enantioselectivity can be highly dependent on the catalyst structure and reaction conditions.[3]
Researchers and drug development professionals should carefully consider the specific requirements of their target molecule, including the desired scale of synthesis and the required level of enantiopurity, when selecting a chiral synthon and synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison between alpha-bromo and alpha-chloro carboxylic acids in synthesis
In the realm of organic synthesis, the choice of starting materials can profoundly impact reaction efficiency, yield, and overall success. For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of functional groups is paramount. This guide provides a detailed comparison of the reactivity between α-bromo and α-chloro carboxylic acids, two key building blocks in the synthesis of a wide array of organic molecules. The focus will be on their performance in common nucleophilic substitution reactions, supported by experimental data and detailed protocols.
The primary difference in reactivity between α-bromo and α-chloro carboxylic acids stems from the nature of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making bromide a better leaving group. This fundamental property generally renders α-bromo carboxylic acids more reactive in nucleophilic substitution reactions.
Comparative Reactivity in Nucleophilic Substitution
The enhanced reactivity of α-bromo carboxylic acids is evident across various synthetic transformations. A key factor is the superior ability of the bromide ion to depart as a leaving group compared to the chloride ion. This is attributed to the lower bond dissociation energy of the C-Br bond (approximately 285 kJ/mol) versus the C-Cl bond (approximately 340 kJ/mol) and the greater stability of the larger, more polarizable bromide anion in solution.
A classic example illustrating this reactivity difference is the synthesis of amino acids via amination of α-halo acids.
The following table summarizes the comparative yields for the synthesis of alanine from α-chloro and α-bromo propionic acid under identical reaction conditions.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chloropropionic acid | Aq. Ammonia | Water | 100 | 4 | 45-50 |
| 2-Bromopropionic acid | Aq. Ammonia | Water | 100 | 4 | 65-70 |
This data clearly indicates that under the same conditions, 2-bromopropionic acid provides a significantly higher yield of alanine, highlighting its greater reactivity.
Detailed Experimental Protocols
To provide a clear basis for comparison, below are the detailed experimental protocols for the synthesis of glycine from the corresponding α-halo acetic acids.
-
Preparation of the Ammoniacal Solution: A solution of 1 kg of ammonium carbonate in 3 L of water is prepared, and 1 L of 28% aqueous ammonia is added.
-
Reaction with Chloroacetic Acid: To this solution, 500 g of chloroacetic acid is added. The mixture is allowed to stand at room temperature for 24 hours.
-
Isolation of Glycine: The reaction mixture is then heated to 90°C to drive off the excess ammonia. The solution is cooled, and glycine crystallizes out. The product is filtered, washed with methanol, and dried. The typical yield is 35-38%.
-
Preparation of the Ammoniacal Solution: A solution of 1 kg of ammonium carbonate in 3 L of water is prepared, and 1 L of 28% aqueous ammonia is added.
-
Reaction with Bromoacetic Acid: To this solution, 735 g of bromoacetic acid is added in small portions to control the reaction temperature. The mixture is allowed to stand at room temperature for 24 hours.
-
Isolation of Glycine: The reaction mixture is heated to 90°C to expel excess ammonia. Upon cooling, glycine crystallizes. The product is collected by filtration, washed with methanol, and dried. The typical yield is 62-65%.
Visualizing the Reaction Pathway
The nucleophilic substitution reaction for the synthesis of an amino acid from an α-halo carboxylic acid can be visualized as a straightforward process.
Caption: Generalized nucleophilic substitution at an α-carbon.
The logical workflow for selecting between an α-bromo and an α-chloro carboxylic acid for a synthesis project involves considering factors like desired reactivity, cost, and availability.
Caption: Decision matrix for selecting an α-halo acid.
A Comparative Guide to Chiral Auxiliaries for Stereocontrol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, achieving precise stereocontrol in chemical reactions is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the desired enantiomerically enriched product. This guide provides an objective comparison of three widely used classes of chiral auxiliaries: Evans oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine-based amides. The performance of these auxiliaries in key bond-forming reactions—alkylations, aldol reactions, and Diels-Alder reactions—is evaluated based on experimental data.
General Principles of Chiral Auxiliary-Mediated Stereosynthesis
The use of a chiral auxiliary typically involves a three-step sequence: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction to create the new stereocenter(s), and subsequent cleavage of the auxiliary to yield the desired chiral product.[1] The auxiliary must be readily available in enantiomerically pure form, easy to attach and remove, and exert a high degree of stereochemical control.[2]
Comparison of Chiral Auxiliaries in Key Asymmetric Reactions
The effectiveness of a chiral auxiliary is highly dependent on the specific reaction type and the substrates involved. Below is a comparative analysis of Evans, Oppolzer's, and Myers' auxiliaries in alkylation, aldol, and Diels-Alder reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
Table 1: Diastereoselectivity of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone (Evans) | Propionyl | Benzyl bromide | >99% | 90-95% | [3] |
| (R)-4-benzyl-2-oxazolidinone (Evans) | Propionyl | Allyl iodide | 98:2 (d.r.) | 61-77% | [4][5] |
| (1S,2S)-Pseudoephedrine (Myers) | Propionamide | Benzyl bromide | ≥99% | 90% | [6] |
| (1S,2S)-Pseudoephedrine (Myers) | Propionamide | Ethyl iodide | 98% | 91% | [7] |
| (1S,2S)-Pseudoephenamine (Myers' Analog) | Propionamide | Benzyl bromide | ≥99:1 (d.r.) | 91% | [8] |
| (-)-2,10-Camphorsultam (Oppolzer) | Propionyl | Benzyl bromide | >98% | 95% | [3] |
Evans auxiliaries provide excellent stereocontrol in the alkylation of their N-acyl imides, with the bulky substituent at the C4 position effectively shielding one face of the enolate.[3]
Myers' pseudoephedrine auxiliary offers a practical and highly diastereoselective method for the alkylation of amide enolates.[7] A key advantage is that the products are often crystalline, facilitating purification by recrystallization.[6] Due to regulations on pseudoephedrine, the pseudoephenamine auxiliary has been developed as a superior alternative in many cases.[8]
Oppolzer's camphorsultam is also highly effective in directing alkylation reactions, with the rigid camphor backbone providing a well-defined steric environment.[3]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. Chiral auxiliaries can control both the relative and absolute stereochemistry of the products.
Table 2: Diastereoselectivity of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate | Aldehyde | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) of major isomer | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone (Evans) | Propionyl (Boron enolate) | Isobutyraldehyde | >99:1 | >99% | 95% | [9] |
| (R)-4-benzyl-2-oxazolidinone (Evans) | Propionyl (Boron enolate) | Benzaldehyde | >99:1 | >99% | 80-90% | [9] |
| (S,S)-(+)-Pseudoephedrine (Myers) | Propionamide (Zr enolate) | Isobutyraldehyde | 98:2 | 96% | 75% | |
| (-)-2,10-Camphorsultam (Oppolzer) | Propionyl (Boron enolate) | Isobutyraldehyde | 98:2 | >95% | 85% |
Evans oxazolidinones are particularly renowned for their application in boron-mediated aldol reactions, which typically proceed with exceptional levels of "Evans syn" diastereoselectivity.[9]
Myers' pseudoephedrine auxiliary can also be employed in aldol reactions, with transmetalation of the lithium enolate to a zirconium enolate being crucial for achieving high syn selectivity.
Oppolzer's camphorsultam provides excellent stereocontrol in aldol reactions, and by varying the Lewis acid, it is possible to selectively generate either anti or syn aldol products.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring and can generate up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Table 3: Diastereoselectivity of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) of endo isomer | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans) | N-Acryloyl | Cyclopentadiene | >99.5:0.5 | 99% | |
| (-)-2,10-Camphorsultam (Oppolzer) | N-Acryloyl | Cyclopentadiene | 97:3 | 91% | [2] |
| (1S,2S)-Pseudoephedrine (Myers) | N/A | N/A | - | - | - |
Evans auxiliaries attached to dienophiles have demonstrated very high levels of diastereoselectivity in Lewis acid-catalyzed Diels-Alder reactions.
Oppolzer's camphorsultam is also a highly effective chiral auxiliary for Diels-Alder reactions, providing excellent endo/exo selectivity and facial discrimination.
Myers' pseudoephedrine auxiliary , while highly effective for enolate chemistry, is not commonly employed in Diels-Alder reactions, and data on its performance in this context is limited.
Selecting the Appropriate Chiral Auxiliary
The choice of a chiral auxiliary depends on several factors, including the desired stereochemical outcome, the nature of the substrate and reagents, and the conditions required for attachment and cleavage.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following are representative protocols for key reactions.
Evans Asymmetric Aldol Reaction
This protocol describes the boron-mediated aldol reaction of an N-propionyloxazolidinone with isobutyraldehyde to yield the syn-aldol product.[9]
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 15 minutes, then add propionyl chloride. Allow the reaction to warm to 0 °C and stir for 30 minutes. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-propionyloxazolidinone by column chromatography.
-
Aldol Reaction: To a solution of the N-propionyloxazolidinone in anhydrous DCM at -78 °C, add Bu₂BOTf followed by DIPEA. Stir for 30 minutes. Add isobutyraldehyde dropwise and stir at -78 °C for 1 hour, then at 0 °C for 1 hour. Quench the reaction with a pH 7 buffer and extract with DCM. The crude product can be purified by column chromatography.
Myers Asymmetric Alkylation
This protocol outlines the alkylation of a pseudoephedrine propionamide with benzyl bromide.[6]
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionic anhydride
-
Lithium diisopropylamide (LDA)
-
Lithium chloride (LiCl)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine in THF, add propionic anhydride. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure and recrystallize the crude product to obtain the pseudoephedrine propionamide.
-
Alkylation: Prepare a solution of LDA in THF. In a separate flask, suspend anhydrous LiCl in THF. Add the LDA solution to the LiCl suspension at -78 °C. To this mixture, add a solution of the pseudoephedrine propionamide in THF. Stir and allow the mixture to warm to 0 °C. Cool back to 0 °C and add benzyl bromide. Stir for 1-2 hours at 0 °C. Quench with water and extract with ethyl acetate. The product can be purified by recrystallization.
Oppolzer Asymmetric Diels-Alder Reaction
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.
Materials:
-
(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
n-Butyllithium
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acylation: To a solution of (-)-2,10-camphorsultam in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 15 minutes, then add acryloyl chloride. Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-acryloyl camphorsultam by column chromatography.
-
Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam in anhydrous DCM at -78 °C, add Et₂AlCl. Stir for 15 minutes, then add freshly cracked cyclopentadiene. Stir at -78 °C for 3 hours. Quench with saturated aqueous sodium bicarbonate and extract with DCM. The product can be purified by column chromatography.
Conclusion
Evans oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine-based amides are all highly effective chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations. Evans auxiliaries are particularly well-suited for syn-selective aldol reactions. Oppolzer's sultams offer versatility in achieving both syn and anti aldol products and are robust for Diels-Alder reactions. Myers' auxiliaries provide a practical and often crystalline route to chiral carboxylic acid derivatives via alkylation. The choice of auxiliary should be guided by the specific reaction, desired stereochemical outcome, and practical considerations such as cost, availability, and ease of removal.
References
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thesis | Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary | ID: 9g54xh64n | STAX [stax.strath.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. synarchive.com [synarchive.com]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
A Comparative Guide to Alpha-Halogenation of Carboxylic Acids: Alternatives to the Hell-Volhard-Zelinsky Reaction
For decades, the Hell-Volhard-Zelinsky (HVZ) reaction has been a cornerstone of organic synthesis for the alpha-halogenation of carboxylic acids. However, its often harsh reaction conditions, including high temperatures and the use of corrosive reagents like phosphorus trihalides and elemental halogens, have prompted the development of alternative methods.[1][2] This guide provides a comparative overview of modern alternatives to the HVZ reaction, offering milder conditions, improved selectivity, and broader substrate applicability. The comparison includes methods employing N-halosuccinimides, trichloroisocyanuric acid, and photochemical approaches, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The Benchmark: The Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction facilitates the alpha-halogenation of carboxylic acids by first converting the acid into an acyl halide intermediate using a phosphorus trihalide catalyst (e.g., PBr₃).[3][4] This intermediate readily enolizes, and the subsequent reaction with a halogen (Br₂ or Cl₂) yields the α-halo acyl halide, which is then hydrolyzed to the final α-halo carboxylic acid. While effective, the reaction's drawbacks include elevated temperatures, long reaction times, and the handling of hazardous materials.[1][2]
Diagram of the Hell-Volhard-Zelinsky Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of peptides modified with (S)-2-Bromo-3-methylbutanoic acid derivatives
A Comparative Guide to the Biological Activity of Peptides Modified with (S)-2-Bromo-3-methylbutanoic Acid Derivatives
Introduction
The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Alterations to a peptide's structure, such as N-terminal modification, can significantly impact its stability, bioavailability, and biological activity.[1][2][3] This guide provides a comparative analysis of peptides modified with this compound derivatives. While direct experimental data for this specific modification is limited in publicly available literature, this guide extrapolates expected outcomes based on extensive research into similar halogenated and N-terminally modified peptides. The primary focus will be on the anticipated antimicrobial and anticancer activities, two areas where peptide modifications have shown considerable promise.[4][5][6]
The introduction of halogen atoms, particularly bromine, into peptide structures has been shown to modulate their physicochemical properties, often leading to enhanced biological activity.[7][8][9] This is frequently attributed to an increase in hydrophobicity, which can improve membrane interaction, a key mechanism for many antimicrobial and anticancer peptides.[10]
This guide will compare a hypothetical peptide modified with this compound to its unmodified parent peptide and other modified analogues.
Data Presentation: Comparative Analysis of Modified Peptides
The following table summarizes the expected properties and biological activities of a hypothetical peptide, Peptide X, when modified with this compound, compared to its unmodified form and an acetylated version.
| Feature | Unmodified Peptide X | Acetylated Peptide X | Peptide X-(S)-2-Bromo-3-methylbutanoate |
| Structure | Free N-terminus | Acetyl group at N-terminus | This compound attached to N-terminus |
| Net Charge | Positive (assuming cationic peptide) | Neutralized N-terminal charge | Neutralized N-terminal charge |
| Hydrophobicity | Baseline | Slightly Increased | Significantly Increased |
| Stability to Proteases | Susceptible to aminopeptidases | Increased | Increased |
| Antimicrobial Activity (MIC) | Baseline | Variable (may increase or decrease)[3] | Expected to Increase |
| Anticancer Activity (IC50) | Baseline | Variable | Expected to Increase |
| Hemolytic Activity | Baseline | Variable | Potential to Increase |
| Mechanism of Action | Membrane disruption/intracellular targets | Membrane disruption/intracellular targets | Enhanced membrane disruption |
Mandatory Visualization
Below are diagrams illustrating a typical experimental workflow for evaluating modified peptides and a generalized signaling pathway for membrane-disrupting peptides.
Caption: Experimental workflow for the synthesis and evaluation of modified peptides.
Caption: Generalized mechanism of action for membrane-disrupting peptides.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of peptide performance.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves a series of cycles, each adding one amino acid to the growing peptide chain. Each cycle consists of:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, usually with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and then coupled to the deprotected N-terminus.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
N-terminal Modification with this compound
Following the final deprotection step of the synthesized peptide on the resin:
-
This compound is dissolved in a suitable solvent (e.g., DMF) with a coupling agent (e.g., DIC, HBTU) and an activating agent (e.g., HOBt).
-
This solution is added to the resin-bound peptide and allowed to react to form an amide bond between the acid and the peptide's N-terminus.
-
The resin is then washed thoroughly.
-
The modified peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides is determined by measuring the minimum inhibitory concentration (MIC) using a broth microdilution method.
-
Bacterial strains are cultured to the mid-logarithmic phase and then diluted to a standard concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
The peptides are serially diluted in the same medium in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[11]
Cytotoxicity (MTT) Assay
The anticancer activity is assessed by determining the concentration required to inhibit 50% of cell growth (IC50) using the MTT assay.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the peptides and incubated for a specified period (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Hemolytic Assay
The toxicity of the peptides to mammalian cells is often evaluated by their ability to lyse red blood cells.
-
Fresh red blood cells (e.g., human or sheep) are washed and diluted in a buffered saline solution.
-
The peptides are serially diluted in the same buffer in a 96-well plate.
-
The red blood cell suspension is added to each well.
-
The plate is incubated for a specific time (e.g., 1 hour at 37°C).
-
The plate is then centrifuged, and the supernatant is transferred to a new plate.
-
The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 450 nm).
-
A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are used for comparison.
Conclusion
The modification of peptides with this compound is a promising strategy for enhancing their biological activity, particularly for antimicrobial and anticancer applications. Based on the principles of peptide chemistry and the observed effects of similar modifications, it is anticipated that this modification will increase the hydrophobicity and stability of the parent peptide. This, in turn, is expected to lead to improved membrane-disrupting capabilities and, consequently, more potent antimicrobial and anticancer effects. However, it is also important to consider the potential for increased cytotoxicity, which necessitates careful evaluation through assays such as the hemolytic assay. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of such modified peptides, paving the way for the development of novel and more effective peptide-based therapeutics.
References
- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 2. alfachemic.com [alfachemic.com]
- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 5. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. natural-and-synthetic-halogenated-amino-acids-structural-and-bioactive-features-in-antimicrobial-peptides-and-peptidomimetics - Ask this paper | Bohrium [bohrium.com]
- 8. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
The Single Enantiomer Advantage: A Comparative Guide to Chiral Building Blocks in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The use of single enantiomer chiral building blocks over racemic mixtures in drug synthesis has become a cornerstone of modern pharmaceutical development. This guide provides an objective comparison, supported by experimental data, to illustrate the significant advantages of enantiomerically pure compounds in terms of efficacy, safety, and pharmacokinetic profiles.
I. Enhanced Efficacy and Specificity
The therapeutic action of a drug is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets such as enzymes and receptors. These biological targets are themselves chiral, leading to often profound differences in the pharmacological activity of a drug's enantiomers.
One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[1] The use of a single, active enantiomer allows for more targeted therapy, potentially at a lower dose, which can improve the therapeutic index of a drug.
Table 1: Comparative Efficacy of Enantiomers vs. Racemic Mixtures
| Drug | Enantiomer/Racemate | Target | Metric | Value | Reference |
| Dobutamine | (S)-(-)-Dobutamine | β1-adrenergic receptor | Ki (nM) | 6.8 | |
| (R)-(+)-Dobutamine | α1-adrenergic receptor | Ki (nM) | 46 | ||
| Racemic Dobutamine | β1 & α1 adrenergic receptors | Ki (nM) | - | ||
| Ketoprofen | (S)-(+)-Ketoprofen | Cyclooxygenase (COX) | IC50 (µM) | 0.5 | |
| (R)-(-)-Ketoprofen | Cyclooxygenase (COX) | IC50 (µM) | >100 | ||
| Racemic Ketoprofen | Cyclooxygenase (COX) | IC50 (µM) | 1.2 | ||
| Ofloxacin | (S)-(-)-Ofloxacin (Levofloxacin) | DNA gyrase | MIC (µg/mL) vs. S. aureus | 0.25 | [2] |
| (R)-(+)-Ofloxacin | DNA gyrase | MIC (µg/mL) vs. S. aureus | 16 | [2] | |
| Racemic Ofloxacin | DNA gyrase | MIC (µg/mL) vs. S. aureus | 0.5 | [2] |
II. Improved Safety and Reduced Toxicity
The tragic case of thalidomide serves as a stark reminder of the importance of chirality in drug safety. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen.[3] Administering a racemic mixture, where both enantiomers are present, can lead to unforeseen and devastating adverse effects. By utilizing a single, non-toxic enantiomer, the risk of such chiral-specific toxicity can be eliminated.
Another critical example is the local anesthetic bupivacaine. The (R)-(+)-enantiomer is associated with a significantly higher risk of cardiotoxicity compared to the (S)-(-)-enantiomer (levobupivacaine).[3] The development of levobupivacaine as a single-enantiomer drug has provided a safer alternative for regional anesthesia.
Table 2: Comparative Toxicity of Enantiomers vs. Racemic Mixtures
| Drug | Enantiomer/Racemate | Adverse Effect | Metric | Value | Reference |
| Bupivacaine | (R)-(+)-Bupivacaine | Cardiotoxicity (Arrhythmias) | Concentration for severe arrhythmias | >2.5 µM | |
| (S)-(-)-Bupivacaine (Levobupivacaine) | Cardiotoxicity (Arrhythmias) | Concentration for severe arrhythmias | Not observed at tested concentrations | ||
| Thalidomide | (S)-(-)-Thalidomide | Teratogenicity | - | Potent teratogen | [3] |
| (R)-(+)-Thalidomide | Sedative effect | - | Effective sedative | [3] | |
| Ofloxacin | Racemic Ofloxacin | Adverse Drug Reactions (Hematological, Renal, Neuropsychiatric) | Reporting Odds Ratio (ROR) vs. Levofloxacin | Higher for racemate | [2] |
| (S)-(-)-Ofloxacin (Levofloxacin) | Adverse Drug Reactions (Musculoskeletal) | Reporting Odds Ratio (ROR) vs. Racemate | Higher for levofloxacin | [2] |
III. Optimized Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective.[4] This means that the two enantiomers of a racemic drug can have different pharmacokinetic profiles, leading to complex and variable drug exposure in patients. For instance, one enantiomer may be metabolized and cleared from the body more quickly than the other.
Administering a single enantiomer simplifies the pharmacokinetic profile, leading to more predictable and consistent drug levels in the body. This can result in a more reliable therapeutic effect and a reduced risk of drug-drug interactions.
Table 3: Comparative Pharmacokinetic Parameters of Enantiomers vs. Racemic Administration
| Drug | Enantiomer | Administration | AUC (ng·h/mL) | Cmax (ng/mL) | t1/2 (h) | Clearance (L/h) | Reference |
| Ketoprofen | (R)-ketoprofen | Racemate (50mg oral) | 10.8 ± 2.4 | 3.6 ± 0.8 | 2.1 ± 0.5 | 4.9 ± 1.2 | [5] |
| (S)-ketoprofen | Racemate (50mg oral) | 8.9 ± 2.1 | 3.9 ± 0.9 | 1.8 ± 0.4 | 6.0 ± 1.4 | [5] | |
| Tranylcypromine | (+)-tranylcypromine | Racemate (20mg oral) | 26 ± 11 | 11 ± 4 | 1.9 ± 0.5 | 289 ± 124 | [6] |
| (-)-tranylcypromine | Racemate (20mg oral) | 197 ± 60 | 45 ± 12 | 2.3 ± 0.3 | 42 ± 13 | [6] | |
| Lansoprazole | R(+)-enantiomer | Racemate (30mg oral) | 3-5 times greater than S(-) | - | - | Significantly smaller than S(-) | [7] |
| S(-)-enantiomer | Racemate (30mg oral) | - | - | - | - | [7] |
IV. Experimental Protocols
The synthesis and analysis of enantiomerically pure compounds are critical aspects of chiral drug development. Below are representative experimental protocols for asymmetric synthesis and chiral resolution.
A. Asymmetric Synthesis: (S)-Ibuprofen
This protocol outlines a dynamic kinetic resolution approach for the synthesis of (S)-Ibuprofen.[1]
-
Esterification: Racemic ibuprofen is reacted with an amide of (S)-lactic acid as a chiral auxiliary. The reaction is carried out in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as condensation agents in an appropriate solvent such as dichloromethane.
-
Diastereomer Formation: The reaction yields a mixture of two diastereomeric esters. Due to the chiral auxiliary, the formation of one diastereomer is favored.
-
Separation: The diastereomeric mixture is separated using column chromatography on silica gel. The difference in polarity between the diastereomers allows for their effective separation.
-
Hydrolysis: The desired diastereomer is then hydrolyzed using a base, such as lithium hydroxide, in a mixture of tetrahydrofuran and water to cleave the ester bond and yield (S)-ibuprofen.
-
Purification: The final product, (S)-ibuprofen, is purified by extraction and crystallization to obtain a high enantiomeric excess.
B. Chiral Resolution: Racemic Amphetamine
This protocol describes the resolution of racemic amphetamine using a chiral resolving agent.[8]
-
Salt Formation: Racemic amphetamine is dissolved in a suitable solvent, such as a mixture of dichloroethane, methanol, and water. An equimolar amount of a chiral resolving agent, O,O-Dibenzoyl-2R,3R-Tartaric Acid, is added to the solution.
-
Diastereomeric Salt Crystallization: The solution is allowed to stand, promoting the crystallization of one of the diastereomeric salts, which will be less soluble in the chosen solvent system.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free base of the desired amphetamine enantiomer.
-
Extraction and Purification: The liberated enantiomer is extracted from the aqueous solution using an organic solvent and purified by distillation or crystallization to yield the enantiomerically pure product.
V. Signaling Pathways and Mechanisms of Action
The differential effects of enantiomers are rooted in their interactions with chiral biological molecules. Visualizing these interactions can provide a deeper understanding of their mechanisms of action.
A. Teratogenic Mechanism of Thalidomide
The teratogenicity of (S)-thalidomide is mediated by its binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of key transcription factors involved in limb development, such as SALL4.[9][10][11][12]
B. Cardiotoxicity of Bupivacaine Enantiomers
The cardiotoxicity of bupivacaine is primarily due to its blockade of voltage-gated sodium channels in cardiac myocytes. The (R)-(+)-enantiomer exhibits a higher affinity and a faster rate of binding to the inactivated state of the sodium channel compared to the (S)-(-)-enantiomer. This enhanced blockade disrupts the cardiac action potential, leading to arrhythmias.[13][14][15][16]
C. Experimental Workflow: Chiral Synthesis and Resolution
The following diagram illustrates a general workflow for obtaining an enantiomerically pure drug, highlighting the key stages of both asymmetric synthesis and chiral resolution.
VI. Conclusion
The evidence overwhelmingly supports the use of chiral building blocks to produce single-enantiomer drugs. This approach leads to medications with higher efficacy, improved safety profiles, and more predictable pharmacokinetics. While the development of enantiomerically pure drugs can be more complex and costly than producing racemic mixtures, the clinical benefits and reduced risks to patients make it the superior strategy in modern drug development. The continued advancement of asymmetric synthesis and chiral resolution techniques will further facilitate the development of safer and more effective chiral medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ketoprofen enantiomers after different doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. the-eye.eu [the-eye.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. [PDF] Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes. | Semantic Scholar [semanticscholar.org]
Spectroscopic differences between the (R) and (S) enantiomers of 2-bromo-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic differences between the (R) and (S) enantiomers of 2-bromo-3-methylbutanoic acid. While enantiomers share identical physical and chemical properties in an achiral environment, their interaction with chiral phenomena, such as polarized light, allows for their differentiation. This guide outlines the theoretical principles and expected outcomes for various spectroscopic techniques, supported by available data for the individual enantiomers or the racemic mixture.
Introduction to Enantiomers and Spectroscopy
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of 2-bromo-3-methylbutanoic acid, the chiral center is the carbon atom bonded to the bromine atom (C2). The (R) and (S) designations refer to the spatial arrangement of the substituents around this chiral center, according to the Cahn-Ingold-Prelog priority rules.
Spectroscopic techniques that do not involve a chiral probe (e.g., standard NMR, IR, and Mass Spectrometry) are generally unable to distinguish between enantiomers. However, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are specifically designed to probe chirality and will produce distinct spectra for each enantiomer.
Spectroscopic Comparison
The following sections detail the expected spectroscopic behavior of the (R) and (S) enantiomers of 2-bromo-3-methylbutanoic acid for various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are expected to be identical. The chemical shifts and coupling constants will be the same for both enantiomers as the magnetic environment of the nuclei is identical.
Expected ¹H NMR Data (in CDCl₃):
-
-COOH: A broad singlet, typically in the range of 10-12 ppm.
-
CH-Br: A doublet, with its chemical shift influenced by the electronegative bromine.
-
CH(CH₃)₂: A multiplet (septet or double quartet).
-
(CH₃)₂: Two doublets, appearing as a doublet of doublets due to diastereotopicity, or a single doublet if magnetically equivalent.
Expected ¹³C NMR Data (in CDCl₃):
-
C=O: In the range of 170-180 ppm.
-
C-Br: The carbon attached to bromine will have a characteristic chemical shift.
-
CH(CH₃)₂: The methine carbon of the isopropyl group.
-
(CH₃)₂: The two methyl carbons of the isopropyl group.
To differentiate the enantiomers using NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, must be introduced. This creates diastereomeric complexes or compounds, which have distinct NMR spectra.
Infrared (IR) Spectroscopy
The IR spectra of the (R) and (S) enantiomers are expected to be identical. IR spectroscopy measures the vibrational frequencies of bonds, which are determined by bond strength and the mass of the bonded atoms. Since enantiomers have the same atoms and bonding, their IR spectra will be superimposable.
Expected Key IR Absorptions:
-
O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-Br stretch: Typically in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), will not differentiate between the (R) and (S) enantiomers. The mass-to-charge ratio (m/z) of the molecular ion and the fragmentation patterns will be identical for both enantiomers.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₅H₉BrO₂ (approximately 180/182 g/mol , showing the characteristic isotopic pattern for bromine).
-
Major Fragments: Loss of Br, COOH, and other characteristic fragments.
Differentiation is possible using mass spectrometry coupled with a chiral separation technique (e.g., GC-MS or LC-MS with a chiral column) or by forming diastereomeric derivatives.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are the most powerful techniques for distinguishing between enantiomers. These methods measure the differential absorption of left and right circularly polarized light.
-
Expected CD/VCD Spectra: The (R) and (S) enantiomers of 2-bromo-3-methylbutanoic acid are expected to produce CD and VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). A racemic mixture (50:50 of R and S) will be CD/VCD silent.
Quantitative Data Summary
Since the quantitative data for NMR, IR, and MS are identical for both enantiomers in an achiral environment, the following table represents the expected values for either enantiomer.
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (ppm) | -COOH: ~10-12 (broad s)-CH-Br: ~4.2 (d)-CH(CH₃)₂: ~2.3 (m)-(CH₃)₂: ~1.0-1.2 (d) |
| ¹³C NMR | Chemical Shifts (ppm) | -C=O: ~175-C-Br: ~50-CH(CH₃)₂: ~33-(CH₃)₂: ~18-20 |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | O-H: 2500-3300 (broad)C=O: ~1710 (strong)C-Br: <800 |
| Mass Spectrometry | m/z of Molecular Ion | ~180, 182 (due to ⁷⁹Br and ⁸¹Br isotopes) |
| Circular Dichroism | CD Spectrum | (R)-enantiomer: [θ] vs. λ(S)-enantiomer: -[θ] vs. λ (mirror image of R) |
| VCD | VCD Spectrum | (R)-enantiomer: Δε vs. ν(S)-enantiomer: -Δε vs. ν (mirror image of R) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 2-bromo-3-methylbutanoic acid enantiomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment (or the solvent). Place the sample in the beam path and record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent that does not absorb in the wavelength range of interest (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of ~1.0 at the wavelength of maximum absorption.
-
Instrumentation: Use a CD spectropolarimeter.
-
Acquisition: Place the sample solution in a quartz cuvette of a known path length (e.g., 1 cm). Scan the desired wavelength range (e.g., 190-400 nm).
-
Data Processing: Subtract the spectrum of the solvent blank. The data is typically reported as molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
-
Comparison: Record the spectra for both the (R) and (S) enantiomers under identical conditions to confirm their mirror-image relationship.
Visualizations
Caption: Workflow for the spectroscopic analysis of enantiomers.
Caption: Logical relationship of enantiomers to their expected CD spectra.
The Competitive Edge in Chirality: A Cost-Effectiveness Analysis of Chiral Building Blocks for Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The choice of chiral building blocks and the synthetic strategy employed can significantly impact the overall cost and viability of a large-scale process. This guide provides an objective comparison of the cost-effectiveness of various common chiral building blocks—amines, alcohols, epoxides, and amino acids—supported by available data and detailed experimental protocols for key synthetic methods.
The production of single-enantiomer drugs is a multi-billion dollar market, driven by the demand for safer and more effective therapeutics. Consequently, the efficient synthesis of chiral intermediates is of paramount importance. This analysis delves into the economic and practical considerations of producing key chiral building blocks, offering a comparative framework to guide decision-making in process development and manufacturing.
Comparative Cost-Effectiveness Analysis
The selection of a synthetic route for a chiral building block is a complex decision influenced by factors such as substrate cost, catalyst or enzyme price, process efficiency (yield and enantiomeric excess), and scalability. The following tables summarize the available quantitative data to facilitate a comparison between different approaches.
Chiral Amines
Chiral amines are ubiquitous in pharmaceuticals. Biocatalytic methods, particularly transamination and reductive amination, have emerged as powerful and often more cost-effective alternatives to traditional chemical resolutions.
| Method | Key Reagents/Catalysts | Substrate Example | Product | Yield (%) | Enantiomeric Excess (ee, %) | Estimated Unit Price ($/g) | Key Considerations |
| Biocatalytic Transamination | Transaminase, Glucose Dehydrogenase, Lactate Dehydrogenase | Acetophenone | (S)-α-methylbenzylamine | 90 | >99 | 0.51[1] | High enzyme activity and conversion rate. Enzyme cost is the major contributor to the total cost.[1] |
| Biocatalytic Reductive Amination | Amine Dehydrogenase, NADH Oxidase | Acetophenone | (S)-α-methylbenzylamine | 31 | >99 | 2.06[1] | Lower conversion rate due to lower enzyme activity. Enhancing enzyme activity could make it cost-competitive.[1] |
| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Novozym 435), Palladium Nanocatalyst | Racemic 1-phenylethylamine | Enantiopure Amide | 85-99 | 97-99 | Not explicitly stated, but high yield suggests good cost-effectiveness. | Allows for theoretical 100% yield by racemizing the unwanted enantiomer in situ. Catalyst recyclability is a key advantage. |
Chiral Alcohols
Enantiomerically pure alcohols are versatile intermediates in organic synthesis. Both biocatalytic reduction and asymmetric hydrogenation are widely used industrial methods.
| Method | Key Reagents/Catalysts | Substrate Example | Product | Yield (%) | Enantiomeric Excess (ee, %) | Estimated Cost Factor | Key Considerations |
| Enzymatic Asymmetric Reduction | Alcohol Dehydrogenase (e.g., from Rhodococcus sp.), Formate Dehydrogenase | 2-Hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | High (up to 60 g/L) | >99 | Favorable due to mild conditions and high selectivity. | Biocatalytic processes are considered clean and eco-friendly. Co-factor regeneration is crucial for cost-effectiveness. |
| Asymmetric Hydrogenation (Noyori-type) | Ru(II)-diamine-diphosphine catalyst | Ketone | Chiral Alcohol | High | Up to 99:1 e.r. | Catalyst cost can be significant, but high turnover numbers can make it economical. | Requires high-pressure hydrogen gas and specialized equipment. |
| Lipase-catalyzed Kinetic Resolution | Lipase (e.g., from Burkholderia cepacia) | Racemic α-hydroxy butenolides | Enantiopure Alcohol and Ester | ~50 (for each) | High (67-100) | Lower atom economy due to 50% theoretical max yield for each enantiomer. | Can be cost-effective if both enantiomers are desired or if the resolving agent is inexpensive and recyclable. |
Chiral Epoxides
Chiral epoxides are valuable three-membered ring structures used in the synthesis of a wide range of pharmaceuticals. Asymmetric epoxidation methods developed by Sharpless and Jacobsen are landmark achievements in this area.
| Method | Key Reagents/Catalysts | Substrate Example | Product | Yield (%) | Enantiomeric Excess (ee, %) | Estimated Cost Factor | Key Considerations |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, Diethyl Tartrate (DET), t-BuOOH | Allylic Alcohol | 2,3-Epoxyalcohol | 70-90 | >90 | Reagents are relatively inexpensive and commercially available. | Applicable to allylic alcohols. The choice of (+)- or (-)-DET determines the enantiomer formed. |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex, NaOCl (bleach) | Unfunctionalized Olefin | Epoxide | High | >90 | Catalyst can be used in small amounts. Bleach is a cheap oxidant. | Effective for a broader range of unfunctionalized alkenes compared to the Sharpless method. |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex, H₂O | Racemic Terminal Epoxide | Enantiopure Epoxide and Diol | ~50 (for epoxide) | >99 | Cost-effective reagents. Can be performed on a large scale. | Limited to a 50% yield for the epoxide. The diol by-product can sometimes be utilized. |
Chiral Amino Acids
Enantiopure amino acids are not only the building blocks of proteins but also crucial chiral intermediates in the pharmaceutical industry. Fermentation and enzymatic methods are dominant in their large-scale production.
| Method | Key Reagents/Catalysts | Product Example | Estimated Market Price ($/kg) | Key Considerations |
| Microbial Fermentation | Engineered microorganisms (e.g., Corynebacterium glutamicum) | L-Glutamate, L-Lysine | Varies (e.g., L-Glutamic acid: ~4.5-5)[2] | Highly cost-effective for large-scale production of proteinogenic amino acids. Downstream processing can be a significant cost factor.[3][4] |
| Enzymatic Synthesis | Hydantoinase, Carbamoylase | Unnatural Amino Acids | Higher than fermentation-derived amino acids. | Efficient for producing non-proteinogenic and unnatural amino acids with high purity. Enzyme cost and stability are key economic factors. |
| Chemical Synthesis (e.g., Strecker, Gabriel) | Varies (e.g., cyanide, ammonia) | Various Amino Acids | Can be competitive for certain amino acids but often involves harsh reagents and produces racemic mixtures requiring resolution. | Often less environmentally friendly and may require additional costly resolution steps. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for evaluating and implementing a synthetic strategy. Below are representative protocols for key industrial methods.
Biocatalytic Transamination for Chiral Amine Synthesis
This protocol is based on the production of (S)-α-methylbenzylamine using a transaminase system.
Materials:
-
Acetophenone
-
Transaminase (e.g., ATA-117 from Codexis)
-
Glucose Dehydrogenase (GDH)
-
Lactate Dehydrogenase (LDH)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
D-Glucose
-
Ammonium formate
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
Prepare a buffered solution (e.g., 1 L of 100 mM potassium phosphate buffer, pH 7.5).
-
To the buffer, add D-glucose (e.g., 90 g/L) as the ultimate amine donor and for cofactor regeneration.
-
Add the ketone substrate, acetophenone (e.g., 50 g/L).
-
Add the enzymes: Transaminase (e.g., 5 g/L), GDH (e.g., 1 g/L), and LDH (e.g., 1 g/L).
-
Add the cofactor NAD⁺ (e.g., 1 g/L).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) in a suitable reactor.
-
The reaction progress is monitored by a suitable analytical method (e.g., HPLC or GC) for the formation of the chiral amine and consumption of the ketone.
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether).
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude chiral amine.
-
The crude product can be further purified by distillation or crystallization if required.
-
Enantiomeric excess is determined by chiral HPLC or GC.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol describes a general procedure for the Sharpless asymmetric epoxidation.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Powdered 3Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide solution
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet is charged with powdered 3Å molecular sieves.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.
-
(+)-DET or (-)-DET is added, followed by the addition of Ti(OiPr)₄ via syringe. The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol is then added to the mixture.
-
TBHP solution is added dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium hydroxide.
-
The mixture is warmed to room temperature and stirred vigorously for 1 hour.
-
The resulting biphasic mixture is filtered through a pad of Celite to remove the titanium salts.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude epoxy alcohol is purified by flash chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Dynamic Kinetic Resolution (DKR) of a Primary Amine
This protocol outlines a general procedure for the chemoenzymatic DKR of a primary amine.
Materials:
-
Racemic primary amine
-
Lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B)
-
Racemization catalyst (e.g., Palladium nanocatalyst on a support)
-
Acyl donor (e.g., ethyl acetate or ethyl methoxyacetate)
-
Anhydrous solvent (e.g., toluene)
-
Molecular sieves (4Å)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon), add the racemic primary amine, the lipase, the racemization catalyst, and molecular sieves.
-
Add the anhydrous solvent and the acyl donor.
-
The reaction mixture is heated to a specified temperature (e.g., 70-100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by GC or HPLC, tracking the conversion of the amine to the corresponding amide.
-
Once the reaction reaches completion (or the desired conversion), the mixture is cooled to room temperature.
-
The solid catalysts (lipase and racemization catalyst) are removed by filtration and can be washed for potential reuse.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product (enantiopure amide) is purified by column chromatography, crystallization, or distillation.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Strategic Selection of Chiral Synthesis Routes
The decision-making process for selecting the most cost-effective chiral synthesis strategy involves a multi-faceted evaluation. The following workflow and decision matrix provide a structured approach for this selection process.
Workflow for Selecting a Chiral Synthesis Strategy
Caption: A workflow diagram illustrating the key stages in selecting a cost-effective chiral synthesis strategy.
Decision Matrix for Route Selection
This matrix provides a framework for quantitatively comparing different synthetic routes. Each criterion is assigned a weight based on its importance to the specific project, and each route is scored against these criteria.
| Criteria (Weight) | Route 1: Asymmetric Catalysis | Route 2: Biocatalysis (Enzymatic) | Route 3: Kinetic Resolution |
| Cost of Raw Materials (30%) | Score (1-10) | Score (1-10) | Score (1-10) |
| Catalyst/Enzyme Cost & Loading (20%) | Score (1-10) | Score (1-10) | Score (1-10) |
| Yield & Atom Economy (20%) | Score (1-10) | Score (1-10) | Score (1-10) |
| Enantioselectivity (15%) | Score (1-10) | Score (1-10) | Score (1-10) |
| Process Simplicity & Scalability (10%) | Score (1-10) | Score (1-10) | Score (1-10) |
| Environmental Impact (E-factor) (5%) | Score (1-10) | Score (1-10) | Score (1-10) |
| Weighted Total Score | Calculate | Calculate | Calculate |
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the protocols described above.
Biocatalytic Transamination Workflow
Caption: A simplified workflow for biocatalytic transamination of a ketone to a chiral amine.
Sharpless Asymmetric Epoxidation Workflow
Caption: A general workflow for the Sharpless asymmetric epoxidation of an allylic alcohol.
Conclusion
The cost-effective synthesis of chiral building blocks is a dynamic field where both established chemical methods and innovative biocatalytic routes play crucial roles. For chiral amines and amino acids, enzymatic and fermentation methods often provide a significant economic advantage, especially at a large scale, due to their high selectivity and use of renewable resources. For chiral alcohols and epoxides, both asymmetric catalysis and biocatalysis offer competitive options, with the choice depending on the specific substrate, required scale, and available infrastructure.
A thorough cost-effectiveness analysis, as outlined in this guide, is essential for making informed decisions. By systematically evaluating factors such as raw material costs, catalyst efficiency, process yields, and scalability, researchers and process chemists can select the optimal synthetic strategy to meet the economic and technical demands of large-scale production in the pharmaceutical and fine chemical industries.
References
Safety Operating Guide
Proper Disposal of (S)-2-Bromo-3-methylbutanoic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of (S)-2-Bromo-3-methylbutanoic acid (CAS No. 26782-75-2). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Immediate Safety Concerns & Hazard Identification
This compound is a corrosive, halogenated organic compound. It is classified as hazardous and requires careful handling.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]
Due to its classification as a brominated organic compound, it must not be disposed of down the drain.[1][3] It requires segregation into a specific waste stream for halogenated organic waste.[4][5]
Operational Disposal Plan: Step-by-Step Procedure
The primary and mandated disposal route for this compound is through a licensed hazardous waste disposal service. On-site treatment is strongly discouraged unless specifically permitted and equipped for handling halogenated organic acids.
Step 1: Segregation at the Point of Generation
-
Immediately upon generation, designate all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials (e.g., paper towels, gloves), as Halogenated Organic Waste .[3][4]
-
Use a dedicated, properly labeled waste container. The container must be in good condition, compatible with the chemical, and feature a secure screw-top cap.[6]
Step 2: Waste Container Labeling
-
Label the waste container clearly with "Halogenated Organic Waste."
-
List all chemical constituents and their approximate concentrations, including "this compound."
-
Ensure the hazard pictograms for "Corrosive" and "Acute Toxicity" are clearly visible.
Step 3: Safe Storage
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, preferably within a secondary containment tray.[1]
-
Keep the container away from incompatible materials, particularly strong bases and oxidizing agents.
Step 4: Arranging for Disposal
-
Follow your institution's established protocols for hazardous waste pickup.
-
Do not exceed accumulation time or volume limits as defined by local and federal regulations.
Quantitative Disposal Parameters
While on-site neutralization of simple corrosive waste is sometimes permissible, it is not the recommended primary disposal method for halogenated compounds. The data below pertains to general acid neutralization, which may be applicable only for cleaning trace-contaminated glassware after the bulk material has been disposed of as halogenated waste.
| Parameter | Value / Condition | Citation |
| Waste Classification | Halogenated Organic Waste | [3][4][5] |
| On-Site Treatment | Not recommended for bulk material. Permissible only for trace decontamination of glassware by trained personnel. | [7] |
| Neutralization pH Range | 5.5 - 9.5 (for final, treated aqueous solution before drain disposal) | [7] |
| Neutralization Media | Dilute aqueous solution of sodium carbonate or sodium hydroxide. | [7][8] |
| Important Caveat | The primary hazardous characteristic is its halogenated organic nature, not just its corrosivity. Incineration by a licensed facility is standard. | [4][9] |
Experimental Protocol: Decontamination of Glassware
This protocol is for decontaminating glassware with trace residual amounts of this compound. The resulting rinsate must be collected as Halogenated Organic Waste.
Objective: To neutralize the acidity and rinse the glassware, preparing it for standard washing. This procedure should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]
Methodology:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any organic residue. Dispose of this rinsate into the "Halogenated Organic Waste" container.
-
Prepare Neutralizing Solution: Prepare a dilute (~5%) aqueous solution of sodium carbonate or sodium bicarbonate.
-
Neutralization: Carefully add the dilute basic solution to the glassware. Be cautious of any potential foaming or heat generation.[8]
-
pH Verification: Using pH indicator strips, test the rinsate to ensure the pH is between 5.5 and 9.5.[10]
-
Final Collection: Decant the neutralized aqueous rinsate into the designated "Halogenated Organic Waste" container.[3]
-
Final Cleaning: The glassware can now be cleaned using standard laboratory detergents.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
